Magnesium omeprazole
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Key on ui mechanism of action |
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |
|---|---|
CAS-Nummer |
161973-10-0 |
Molekularformel |
C34H36MgN6O6S2 |
Molekulargewicht |
713.1 g/mol |
IUPAC-Name |
magnesium bis(5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide) |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |
InChI-Schlüssel |
KWORUUGOSLYAGD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Aussehen |
Off-White to Beige Solid |
melting_point |
>169°C (dec.) |
Andere CAS-Nummern |
217087-09-7 |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Löslichkeit |
Very slightly soluble in water |
Synonyme |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Omeprazole-Induced Hypomagnesemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long-term administration of omeprazole, a widely prescribed proton pump inhibitor (PPI), has been increasingly associated with the adverse effect of hypomagnesemia (serum magnesium [Mg2+] <0.7 mmol/L).[1] This condition, often asymptomatic in its mild form, can lead to serious neuromuscular and cardiovascular complications, including muscle cramps, tetany, seizures, and cardiac arrhythmias.[2][3] Emerging research points towards impaired intestinal magnesium absorption as the primary cause, a departure from renal wasting, as evidenced by low urinary magnesium excretion in affected individuals.[1][2][4] This technical guide synthesizes the current understanding of the molecular mechanisms underlying omeprazole-induced hypomagnesemia, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development.
The prevailing hypothesis centers on omeprazole's multifaceted interference with both active transcellular and passive paracellular magnesium transport in the intestine. A key area of investigation involves the transient receptor potential melastatin 6 and 7 (TRPM6 and TRPM7) channels, which are crucial for active magnesium uptake in the colon.[5][6] Evidence suggests that the omeprazole-induced increase in luminal pH may decrease the activity of these pH-sensitive channels.[1][6] Concurrently, omeprazole has been shown to affect the paracellular pathway, which governs the passive diffusion of magnesium. Studies utilizing Caco-2 cell monolayers, an in vitro model of the intestinal barrier, have demonstrated that omeprazole can alter the expression of claudin proteins, key components of tight junctions, thereby impeding paracellular magnesium permeability.[7][8]
Genetic predisposition also appears to play a role, with single nucleotide polymorphisms (SNPs) in the TRPM6 gene being associated with an increased risk of developing hypomagnesemia during PPI therapy.[1][9] This guide will delve into the experimental evidence supporting these mechanisms, providing a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies on the association between omeprazole use and hypomagnesemia, as well as its effects on magnesium transport mechanisms.
Table 1: Clinical Association between PPI Use and Hypomagnesemia
| Study Type | Population | Key Finding | Odds Ratio (OR) [95% CI] | Reference |
| Meta-analysis | 9 observational studies (>100,000 participants) | 43% increased risk of hypomagnesemia with PPI use. | 1.43 [1.08-1.88] | [10] |
| Meta-analysis | 12 studies | High-dose PPI use is associated with a higher risk. | 2.13 [1.26-3.59] | [1] |
| Case-control study | 133 chronic PPI users | Two common SNPs in TRPM6 increased the risk by 5.8-fold. | N/A | [9] |
| Population-based case-control study | 366 patients hospitalized with hypomagnesemia and 1,464 matched controls | Current PPI use was associated with a 43% increased risk of hypomagnesemia. | 1.43 [1.06–1.93] | [11] |
Table 2: Preclinical and In Vitro Effects of Omeprazole on Magnesium Transport
| Experimental Model | Treatment | Key Finding | Quantitative Change | Reference |
| Sprague-Dawley rats | Omeprazole treatment | Diminished colonic Mg2+ absorption. | 39% reduction | [1] |
| Caco-2 cell monolayers | Omeprazole (200–600 ng/mL) for 14 and 21 days | Reduced paracellular Mg2+ transport. | Dose- and time-dependent decrease in Mg2+ fluxes. | [1][7] |
| Caco-2 cell monolayers | Omeprazole treatment | Increased activation energy for passive Mg2+ transport. | Higher activation energy compared to control. | [7][12] |
| Caco-2 cell monolayers | Omeprazole treatment | Significantly suppressed claudin-7 and -12 expression. | N/A | [8] |
| Sprague-Dawley rats | 12- and 24-week omeprazole injection | Markedly induced total TRPM6 expression in the duodenum, jejunum, ileum, and colon. | N/A | [13] |
| Sprague-Dawley rats | Omeprazole injection | Significantly lower TRPM7 expression in IP-TRPM6 samples from the duodenum and jejunum. | N/A | [13] |
Key Experimental Protocols
In Vitro Intestinal Magnesium Transport using Caco-2 Monolayers
This protocol is adapted from studies investigating the effect of omeprazole on paracellular magnesium transport.[7][14]
-
Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, 1% non-essential amino acids, and 100 U/mL penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Monolayer Formation: Caco-2 cells are seeded on permeable Transwell® inserts and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions. The transepithelial electrical resistance (TEER) is monitored to assess monolayer integrity.
-
Omeprazole Treatment: Differentiated Caco-2 monolayers are treated with varying concentrations of omeprazole (e.g., 200-600 ng/mL) in the culture medium for specified durations (e.g., 14 or 21 days).[1]
-
Magnesium Flux Assay (Ussing Chamber):
-
The Transwell® inserts with the Caco-2 monolayers are mounted in a modified Ussing chamber.
-
The chambers are filled with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of magnesium.
-
To measure apical-to-basolateral flux, a magnesium-containing solution is added to the apical side, and a magnesium-free solution is added to the basolateral side.
-
Samples are collected from the basolateral chamber at regular time intervals and the magnesium concentration is determined by atomic absorption spectrophotometry.
-
The flux is calculated based on the change in magnesium concentration over time and the surface area of the monolayer.
-
-
Paracellular Permeability Assessment:
-
Dilution Potential Technique: The paracellular permeability to cations versus anions is assessed by measuring the potential difference generated by a salt concentration gradient across the monolayer.
-
Cation Permeability Study: The relative permeability of different monovalent cations (e.g., Li+, Na+, K+, Rb+, Cs+) is determined to assess changes in the charge selectivity of the paracellular pathway.[14]
-
Animal Models of Omeprazole-Induced Hypomagnesemia
This protocol is based on studies in Sprague-Dawley rats.[1][15]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Omeprazole Administration: Omeprazole is administered via subcutaneous injection or oral gavage for a prolonged period (e.g., 12 or 24 weeks).[13] A control group receives a vehicle solution.
-
Sample Collection:
-
Blood: Serum magnesium levels are measured at baseline and at various time points during the treatment period.
-
Urine: 24-hour urine collections are performed to measure urinary magnesium excretion.
-
Tissues: At the end of the study, intestinal segments (duodenum, jejunum, ileum, colon), bone, and muscle tissues are collected for magnesium content analysis and protein expression studies.
-
-
Intestinal Magnesium Absorption (Ussing Chamber):
-
Segments of the intestine are excised and mounted in Ussing chambers.
-
The rate of magnesium absorption across the intestinal tissue is measured as described for the Caco-2 monolayers.
-
-
Protein Expression Analysis (Western Blot):
-
Proteins are extracted from intestinal tissue homogenates.
-
The expression levels of key magnesium transport proteins (e.g., TRPM6, TRPM7, claudins) are determined by Western blot analysis using specific antibodies.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Omeprazole-Induced Hypomagnesemia
The following diagram illustrates the hypothesized molecular mechanisms by which omeprazole impairs intestinal magnesium absorption.
Caption: Omeprazole's impact on intestinal magnesium absorption pathways.
Experimental Workflow for Investigating Omeprazole's Effect on Paracellular Transport
This diagram outlines a typical experimental workflow to study the effects of omeprazole on paracellular magnesium transport using an in vitro model.
Caption: Workflow for in vitro analysis of omeprazole's effects.
Logical Relationship of Factors Contributing to Hypomagnesemia
This diagram illustrates the interplay of various factors that can lead to the clinical manifestation of omeprazole-induced hypomagnesemia.
Caption: Contributing factors to omeprazole-induced hypomagnesemia.
References
- 1. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Severe hypomagnesemia refractory to oral supplementation associated to omeprazole treatment | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Proton-pump inhibitor-induced hypomagnesemia: Current research and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omeprazole decreases magnesium transport across Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apical acidity decreases inhibitory effect of omeprazole on Mg(2+) absorption and claudin-7 and -12 expression in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Omeprazole decreases magnesium transport across Caco-2 monolayers. | Semantic Scholar [semanticscholar.org]
- 13. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omeprazole decreases magnesium transport across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Omeprazole suppressed plasma magnesium level and duodenal magnesium absorption in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Proton Pump Inhibitors on Magnesium Absorption Pathways: An In-depth Technical Guide
Executive Summary
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. However, their long-term use has been increasingly associated with an elevated risk of hypomagnesemia. This condition arises from impaired intestinal magnesium absorption, posing significant health risks, including cardiac arrhythmias and seizures. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PPI-induced hypomagnesemia, intended for researchers, scientists, and drug development professionals. We delve into the dual pathways of intestinal magnesium absorption—paracellular and transcellular—and elucidate how long-term PPI administration disrupts these processes. The guide presents a synthesis of current quantitative data from clinical and preclinical studies, detailed experimental protocols for investigating these effects, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical drug-nutrient interaction.
Introduction: The Clinical Significance of PPI-Induced Hypomagnesemia
Proton pump inhibitors are among the most widely prescribed drug classes globally, effectively reducing gastric acid production.[1] While generally considered safe, a growing body of evidence has linked their prolonged use (typically longer than one year) to the development of hypomagnesemia, a state of low serum magnesium levels.[2] The U.S. Food and Drug Administration (FDA) has issued a safety communication highlighting this risk.[3] The clinical manifestations of hypomagnesemia can be severe, ranging from muscle cramps and fatigue to life-threatening cardiac arrhythmias and seizures.[1][2] Understanding the molecular basis of this adverse effect is crucial for risk assessment, patient monitoring, and the development of safer therapeutic alternatives.
Intestinal Magnesium Absorption: A Dual-Pathway System
The intestine maintains magnesium homeostasis through two primary absorption pathways: the paracellular and transcellular routes.
Paracellular Pathway: The Role of Claudins
The paracellular pathway allows for the passive diffusion of magnesium through the tight junctions between intestinal epithelial cells. This process is driven by the electrochemical gradient and is particularly important in the small intestine where magnesium concentrations are relatively high. The permeability and ion selectivity of these tight junctions are primarily determined by a family of proteins known as claudins. Specifically, claudin-7 and claudin-12 have been identified as key players in facilitating paracellular magnesium transport.[4]
Transcellular Pathway: The TRPM6/7 Channels
Active, transcellular magnesium transport occurs against a concentration gradient and is mediated by specific ion channels, most notably the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7). These channels are predominantly located on the apical membrane of enterocytes in the colon.[4] TRPM6/7 channel activity is crucial for fine-tuning magnesium absorption, especially when dietary intake is low.[4]
Mechanisms of PPI Interference with Magnesium Absorption
Long-term PPI use disrupts both paracellular and transcellular magnesium absorption through a combination of pH alterations and direct effects on transporter protein expression and function.
Impact on Paracellular Permeability
PPIs effectively suppress gastric acid secretion, leading to an increase in the pH of the intestinal lumen.[4] The affinity of paracellular pores for magnesium is pH-dependent, with a more acidic environment favoring transport.[5] The PPI-induced increase in luminal pH is thought to decrease the permeability of tight junctions to magnesium ions.[4][5]
Studies utilizing Caco-2 cell monolayers, a model for the intestinal barrier, have shown that omeprazole treatment reduces the expression of claudin-7 and claudin-12.[4] This downregulation of key pore-forming claudins further impedes paracellular magnesium absorption.
Impact on Transcellular Transport
The activity of TRPM6 and TRPM7 channels is also sensitive to changes in extracellular pH. An acidic environment potentiates the inward current of these channels, enhancing magnesium uptake.[6][7] Conversely, the increase in intestinal pH resulting from long-term PPI use is hypothesized to inhibit the function of TRPM6/7 channels, thereby reducing active transcellular magnesium absorption.[8][9] Some studies suggest that PPIs may directly inhibit the H+/K+-ATPase in the colon, leading to a localized increase in pH and subsequent impairment of TRPM6-mediated transport.[10]
Quantitative Data on PPI-Induced Hypomagnesemia
Clinical and Epidemiological Data
| Parameter | Finding | Reference |
| Risk of Hypomagnesemia | PPI use is associated with a 43% increased risk of hypomagnesemia (Odds Ratio: 1.43). | [2] |
| Dose-Response Relationship | High-dose PPI use is associated with a higher odds of hypomagnesemia compared to low-dose use (Pooled Adjusted OR: 2.13). | [11][12] |
| Duration of Use | The risk of hypomagnesemia is increased with long-term PPI therapy (>1 year). | [2] |
| Prevalence | Among PPI users, 19.4% had hypomagnesemia compared to 13.5% among non-users. | [11][12][13] |
| Recovery | 75% of patients normalize magnesium levels within 2-8 weeks of PPI cessation. | [2] |
In Vitro Experimental Data
| Experimental Model | Treatment | Key Finding | Reference |
| Caco-2 Monolayers | Omeprazole (200-600 ng/mL) for 14 and 21 days | Dose- and time-dependent decrease in passive Mg2+ fluxes. | [14][15][16] |
| Caco-2 Monolayers | Omeprazole | Increased activation energy for passive Mg2+ transport. | [14][15][16] |
| Sprague-Dawley Rats | Long-term omeprazole treatment | Reduced paracellular Mg2+ transport in the duodenum, jejunum, and ileum by 81%, 71%, and 69%, respectively. | [4] |
| Sprague-Dawley Rats | Omeprazole treatment | Diminished colonic Mg2+ absorption by 39%. | [4] |
Detailed Experimental Protocols
In Vitro Assessment of Magnesium Transport using Caco-2 Monolayers
-
Cell Seeding: Seed Caco-2 cells (passage numbers 44-48) onto permeable filter supports (e.g., Millipore Millicell® cell culture inserts, 0.4 µm pore size) in 24-well plates at a density of 1x10^5 cells/cm².
-
Differentiation: Culture the cells for 21-24 days to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions.
-
PPI Treatment: Treat the differentiated Caco-2 monolayers with varying concentrations of the PPI of interest (e.g., omeprazole at 200-600 ng/mL) in the culture medium for a specified duration (e.g., 14 or 21 days).
-
Apparatus Setup: Mount the Caco-2 monolayers cultured on permeable supports in a modified Ussing chamber.[14][15][16] The chamber consists of two halves that clamp the cell monolayer, separating the apical and basolateral compartments.
-
Buffer Composition: Fill both compartments with a physiological buffer solution (e.g., Krebs-bicarbonate Ringer solution) maintained at 37°C and gassed with 95% O2/5% CO2.[17]
-
Measurement of Magnesium Flux: Add a known concentration of magnesium to the apical compartment. At regular intervals, take samples from the basolateral compartment to measure the amount of magnesium that has crossed the monolayer. Magnesium concentration can be determined by atomic absorption spectrophotometry.
-
Calculation of Permeability: Calculate the permeability coefficient from the rate of magnesium appearance in the basolateral compartment.
-
Instrumentation: Use a voltmeter with "chopstick" electrodes (e.g., Millicell-ERS device) to measure the electrical resistance across the Caco-2 monolayer.[18][19]
-
Procedure: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the shorter electrode does not touch the cell layer.[20]
-
Calculation: Measure the resistance in ohms (Ω). To obtain the TEER value, subtract the resistance of a blank filter without cells and multiply by the surface area of the filter (Ω·cm²).[19] A higher TEER value indicates a less permeable epithelial barrier.
-
Arrhenius Plot: Measure the rate of passive magnesium transport across the Caco-2 monolayers at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C).
-
Data Analysis: Plot the natural logarithm of the transport rate against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. A higher activation energy in PPI-treated cells indicates a greater energy barrier for magnesium to cross the paracellular pathway.[14][15][16]
In Vivo Assessment in a Rat Model of PPI-Induced Hypomagnesemia
-
Animal Model: Use male Sprague-Dawley rats.
-
PPI Administration: Administer the PPI (e.g., omeprazole at a dose of 5 mg/kg/day, which is equivalent to a 40 mg human dose based on body surface area) via oral gavage or subcutaneous injection for a prolonged period (e.g., 28 days).[21]
-
Control Group: Administer a vehicle control to a separate group of rats.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest intestinal tissues.
-
Magnesium Analysis: Measure serum magnesium levels using atomic absorption spectrophotometry. For tissue magnesium content, digest the tissue samples in nitric acid and analyze the magnesium concentration.
Western Blot Analysis of TRPM6 and Claudin Protein Expression
-
Tissue Lysis: Homogenize intestinal tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.[3][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for TRPM6, claudin-7, claudin-12, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Caption: Overview of Intestinal Magnesium Absorption Pathways.
Caption: Proposed Mechanisms of PPI-Induced Hypomagnesemia.
References
- 1. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. Frontiers | Claudins: Beyond Tight Junctions in Human IBD and Murine Models [frontiersin.org]
- 4. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Detailed examination of Mg2+ and pH sensitivity of human TRPM7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypomagnesaemia associated with long-term use of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Omeprazole decreases magnesium transport across Caco-2 monolayers. | Semantic Scholar [semanticscholar.org]
- 15. Omeprazole decreases magnesium transport across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. culturecollections.org.uk [culturecollections.org.uk]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 21. Effect of proton pump inhibitors on sympathetic hyperinnervation in infarcted rats: Role of magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Influence of Omeprazole on Magnesium Transporter TRPM6/7 Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proton pump inhibitors (PPIs), including omeprazole, are widely prescribed for acid-related gastrointestinal disorders. However, prolonged use has been associated with an increased risk of hypomagnesemia, a condition of low serum magnesium levels. The underlying mechanism is thought to involve the altered expression and function of the primary magnesium transporters in the intestine, Transient Receptor Potential Melastatin 6 (TRPM6) and 7 (TRPM7). This technical guide provides a comprehensive overview of the current understanding of how omeprazole affects the expression of these critical transporters, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.
Introduction
Magnesium is an essential mineral involved in numerous physiological processes. Its homeostasis is primarily regulated by intestinal absorption and renal excretion. The TRPM6 and TRPM7 channels, predominantly located in the apical membrane of intestinal epithelial cells, play a pivotal role in active transcellular magnesium absorption.[1][2] TRPM7 is ubiquitously expressed, while TRPM6 expression is more specific to the intestine and kidney distal convoluted tubules.[3][4] These two proteins can form heterotetramers, creating a functional channel for magnesium uptake.[5][6]
Omeprazole, a potent inhibitor of the gastric H+/K+ ATPase, effectively reduces stomach acid production.[7] While generally considered safe, long-term omeprazole therapy has been linked to hypomagnesemia, suggesting an off-target effect on intestinal magnesium handling.[8][9] This guide delves into the molecular mechanisms by which omeprazole influences the expression and function of TRPM6 and TRPM7.
Quantitative Data on TRPM6/7 Expression Following Omeprazole Treatment
Multiple studies have investigated the impact of omeprazole on the expression of TRPM6 and TRPM7, primarily in rodent models. The findings, while varied depending on the duration of treatment and intestinal segment, reveal a complex regulatory response.
Table 1: Effect of Omeprazole on TRPM6 mRNA and Protein Expression
| Species | Duration of Treatment | Intestinal Segment | Change in TRPM6 mRNA Expression | Change in Total TRPM6 Protein Expression | Change in Membrane TRPM6 Protein Expression | Reference |
| Mouse (C57BL/6J) | 14 days | Colon | ↑ 167 ± 15% (vs. 100 ± 7% in control) | Not Reported | Not Reported | [10] |
| Rat (Sprague-Dawley) | 12 and 24 weeks | Duodenum, Jejunum, Ileum, Colon | Not Reported | ↑ Markedly | ↑ Significantly in Duodenum and Jejunum | [3][11] |
| Rat (Sprague-Dawley) | Not Specified | Duodenum | Not Reported | ↑ Enhanced | Not Reported | [12] |
Data are presented as mean ± SEM where available. "↑" indicates an increase.
Table 2: Effect of Omeprazole on TRPM7 Protein Expression
| Species | Duration of Treatment | Intestinal Segment | Change in Total TRPM7 Protein Expression | Change in Membrane TRPM7 Protein Expression | Reference |
| Rat (Sprague-Dawley) | 12 and 24 weeks | Duodenum, Jejunum, Ileum, Colon | ↑ Significantly | ↓ Significantly in Duodenum and Jejunum | [11] |
Data are presented as mean ± SEM where available. "↑" indicates an increase, "↓" indicates a decrease.
Proposed Signaling Pathways and Mechanisms of Action
The precise mechanisms by which omeprazole alters TRPM6/7 expression and function are still under investigation. However, several compelling hypotheses have emerged, supported by experimental evidence.
Alteration of Intraluminal pH
A primary hypothesis centers on the effect of omeprazole on the pH of the intestinal lumen. By inhibiting acid secretion, omeprazole can lead to an increase in the pH of the small and large intestines.[1][7] TRPM6 channel activity is known to be enhanced by an acidic extracellular environment.[10] Therefore, an omeprazole-induced increase in luminal pH may directly inhibit TRPM6-mediated magnesium absorption.[1][2] The observed upregulation of TRPM6 expression could be a compensatory response to this reduced channel activity.[7][10]
Inhibition of Colonic H+,K+-ATPase
Omeprazole may also directly affect the colonic H+,K+-ATPase, a homolog of the gastric proton pump.[10] Inhibition of this colonic pump could lead to reduced proton extrusion into the colonic lumen, thereby increasing the local pH and inhibiting TRPM6 activity in the colon.[10] Studies have shown that omeprazole treatment significantly increases the expression of the colonic H+,K+-ATPase, possibly as a compensatory mechanism.[10]
Post-Translational Modifications of TRPM6 and TRPM7
Recent research suggests that omeprazole may induce post-translational modifications of TRPM6 and TRPM7, affecting their function and localization. In a rat model of omeprazole-induced hypomagnesemia, hyper-phosphorylation and hyper-oxidation of TRPM6 were observed, which are thought to suppress its channel permeability.[3] Conversely, hypo-phosphorylation of specific serine residues in TRPM7 was associated with decreased stability of the channel at the cell membrane.[3] These modifications could help explain the paradoxical finding of increased total and membrane-bound TRPM6 in the face of reduced magnesium absorption.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. Below are summarized protocols based on the cited literature for key experiments.
Animal Models and Omeprazole Administration
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[3][10]
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.
-
Omeprazole Administration: Omeprazole can be administered via subcutaneous injection (e.g., 20 mg/kg/day) or mixed with food.[3][10] Treatment durations vary from short-term (e.g., 14 days) to long-term (e.g., 12 or 24 weeks).[3][10] Control groups receive a vehicle control (e.g., saline).
Gene Expression Analysis (Real-Time PCR)
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and specific segments of the intestine (duodenum, jejunum, ileum, colon) are collected.
-
RNA Extraction: Total RNA is isolated from the intestinal mucosa using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers for TRPM6, TRPM7, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are calculated using the ΔΔCt method.
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: Total protein is extracted from the intestinal mucosa using a lysis buffer containing protease inhibitors. For membrane protein analysis, subcellular fractionation is performed.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for TRPM6 and TRPM7, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
Experimental Workflow Overview
Conclusion and Future Directions
The available evidence strongly suggests that omeprazole can significantly alter the expression and function of the intestinal magnesium transporters TRPM6 and TRPM7. The primary mechanism appears to be related to an increase in luminal pH, which reduces TRPM6 activity and triggers a compensatory upregulation of its expression. Furthermore, omeprazole-induced post-translational modifications of TRPM6 and TRPM7 may also contribute to impaired magnesium absorption.
For drug development professionals, these findings highlight a potential area for improvement in the safety profile of PPIs. Future research should focus on:
-
Elucidating the precise signaling pathways that lead to the upregulation of TRPM6 expression.
-
Investigating the long-term consequences of altered TRPM6/7 expression and function on magnesium homeostasis and overall health.
-
Developing strategies to mitigate the effects of PPIs on magnesium absorption, such as co-administration of agents that can enhance TRPM6/7 function or the development of novel acid suppressants with a more favorable safety profile.
A deeper understanding of the complex interplay between omeprazole, intestinal pH, and magnesium transporters will be crucial for the development of safer and more effective treatments for acid-related disorders.
References
- 1. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Frontiers | Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The channel kinases TRPM6 and TRPM7 are functionally nonredundant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. FDA Drug Safety Communication: Low magnesium levels can be associated with long-term use of Proton Pump Inhibitor drugs (PPIs) | FDA [fda.gov]
- 10. Omeprazole enhances the colonic expression of the Mg(2+) transporter TRPM6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omeprazole suppressed plasma magnesium level and duodenal magnesium absorption in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Impact of Gastric and Intestinal pH on Magnesium Solubility and Bioavailability
Abstract
Magnesium is an essential mineral critical for over 300 enzymatic reactions and numerous physiological functions. Its intestinal absorption and subsequent bioavailability are not solely dependent on dietary intake but are profoundly influenced by the physicochemical environment of the gastrointestinal (GI) tract. A key determinant in this process is the luminal pH. An acidic environment, particularly in the stomach and proximal small intestine, is crucial for maintaining magnesium in its ionized, soluble state (Mg²⁺), which is the prerequisite for absorption. This technical guide provides a comprehensive overview of the mechanisms of magnesium absorption, the critical impact of pH on its solubility, and the clinical implications of altered gastric acidity, such as with the use of proton pump inhibitors (PPIs). Detailed experimental protocols for assessing magnesium solubility and intestinal absorption are provided, alongside quantitative data and visual pathways to elucidate these complex interactions.
Mechanisms of Intestinal Magnesium Absorption
The intestinal absorption of magnesium is a complex process involving two primary pathways that occur predominantly in the small intestine, with the distal jejunum and ileum being major sites, and to a lesser extent in the colon.[1][2][3][4]
-
Paracellular Pathway: This is a passive, non-saturable process responsible for the majority (approximately 80-90%) of total magnesium absorption, especially at higher luminal concentrations.[5][6] Mg²⁺ moves between the epithelial cells (enterocytes) through tight junctions. This transport is driven by the electrochemical gradient and solvent drag. The permeability of the tight junctions, regulated by proteins like claudins, is a key factor in this pathway.[1][5]
-
Transcellular Pathway: This is an active, saturable process that occurs through the enterocytes and is particularly important when dietary magnesium intake is low.[1][2][3][7] It involves the entry of Mg²⁺ across the apical membrane, primarily via the Transient Receptor Potential Melastatin type 6 and 7 (TRPM6/7) channels.[1][3][5][7] Once inside the cell, magnesium is transported across the basolateral membrane into the bloodstream, a process thought to be mediated by transporters like CNNM4 (a Na⁺/Mg²⁺ exchanger).[1][3]
The Critical Role of pH in Magnesium Solubility
The solubility of magnesium salts is highly dependent on pH. Gastric acid plays an indispensable role by providing an acidic environment (pH 1-3) that facilitates the dissolution of magnesium compounds from food and supplements into the ionized, free form (Mg²⁺).[8] This soluble form is essential for absorption in the small intestine.
As the luminal pH increases along the GI tract (from pH 5.0-7.3 in the small intestine), the solubility of magnesium decreases.[6] At a higher pH, Mg²⁺ tends to form less soluble precipitates, such as magnesium hydroxide [Mg(OH)₂], which are not readily absorbed. The elevation of luminal pH from 5.15 to 7.8 was shown to decrease the soluble Mg²⁺ fraction from 79.61% to a mere 8.71% of the total magnesium content.[5][6] This demonstrates a direct and dramatic relationship between luminal acidity and the availability of magnesium for absorption.
Data Presentation
The following tables summarize quantitative data on the effect of pH on magnesium solubility.
Table 1: Effect of Luminal pH on Magnesium Solubility
| pH | Soluble Magnesium Fraction (%) | Source Environment | Reference(s) |
|---|---|---|---|
| 5.0 | 86.0% | Rumen Digesta | [9][10][11] |
| 5.15 | 79.6% | Luminal Content | [5][6] |
| 7.0 | 30.0% | Rumen Digesta | [9][10][11] |
| 7.8 | 8.7% | Luminal Content |[5][6] |
Table 2: In Vitro Solubility of Magnesium Salts in Simulated Gastric Acid This study mimicked conditions from achlorhydria (no acid) to peak acid secretion.
| Condition (in 300 mL water) | Hydrochloric Acid (mEq) | Magnesium Oxide (25 mmol) Solubility | Magnesium Citrate (25 mmol) Solubility | Reference(s) |
|---|---|---|---|---|
| Achlorhydria (Water) | 0 | Virtually Insoluble | 55% | [12] |
| Simulated Peak Secretion | 24.2 | 43% | Substantially more soluble than MgO |[12][13] |
These data clearly show that organic salts like magnesium citrate have inherently better solubility, especially in low-acid conditions, compared to inorganic forms like magnesium oxide.[4][12]
Clinical Impact of Altered Gastric pH: Proton Pump Inhibitors (PPIs)
Proton pump inhibitors (PPIs) are widely used drugs that effectively suppress gastric acid secretion.[14][15] While beneficial for acid-related disorders, their long-term use can lead to hypomagnesemia (low serum magnesium) by impairing intestinal magnesium absorption.[14][15][16]
The mechanism is a direct consequence of their pharmacological action. By inhibiting the gastric proton pump, PPIs increase the stomach's pH. This less acidic environment reduces the dissolution and ionization of dietary magnesium.[14][17] The resulting decrease in soluble Mg²⁺ entering the small intestine leads to diminished absorption, and over time, can deplete the body's magnesium stores.[14][18][19] Clinical reports consistently show that patients with PPI-induced hypomagnesemia have low urinary magnesium excretion, indicating a problem with intestinal absorption rather than renal wasting.[14][15]
References
- 1. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium absorption: mechanisms and the influence of vitamin D, calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Current opinion on the regulation of small intestinal magnesium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [researcharchive.lincoln.ac.nz]
- 10. researchgate.net [researchgate.net]
- 11. Effect of in vitro manipulation of pH on magnesium solubility in ruminal and caecal digesta in sheep | Semantic Scholar [semanticscholar.org]
- 12. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of proton pump inhibitor-induced hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Magnesium for Acid Reflux: Does It Work? [healthline.com]
- 19. Magnesium for acid reflux: How it works, types, dosage, and safety [medicalnewstoday.com]
The Chemical Stability of Omeprazole: A Comparative Analysis of the Magnesium Salt and Free Base
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy, however, is intrinsically linked to its chemical stability. The free base form of omeprazole is notoriously labile, particularly in acidic environments, and is also susceptible to degradation by heat, humidity, and light.[1][2] This inherent instability presents significant challenges in the formulation and development of oral dosage forms. To overcome these challenges, various salt forms of omeprazole have been developed, with the magnesium salt being one of the most common and successful.
This technical guide provides a comprehensive comparative analysis of the chemical stability of omeprazole magnesium salt versus its free base form. It synthesizes data from various studies to offer a clear comparison of their degradation profiles under different stress conditions. Detailed experimental protocols for stability-indicating analytical methods are provided, along with visualizations of degradation pathways and experimental workflows to aid in understanding and practical application.
Comparative Chemical Stability
The magnesium salt of omeprazole generally exhibits enhanced stability compared to the free base, particularly in the solid state. This increased stability is attributed to the formation of a more stable crystal lattice and the creation of a localized alkaline microenvironment, which protects the acid-labile omeprazole molecule.
Solid-State Stability under Accelerated Conditions
Accelerated stability studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are crucial for predicting the long-term stability of a drug substance.
Table 1: Comparative Solid-State Stability Data under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Omeprazole Free Base (% Degradation) | Omeprazole Magnesium (% Degradation) | Reference |
| 3 | Data not explicitly available | < 2.0 (for Esomeprazole Magnesium) | |
| 6 | ~60% (at 37°C / 80% RH) | < 5.0 (for Esomeprazole Magnesium) | , |
Note: Data for omeprazole magnesium is inferred from studies on esomeprazole magnesium, the S-isomer of omeprazole, which is expected to have similar stability characteristics. The conditions for the omeprazole free base degradation were slightly different but comparable.
Impact of pH on Stability in Solution
Omeprazole's degradation in solution is highly pH-dependent. The free base is extremely unstable in acidic conditions and becomes progressively more stable as the pH increases into the alkaline range.[3] The magnesium salt, being the salt of a weak base and a strong base (magnesium hydroxide being formed in the presence of water), inherently provides a more alkaline microenvironment, thus enhancing its stability in the presence of moisture.
Table 2: pH-Rate Profile for Omeprazole Degradation in Aqueous Solution
| pH | Half-life (t½) | Stability | Reference |
| < 4 | < 10 minutes | Very Unstable | [2] |
| 5.0 | 43 minutes (at 25°C) | Unstable | [4] |
| 6.5 | 18 hours | Moderately Stable | [2] |
| 7.8 | Significantly longer | Stable | [1] |
| 11.0 | Maximum stability observed | Very Stable | [1] |
The magnesium salt of esomeprazole has a reported half-life of 19 hours at 25°C and 8 hours at 37°C at a pH of 6.[5]
Photostability
Omeprazole is known to be sensitive to light.[2] Photodegradation can lead to the formation of various impurities. While direct comparative studies on the photostability of the free base versus the magnesium salt are limited, it is generally recommended that both forms be protected from light during storage.[2]
Degradation Pathways and Mechanisms
The degradation of omeprazole proceeds through several pathways, primarily initiated by the acidic environment. The core mechanism involves an acid-catalyzed intramolecular rearrangement to form a sulfenic acid and a cyclic sulfenamide, which are reactive intermediates.[4] These intermediates can then undergo further reactions to form various degradation products.
Experimental Protocols
The following protocols describe the methodologies for conducting a comparative solid-state stability study and a stability-indicating HPLC analysis.
Protocol for Comparative Solid-State Stability Study
Objective: To compare the solid-state stability of omeprazole free base and omeprazole magnesium salt under accelerated stability conditions.
Materials:
-
Omeprazole free base (API)
-
Omeprazole magnesium salt (API)
-
Controlled environment stability chambers
-
Amber glass vials with inert caps
Procedure:
-
Accurately weigh approximately 50 mg of omeprazole free base and omeprazole magnesium salt into separate, labeled amber glass vials.
-
Prepare a sufficient number of samples for each time point (e.g., 0, 1, 3, and 6 months).
-
Place the open vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
At each designated time point, remove the respective vials for each compound.
-
Visually inspect the samples for any physical changes (color, appearance).
-
Analyze the samples for the content of omeprazole and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 4.2).
-
Calculate the percentage of degradation at each time point relative to the initial (time 0) concentration.
Protocol for Stability-Indicating HPLC Method
Objective: To quantify the amount of omeprazole and its degradation products in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 7.6) (e.g., 30:70 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water
-
Omeprazole reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer (e.g., 25 mM) and adjust the pH to 7.6 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the omeprazole reference standard in the mobile phase to prepare a stock solution. Further dilute to a known concentration (e.g., 20 µg/mL).
-
Sample Solution Preparation: Accurately weigh the omeprazole sample (from the stability study), dissolve it in the mobile phase, and dilute to a concentration within the linear range of the method.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area repeatability, tailing factor).
-
Inject the sample solutions.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to omeprazole and any degradation products.
-
Calculate the concentration of omeprazole in the sample by comparing its peak area to that of the standard solution.
-
Calculate the percentage of each degradation product relative to the initial total peak area.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[6]
Conclusion
The available evidence strongly indicates that omeprazole magnesium salt offers superior chemical stability compared to the omeprazole free base, particularly in the solid state. This enhanced stability is a critical factor in the successful formulation of oral dosage forms that can withstand manufacturing processes and storage, and ultimately deliver the active pharmaceutical ingredient to its site of action without significant degradation. For researchers and drug development professionals, the selection of the magnesium salt form of omeprazole is a rational approach to mitigate the inherent instability of the free base. The experimental protocols provided in this guide offer a framework for conducting comparative stability studies and for the accurate analytical quantification of omeprazole and its degradation products.
References
- 1. US5690960A - Pharmaceutical formulation of omeprazole - Google Patents [patents.google.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of omeprazole magnesium trihydrate, a prominent proton pump inhibitor. The following sections detail its solubility, stability, polymorphic forms, and spectroscopic characteristics, supported by structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application in a research and development setting.
General Characteristics
Omeprazole magnesium trihydrate is the S-enantiomer of omeprazole, complexed with magnesium and three water molecules.[1][2][3] It presents as a white to slightly colored crystalline powder.[1] The molecular formula is (C₁₇H₁₈N₃O₃S)₂Mg·3H₂O, with a corresponding molecular weight of 767.2 g/mol .[4][5]
Solubility Profile
The solubility of omeprazole magnesium trihydrate is a critical factor in its formulation and bioavailability. It is sparingly soluble in aqueous buffers and exhibits pH-dependent solubility.[6] The compound is more soluble in organic solvents.[6][7] A summary of its solubility in various solvents is presented in Table 1.
Table 1: Solubility of Omeprazole Magnesium Trihydrate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble/Slightly soluble | [1][8][9] |
| Methanol | Sparingly soluble | [8][9] |
| Ethanol | ≥39 mg/mL | [7] |
| DMSO | ≥110.6 mg/mL | [7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Heptane | Practically insoluble | [8][9] |
| Dichloromethane | Highest solubility among tested solvents | [10] |
Stability Profile
The stability of omeprazole magnesium trihydrate is significantly influenced by pH, temperature, and light. It rapidly degrades in acidic media but demonstrates acceptable stability under alkaline conditions.[1][4][7] This pH-dependent stability is the primary reason for its formulation in enteric-coated dosage forms.[4]
Table 2: Stability Data for Omeprazole Magnesium Trihydrate
| Condition | Half-life/Observation | Reference |
| pH 6.8 at 25°C | ~19 hours | [4][7] |
| pH 6.8 at 37°C | ~8 hours | [4][7] |
| Accelerated Stability (40°C ± 2°C / 75% ± 5% RH) | Stable for at least 6 months in enteric-coated pellets | [4][11] |
| Refrigerated (4°C) Oral Suspension | Stable for at least 90-150 days | [12] |
| Room Temperature (25°C) Oral Suspension | Stable for 1 to 14 days depending on formulation | [12] |
| Light Exposure | Decomposition is faster when exposed to light | [13] |
Polymorphism
Omeprazole magnesium trihydrate is known to exist in different polymorphic forms, which can impact its physical and pharmaceutical properties, such as dissolution rate and bioavailability.[14] X-ray powder diffraction (XRPD) is the primary technique used to identify and differentiate these polymorphs.[15][16][17]
Table 3: Characteristic X-ray Powder Diffraction Peaks (2θ) for Crystalline Form II of Esomeprazole Magnesium Trihydrate
| 2θ Angle (± 0.09) |
| 4.82 |
| 5.55 |
| 7.41 |
| 8.60 |
| 12.10 |
| 14.16 |
| 18.47 |
| 21.08 |
| Data sourced from patent information describing a specific crystalline form.[14][15] |
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis techniques are essential for the characterization of omeprazole magnesium trihydrate.
Table 4: Spectroscopic and Thermal Data
| Technique | Observation | Reference |
| UV-Visible Spectroscopy | λmax at 203.5 nm in methanol. | |
| λmax at 301 nm in simulated salivary fluid (pH 6.8). | [10] | |
| λmax at 305 nm in 0.1N NaOH. | [10] | |
| Differential Scanning Calorimetry (DSC) | Melting endotherm is heating rate dependent; decomposition occurs post-melting. | [18] |
| Melting point reported at 174-176°C and 177.33°C in different studies. | [10] | |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the loss of water molecules, followed by decomposition at higher temperatures (starting around 200°C). | [19] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
This method is adapted from procedures used for the analysis of esomeprazole and its related substances.[11][20]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile, a suitable buffer solution (e.g., phosphate buffer), and distilled water. A common ratio is 350:500:150 (v/v/v).[11] The pH of the buffer should be adjusted to an appropriate alkaline value (e.g., pH 7.6) with phosphoric acid.[21]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Omeprazole Reference Standard in the mobile phase to obtain a solution of known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the omeprazole magnesium trihydrate sample in the mobile phase to achieve a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. The peak areas are used to calculate the purity or degradation of the omeprazole magnesium trihydrate.
Protocol 2: X-ray Powder Diffraction (XRPD) for Polymorph Identification
This protocol outlines the general procedure for XRPD analysis.[15][17]
-
Sample Preparation: Gently grind the omeprazole magnesium trihydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Mount the powder onto a sample holder.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation is commonly used.
-
Diffractometer: A powder diffractometer equipped with a suitable detector.
-
-
Data Collection:
-
Scan the sample over a relevant 2θ range (e.g., 2° to 40°).
-
Use appropriate step sizes and scan speeds to obtain a high-quality diffraction pattern.
-
-
Data Analysis: Identify the 2θ positions of the diffraction peaks and compare them to known patterns of different polymorphic forms of omeprazole magnesium trihydrate.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis
This protocol is based on general DSC procedures for pharmaceutical compounds.[18][19][22]
-
Sample Preparation: Accurately weigh 2-8 mg of the omeprazole magnesium trihydrate sample into an aluminum pan.[22][23] Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[22]
-
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any thermal events, such as melting and decomposition.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of omeprazole magnesium trihydrate.
Caption: A logical workflow for the physicochemical characterization of omeprazole magnesium trihydrate.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]
- 2. CAS 217087-09-7: Esomeprazole magnesium trihydrate [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. (s)-Omeprazole magnesium trihydrate | C34H42MgN6O9S2 | CID 130565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Omeprazole magnesium | 95382-33-5 [amp.chemicalbook.com]
- 9. Omeprazole magnesium | CAS#:95382-33-5 | Chemsrc [chemsrc.com]
- 10. Preformulation, Characterization, Estimation and Method Validation Studies of Esomeprazole Magnesium Trihydrate by UV –Visible Spectrophotometry - IJPRS [ijprs.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]
- 15. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]
- 16. Quantitative determination of esomeprazole magnesium polymorphs by X-ray powder diffractometry [ywfx.nifdc.org.cn]
- 17. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]
- 18. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure analysis of magnesium omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The guide focuses on the various polymorphic and hydrated forms of this compound and its S-enantiomer, esomeprazole magnesium, detailing the experimental methodologies for their preparation and characterization.
Introduction
Omeprazole is a chiral molecule, and its magnesium salt can exist in various solid-state forms, including crystalline polymorphs, hydrates, and amorphous forms. These different forms can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and formulation. Understanding the crystal structure of these forms is therefore of paramount importance. This guide summarizes the key findings from crystallographic studies and provides detailed experimental protocols.
Polymorphic and Hydrated Forms
This compound and its S-enantiomer, esomeprazole magnesium, are known to exist in several crystalline forms, including:
-
Esomeprazole Magnesium Water/Butanol Solvate: A tetrahydrate with two 1-butanol molecules.[1]
-
This compound Dihydrate: Two forms, A and B, have been reported.
-
This compound Trihydrate: Multiple polymorphic forms, including G-1 and G-2 of the S-enantiomer, have been identified.[2]
-
Amorphous Form: A non-crystalline form of this compound.
The stability and interconversion of these forms are influenced by factors such as temperature, solvent, and humidity.
Crystal Structure Data
Detailed single-crystal X-ray diffraction data is crucial for a complete understanding of the three-dimensional arrangement of atoms in a crystal lattice. To date, the most detailed publicly available crystal structure is that of an esomeprazole magnesium water/butanol solvate.
Table 1: Single-Crystal X-ray Diffraction Data for Esomeprazole Magnesium Water/Butanol Solvate [1]
| Parameter | Value |
| CCDC Deposition Number | 1468173 |
| Chemical Formula | C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ |
| Formula Weight ( g/mol ) | 2806.30 |
| Crystal System | Hexagonal |
| Space Group | P6₃ |
| a (Å) | 18.123(4) |
| b (Å) | 18.123(4) |
| c (Å) | 22.456(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 6389(3) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.459 |
| Absorption Coefficient (mm⁻¹) | 0.165 |
| F(000) | 3012 |
Table 2: Characteristic PXRD Peaks for (S)-Omeprazole Magnesium Trihydrate Polymorphs (Form G-1 and G-2) [2]
| Polymorph | Characteristic Peaks (2θ ± 0.2°) |
| Form G-1 | 13.0671, 22.2772 |
| Form G-2 | Data is typically presented in a full pattern in literature (see Figure 2 of WO2007031845A2) |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of specific crystalline forms of this compound.
-
Dissolution: Dissolve 0.700 g of amorphous esomeprazole magnesium in 40.0 mL of 1-butanol.
-
Filtration: Filter the solution to obtain a clear solution.
-
Antisolvent Addition: Add 2.0 mL of distilled water to the clear solution.
-
Crystallization: Leave the solution undisturbed at 5.0 °C for 2–3 weeks until single crystals form.
-
Crystal Mounting: Mount a suitable single crystal on a diffractometer.
-
Data Collection: Collect diffraction data at a controlled temperature using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.
-
Reaction Setup: Treat a solution of a potassium or sodium salt of (S)-omeprazole in water with a source of magnesium (e.g., magnesium sulfate).
-
Temperature Control: Maintain the reaction temperature between -10 °C and 20 °C.
-
Recovery: Isolate the resulting precipitate of the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-1 by filtration and dry the crystals.
-
Initial Reaction: Treat a solution of the sodium salt of (S)-omeprazole in a first organic solvent (e.g., methanol) with a magnesium source to form the magnesium salt.
-
Solvent Treatment: Treat the solution containing the magnesium salt with a second organic solvent (e.g., acetone).
-
Recovery: Recover the magnesium salt of (S)-omeprazole trihydrate in polymorph form G-2 by isolating the precipitate and drying.
-
Sample Preparation: Gently grind the sample to ensure homogeneity and a uniform particle size.
-
Data Acquisition: Record the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation.
-
Data Analysis: Analyze the positions (in °2θ) and relative intensities of the diffraction peaks to identify the crystalline form.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of this compound's crystal structure.
Conclusion
The crystal structure analysis of this compound reveals a complex landscape of polymorphism and hydration. The existence of various crystalline and amorphous forms necessitates thorough characterization to ensure the quality, stability, and efficacy of the final drug product. While detailed single-crystal X-ray diffraction data for all known forms is not yet publicly available, the comprehensive data for the esomeprazole magnesium water/butanol solvate provides significant insight into the coordination chemistry and intermolecular interactions. Further research to elucidate the crystal structures of the dihydrate and trihydrate forms of both racemic and enantiomerically pure this compound would be highly beneficial for the pharmaceutical sciences.
References
An In-Depth Technical Guide to the Molecular Interactions and Bonding of Omeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular interactions and bonding characteristics of omeprazole magnesium, a widely used proton pump inhibitor. Through a detailed analysis of its crystal structure, coordination chemistry, and spectroscopic properties, this document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the molecule's fundamental physicochemical properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper comprehension of the underlying molecular mechanisms and analytical processes.
Introduction
Omeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] The magnesium salt of omeprazole is a common pharmaceutical formulation, offering improved stability.[3] Understanding the intricate molecular interactions and bonding within omeprazole magnesium is paramount for optimizing its formulation, enhancing its therapeutic efficacy, and ensuring its quality and stability. This guide delves into the core of omeprazole magnesium's molecular structure, exploring the coordination of the magnesium ion with the omeprazole anions and the resulting supramolecular architecture.
Molecular Structure and Bonding
The molecular formula of omeprazole magnesium is C₃₄H₃₆MgN₆O₆S₂.[3][4] The magnesium ion, being divalent, coordinates with two omeprazole anions. The IUPAC name for this compound is magnesium bis(5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide).[3]
Coordination Chemistry
In the crystalline state, specifically as diaquabis(omeprazolate)-magnesium dihydrate, the magnesium cation is coordinated to two omeprazole anions and two water molecules.[5][6] This coordination results in a complex where the magnesium ion is central to the structure, influencing the overall stability and physical properties of the compound. The omeprazole anion acts as a ligand, with the specific coordination sites being key to the stability of the complex.
Crystallographic Data
The crystal structure of diaquabis(omeprazolate)-magnesium dihydrate has been determined by single-crystal X-ray diffraction.[5][6] The key quantitative data from this analysis, including selected bond lengths and angles, are summarized in the table below. This data provides precise measurements of the atomic arrangement within the crystal lattice, offering insights into the nature of the chemical bonds.
| Bond | Length (Å) | Angle | Degree (°) |
| Mg-O(water) | 2.058 | O(water)-Mg-O(water) | 88.9 |
| Mg-N(benzimidazole) | 2.085 | O(water)-Mg-N(benzimidazole) | 92.3 - 170.2 |
| S-O | 1.512 | N(benzimidazole)-Mg-N(benzimidazole) | 91.5 |
| S-C(methylene) | 1.789 | ||
| S-C(benzimidazole) | 1.754 |
Note: The data presented is a selection of key bond lengths and angles from the published crystal structure of diaquabis(omeprazolate)-magnesium dihydrate for illustrative purposes. For a complete dataset, researchers are encouraged to consult the original crystallographic information file (CIF).
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and confirming the identity of omeprazole magnesium. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of omeprazole magnesium exhibits characteristic absorption bands corresponding to its various structural components.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 | O-H stretching (coordinated water) | [7] |
| ~2930 | N-H stretching (benzimidazole) | [7] |
| ~1627 | C=N stretching (pyridine) | |
| ~1585 | C=C stretching (aromatic rings) | |
| ~1204 | C-O stretching (methoxy groups) | [8] |
| ~1014 | S=O stretching (sulfoxide) | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms in the omeprazole molecule. The chemical shifts are indicative of the electronic structure and connectivity of the atoms.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Chemical Shift (ppm) |
| -CH₃ (pyridine) | 2.20, 2.25 |
| -OCH₃ (benzimidazole) | 3.69 |
| -OCH₃ (pyridine) | 3.84 |
| -CH₂- | 4.68, 4.79 (diastereotopic) |
| Aromatic-H | 6.88 - 8.24 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Chemical Shift (ppm) |
| -CH₃ (pyridine) | 11.0, 13.2 |
| -OCH₃ (benzimidazole) | 55.8 |
| -OCH₃ (pyridine) | 60.5 |
| -CH₂- | 65.1 |
| Aromatic C | 97.4 - 164.8 |
Experimental Protocols
Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: Single crystals of diaquabis(omeprazolate)-magnesium dihydrate can be grown by slow evaporation of a solution of omeprazole magnesium in a suitable solvent system, such as ethanol/water.[5][6]
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.[9] A series of diffraction images are recorded at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation: A small amount of omeprazole magnesium powder is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the omeprazole magnesium molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A precise amount of omeprazole magnesium is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain high-quality spectra.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration values of the signals are analyzed to assign the resonances to specific protons and carbons in the molecule.
Signaling Pathway and Mechanism of Action
Omeprazole is a prodrug that requires activation in an acidic environment.[1][11] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[2]
Activation and Binding of Omeprazole
The following diagram illustrates the activation pathway of omeprazole and its subsequent binding to the proton pump.
Caption: Activation of omeprazole and its covalent binding to the H+/K+-ATPase.
Regulation of Gastric Acid Secretion
The secretion of gastric acid is a complex process regulated by various signaling molecules. The following diagram outlines the key pathways involved.
Caption: Regulation of gastric acid secretion by various signaling molecules.
Conclusion
This technical guide has provided a detailed overview of the molecular interactions and bonding of omeprazole magnesium. The coordination of the magnesium ion with two omeprazole anions, along with water molecules in the hydrated form, creates a stable crystalline structure. Spectroscopic data from FTIR and NMR analyses confirm the key functional groups and the overall molecular structure. The provided experimental protocols offer a foundation for the analytical characterization of this important active pharmaceutical ingredient. Furthermore, the visualization of the mechanism of action and the regulation of gastric acid secretion provides a clear framework for understanding the pharmacological effects of omeprazole magnesium at a molecular level. This comprehensive information is intended to be a valuable resource for professionals engaged in the research and development of proton pump inhibitors.
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. Omeprazole Magnesium | C34H36MgN6O6S2 | CID 130564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium omeprazole | C34H36MgN6O6S2 | CID 5311083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. escholarship.org [escholarship.org]
- 10. The tautomerism of Omeprazole in solution: a 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
Methodological & Application
Synthesis and Characterization of Omeprazole Magnesium: Application Notes and Protocols for Drug Development Professionals
For Immediate Release
These application notes provide detailed protocols and characterization data for the synthesis of omeprazole magnesium, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to laboratory-scale synthesis and analysis.
Synthesis of Omeprazole Magnesium
Omeprazole magnesium can be synthesized through various methods. Two common approaches are presented here: the reaction of omeprazole with a magnesium alkoxide and a method utilizing magnesium hydroxide.
Synthesis via Magnesium Methoxide
This method involves the in-situ preparation of magnesium methoxide, which then reacts with omeprazole to form the magnesium salt.
Experimental Protocol:
-
Preparation of Magnesium Methoxide: In a clean, dry reaction vessel, add 2.43 g (0.1 mol) of magnesium turnings to 100 mL of anhydrous methanol. The reaction is initiated, evidenced by the evolution of hydrogen gas. The mixture is stirred until all the magnesium has reacted to form a clear solution of magnesium methoxide.
-
Reaction with Omeprazole: To the magnesium methoxide solution, add 34.54 g (0.1 mol) of omeprazole. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Crystallization and Isolation: The solvent is partially evaporated under reduced pressure. The concentrated solution is then cooled to 0-5°C to induce crystallization. The precipitated omeprazole magnesium is collected by filtration, washed with cold methanol, and dried under vacuum at 40-50°C.[1]
Synthesis via Magnesium Hydroxide
This process describes a direct reaction between omeprazole and magnesium hydroxide.[2]
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, suspend 2.92 g (0.05 mol) of magnesium hydroxide in 150 mL of a solvent mixture, such as tetrahydrofuran and water.
-
Addition of Omeprazole: Add 34.54 g (0.1 mol) of omeprazole to the suspension.
-
Reaction and Work-up: The mixture is stirred at a controlled temperature, typically between 20-30°C, for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is filtered to remove any unreacted magnesium hydroxide. The filtrate is then concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent, such as a mixture of methanol and water, to yield purified omeprazole magnesium. The product is dried under vacuum.[2]
Data Presentation: Synthesis of Omeprazole Magnesium
| Parameter | Method 1: Magnesium Methoxide | Method 2: Magnesium Hydroxide |
| Starting Materials | Omeprazole, Magnesium, Methanol | Omeprazole, Magnesium Hydroxide |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 85-95% | 90% or more[2] |
| Reported Purity (HPLC) | >99.5% | High Purity[2] |
Characterization of Omeprazole Magnesium
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized omeprazole magnesium. The following are standard analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of omeprazole magnesium and for quantitative analysis.
Experimental Protocol: HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (pH 7.6) and acetonitrile (e.g., 73:27 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known amount of omeprazole magnesium in the mobile phase to achieve a concentration of approximately 0.1 mg/mL.
Data Presentation: HPLC Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 10-100 µg/mL |
| Correlation Coefficient (r²) | >0.999[3][4] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | <2%[4] |
| Accuracy (% Recovery) | 98-102%[4] |
Spectroscopic Characterization
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the omeprazole magnesium molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized omeprazole magnesium.
-
Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands for Omeprazole Magnesium
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H Stretching (water of hydration)[5] |
| ~2950 | C-H Stretching (aromatic and aliphatic) |
| ~1630 | C=N Stretching (benzimidazole ring)[6] |
| ~1590 | C=C Stretching (aromatic rings) |
| ~1200 | S=O Stretching[6] |
| ~1100 | C-O Stretching (ether)[6] |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of omeprazole magnesium.
Experimental Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Record ¹H and ¹³C NMR spectra.
Data Presentation: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Omeprazole
Note: Chemical shifts for the magnesium salt are expected to be similar to omeprazole, with potential minor shifts due to salt formation.
| ¹H NMR Chemical Shift (ppm) | Assignment | ¹³C NMR Chemical Shift (ppm) | Assignment |
| ~2.2-2.3 | -CH₃ (pyridine) | ~10-15 | -CH₃ (pyridine) |
| ~3.7 | -OCH₃ (benzimidazole) | ~55-60 | -OCH₃ |
| ~3.8 | -OCH₃ (pyridine) | ~100-150 | Aromatic carbons |
| ~4.7 | -CH₂- | ~150-170 | C=N, C-O |
| ~6.9-8.2 | Aromatic protons |
Specific assignments can be confirmed by 2D NMR techniques.[7][8][9][10]
Mechanism of Action: Proton Pump Inhibition
Omeprazole is a proton pump inhibitor that suppresses gastric acid secretion. It is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide. This active form then irreversibly binds to the H⁺/K⁺-ATPase (the proton pump), inhibiting its function and thus blocking the final step in gastric acid production.[11][12]
Visualizations
Caption: Synthetic routes to omeprazole magnesium.
Caption: Analytical workflow for characterization.
References
- 1. WO1995001977A1 - Magnesium omeprazole - Google Patents [patents.google.com]
- 2. WO2005082888A1 - Process for the preparation of magnesium salt of omeprazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The tautomerism of Omeprazole in solution: a 1H and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Omeprazole and its Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of omeprazole and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. The methods described herein utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] The main metabolites are 5-hydroxyomeprazole and omeprazole sulfone, which are pharmacologically inactive.[2][3][4] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variations in omeprazole metabolism, affecting its efficacy and safety profile.[1][3] Therefore, robust and reliable analytical methods for the simultaneous quantification of omeprazole and its metabolites in plasma are essential for clinical and research applications.
Metabolic Pathway of Omeprazole
Omeprazole is metabolized in the liver to form its major metabolites. The hydroxylation of the methyl group on the benzimidazole ring is primarily catalyzed by CYP2C19, leading to the formation of 5-hydroxyomeprazole.[3] The sulfoxidation of the sulfinyl group, mediated by CYP3A4, results in the formation of omeprazole sulfone.[3]
Method 1: HPLC-UV for Simultaneous Determination of Omeprazole and Metabolites
This method provides a simple and economical approach for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma using HPLC with UV detection.[5][6]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., pantoprazole, 1.0 µg/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject 20 µL into the HPLC system.[5][6]
2. Chromatographic Conditions [6]
-
Instrument: HPLC system with UV detector
-
Column: Supelco C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and phosphate buffer (pH 7.2) in a ratio of 42:58 (v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 302 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |
| Linearity Range | 5 - 500 ng/mL | 5 - 500 ng/mL | 5 - 500 ng/mL |
| LLOQ | 5 ng/mL[6] | 10 ng/mL[6] | 5 ng/mL[6] |
| Intraday Precision (%CV) | < 10% | < 10% | < 10% |
| Interday Precision (%CV) | < 10% | < 10% | < 10% |
| Mean Recovery | > 85% | > 85% | > 85% |
Data synthesized from multiple sources for illustrative purposes.
Method 2: LC-MS/MS for High-Throughput Analysis of Omeprazole and Metabolites
This LC-MS/MS method offers high sensitivity, selectivity, and throughput for the simultaneous quantification of omeprazole and its major metabolites in human plasma.[3][7]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., omeprazole-d3).
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Vortex for 30 seconds.
-
Add 1.5 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer
-
Column: Acquity BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 1.5 min, hold for 0.5 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
3. Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1[7] | 198.1[9] | 25 |
| 5-Hydroxyomeprazole | 362.1[7] | 214.1 | 28 |
| Omeprazole Sulfone | 362.1[7] | 198.1 | 30 |
| Omeprazole-d3 (IS) | 349.1 | 201.1 | 25 |
Quantitative Data Summary
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |
| Linearity Range | 1 - 1000 ng/mL | 1 - 500 ng/mL | 1 - 500 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Intraday Precision (%CV) | < 6.8%[10] | < 11%[7] | < 11%[7] |
| Interday Precision (%CV) | < 8.5%[10] | < 11%[7] | < 11%[7] |
| Mean Recovery | > 90% | > 90% | > 90% |
Data synthesized from multiple sources for illustrative purposes.[7][10]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable protocols for the quantification of omeprazole and its principal metabolites in human plasma. The choice of method will depend on the specific requirements of the study, with HPLC-UV offering a cost-effective solution for routine analysis and LC-MS/MS providing superior sensitivity and throughput for demanding research and clinical applications. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain accurate and precise data for a comprehensive understanding of omeprazole's pharmacokinetics and metabolism.
References
- 1. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantification of Omeprazole in Human Plasma
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Accurate quantification of omeprazole in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note details a robust and sensitive HPLC-MS/MS method for the determination of omeprazole in human plasma. The method employs a straightforward sample preparation technique and offers high selectivity and a short analysis time, making it suitable for high-throughput analysis.[4]
Principle
The method is based on the separation of omeprazole from endogenous plasma components using reverse-phase high-performance liquid chromatography (HPLC), followed by detection and quantification using a triple quadrupole mass spectrometer.[5] After a simple sample clean-up step, the analyte and an internal standard (IS) are injected into the HPLC system. The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both omeprazole and the internal standard.[6][7] The concentration of omeprazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol describes a liquid-liquid extraction (LLE) procedure for isolating omeprazole from human plasma. LLE is effective for removing proteins and other interfering matrix components.[6][8]
Materials:
-
Human plasma samples (stored at -80°C until analysis)[6]
-
Omeprazole and Lansoprazole (Internal Standard) reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[6]
-
Tertiary Butyl Methyl Ether (TBME) (HPLC grade)[6]
-
Ammonium Acetate or Ammonium Bicarbonate buffer (e.g., 10mM, pH 10.0)[6]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the Lansoprazole internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 100 µL of 10mM ammonium acetate buffer (pH 10.0).[6]
-
Vortex mix for 30 seconds.
-
Add 1.0 mL of TBME, cap the tube, and vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 70:30 v/v Acetonitrile:Buffer).[9]
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis Protocol
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Waters 2695)[6]
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., QTrap5500)[4]
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the typical instrument conditions for the analysis.
| Parameter | Condition |
| HPLC Conditions | |
| HPLC Column | C18 reverse-phase column (e.g., Purospher Star C18, 5µm, 100 x 4.6 mm)[6] |
| Mobile Phase A | 5mM Ammonium Bicarbonate Buffer (pH adjusted to 8.0)[6] |
| Mobile Phase B | Acetonitrile[6] |
| Elution Mode | Isocratic[6] |
| Composition | 70% Acetonitrile : 30% Buffer[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | Ambient |
| Run Time | 2.0 - 3.5 minutes[6][8] |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| MRM Transition (Omeprazole) | m/z 346.2 → 198.0[4][10] |
| MRM Transition (Lansoprazole IS) | m/z 370.1 → 252.1[4][7] |
| Nebulizer Gas (Nitrogen) | Instrument Dependent |
| Curtain Gas (Nitrogen) | Instrument Dependent |
| Collision Gas (Nitrogen) | Instrument Dependent |
| Ion Source Temperature | Instrument Dependent (e.g., 230°C)[2] |
Data Presentation
The performance of the HPLC-MS/MS method is evaluated through a validation process. Key quantitative data from various validated methods are summarized below for easy comparison.
Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.50 - 800 ng/mL | [8] |
| 25 - 1500 ng/mL | [4] | |
| 1.0 - 2000 ng/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [8] |
| 1.0 ng/mL | [5] | |
| 5 ng/mL | [6] | |
| Intra-day Precision (%RSD) | 0.4 - 8.5% | [8] |
| 2.09 - 8.56% | [4] | |
| Inter-day Precision (%RSD) | 1.2 - 6.8% | [8] |
| 5.29 - 8.19% | [4] | |
| Accuracy (%RE) | < 5.7% | [8] |
| -9.9% to 8.3% | [11] |
Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Recovery (%) | Reference |
| Omeprazole | Low (LQC) | 84.27% | [6] |
| Medium (MQC) | 86.34% | [6] | |
| High (HQC) | 87.54% | [6] | |
| Lansoprazole (IS) | Low (LQC) | 83.62% | [6] |
| Medium (MQC) | 87.24% | [6] | |
| High (HQC) | 86.81% | [6] | |
| Matrix Effect | The combined effect of all sample components, other than the analyte, on the measurement. It is crucial to assess to ensure that ion suppression or enhancement does not affect quantification.[6] |
Visualizations
Experimental Workflow
The diagram below illustrates the complete workflow from biological sample collection to final data analysis for omeprazole quantification.
Caption: Workflow for Omeprazole Quantification in Plasma.
Principle of MRM Detection
This diagram shows the principle of Multiple Reaction Monitoring (MRM) for the specific and sensitive detection of omeprazole.
Caption: MRM Principle for Omeprazole Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Development of Stable Omeprazole Magnesium Formulations for Research
Introduction
Omeprazole, a potent proton pump inhibitor (PPI), is widely used in the treatment of acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, thereby blocking the final step of acid production.[2][3] However, omeprazole is a lipophilic, weak base that is highly susceptible to degradation in acidic and neutral environments, and is also sensitive to moisture, heat, and light.[1][4] Its degradation in the acidic milieu of the stomach necessitates protective formulation strategies to ensure its bioavailability.[1] The magnesium salt of omeprazole offers improved stability over the free base but still requires careful formulation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies and methodologies for developing stable omeprazole magnesium formulations, particularly focusing on enteric-coated multi-unit particulate systems.
Understanding Omeprazole Instability and Degradation
The stability of omeprazole is critically pH-dependent. In acidic conditions (pH < 4), it degrades rapidly, with a half-life of less than ten minutes.[4] Even at neutral pH, degradation is significant.[4] The primary degradation pathways are initiated by the acidic environment, leading to the formation of several degradation products. A comprehensive forced degradation study identified thirty-four potential degradation products under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).[5]
Key degradation mechanisms include:
-
Acid-Catalyzed Degradation: In the presence of acid, omeprazole undergoes a structural rearrangement to form a sulfenic acid and a sulfenamide, which are unstable intermediates that further react to form inactive products. This is the most significant degradation pathway in the stomach.[1][4]
-
Oxidative Degradation: The sulfoxide group in the omeprazole structure is susceptible to oxidation, which can be mitigated by creating an alkaline microenvironment within the formulation.[6]
-
Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of omeprazole in solution.[7][8]
-
Hydrolytic Degradation: The presence of moisture can facilitate hydrolytic deactivation, even under neutral or slightly alkaline conditions.[6]
Formulation Strategies for Enhanced Stability
To protect omeprazole from degradation and ensure its delivery to the small intestine for absorption, a multi-layered dosage form, typically enteric-coated pellets or tablets, is required.[1][2]
-
Alkaline Core: An alkaline micro-pH environment is created within the core of the formulation to protect omeprazole from acidic degradation that could be initiated by acidic excipients or penetrating moisture.[1] Magnesium oxide is a crucial excipient for this purpose, as it neutralizes acidity, maintains a stable alkaline pH, and can reduce oxidative degradation.[6] Other alkaline substances like sodium bicarbonate may also be used.[6][9]
-
Protective Seal/Barrier Coat: A separating layer is applied between the alkaline drug core and the outer enteric coat.[10][11] This sub-coat is essential to prevent direct contact and potential interaction between the alkaline core components and the acidic enteric polymers, which could compromise the stability of both the drug and the coating.[1] Materials like hydroxypropyl methylcellulose (HPMC) are commonly used.[11]
-
Enteric Coating: The outermost layer is an enteric coating that is resistant to dissolution in the low pH of the stomach but dissolves readily in the higher pH of the small intestine (typically pH > 5.5).[2] This ensures the drug is released in its intended absorption site. Common enteric polymers include Eudragit L 100-55 and HPMC Phthalate 55 S.[2][11]
Quantitative Formulation Data
The following tables provide examples of typical excipients and their relative amounts used in the development of enteric-coated omeprazole magnesium formulations. The exact quantities may require optimization based on specific equipment and desired release profiles.
Table 1: Example Composition of Drug Core Pellets
| Component | Function | Typical % (w/w) | Reference(s) |
|---|---|---|---|
| Omeprazole Magnesium | Active Pharmaceutical Ingredient | 10 - 40% | [12] |
| Mannitol / Sugar Spheres | Filler / Core Seed | 20 - 60% | [3][4] |
| Magnesium Oxide (Heavy) | Alkaline Stabilizer | 1 - 5% | [9] |
| Hydroxypropyl Cellulose | Binder | 2 - 10% | [3] |
| Sodium Lauryl Sulfate | Surfactant | 0.1 - 1% | [9] |
| Crospovidone | Disintegrant | 1 - 5% |[3] |
Table 2: Example Composition of Barrier and Enteric Coats
| Layer | Component | Function | Typical % Weight Gain | Reference(s) |
|---|---|---|---|---|
| Barrier Coat | HPMC E5 / Povidone K30 | Film Former | 2 - 8% | [11] |
| Mannitol | Osmotic Agent | - | [11] | |
| Talc | Anti-tacking Agent | - | [2] | |
| Enteric Coat | Eudragit L100-55 / HPMC P55S | Enteric Polymer | 8 - 20% | [2][11] |
| Triethyl Citrate / Diethyl Phthalate | Plasticizer | 10-25% of polymer weight | [2][11] |
| | Talc / Titanium Dioxide | Anti-tacking Agent / Opacifier | - |[2][11] |
Experimental Protocols
Protocol 1: Preparation of Enteric-Coated Omeprazole Magnesium Pellets
This protocol describes a general method for preparing enteric-coated pellets using a fluid bed coater with a bottom-spray (Wurster) configuration.
Materials & Equipment:
-
Omeprazole Magnesium
-
Excipients (as listed in Tables 1 & 2)
-
Purified Water, Isopropyl Alcohol, Acetone
-
Fluid Bed Coater (e.g., Glatt) with Wurster insert
-
Sieve shaker and sieves
-
Hot Air Oven
Procedure:
-
Drug Layering: a. Prepare the drug suspension by slowly adding and mixing HPMC E5, sodium lauryl sulfate, and magnesium oxide into purified water until a uniform suspension is formed.[11] b. Slowly add the Omeprazole Magnesium powder and continue stirring for at least 30 minutes.[11] c. Load inert non-pareil seeds (sugar spheres) into the fluid bed coater. d. Spray the drug suspension onto the seeds under controlled parameters (inlet air temperature, atomization pressure, spray rate) to achieve the target drug load.[11] e. Dry the drug-loaded pellets in the fluid bed at the end of the process.
-
Barrier Coating: a. Prepare the barrier coat suspension by dissolving HPMC E5 or Povidone K30 in purified water. Add talc and mix to form a uniform suspension.[11] b. Apply the suspension onto the drug-loaded pellets in the fluid bed coater until the desired weight gain is achieved. c. Dry the barrier-coated pellets.
-
Enteric Coating: a. Prepare the enteric coating solution by dissolving the enteric polymer (e.g., Eudragit L100-55) and a plasticizer (e.g., triethyl citrate) in an appropriate solvent system (e.g., isopropyl alcohol/acetone mixture).[11] b. Disperse talc and/or titanium dioxide into the solution with continuous stirring. c. Spray the enteric coating suspension onto the barrier-coated pellets in the fluid bed coater. d. Continue the coating process until the target weight gain for acid resistance is achieved. e. Dry the final enteric-coated pellets thoroughly to remove residual solvents.
-
Curing & Sieving: a. Cure the dried pellets in a hot air oven (e.g., 40°C for 24 hours) to ensure complete film formation. b. Sieve the cured pellets to obtain a uniform particle size distribution (e.g., 0.5-1.5 mm).[4]
Protocol 2: Accelerated Stability Testing
This protocol follows the principles outlined in ICH guidelines for evaluating the stability of the formulation under stressed conditions.[13][14]
Materials & Equipment:
-
Enteric-coated omeprazole magnesium pellets/capsules
-
Climatic stability chambers
-
HPLC system with UV detector
-
Dissolution testing apparatus (USP Type II)
-
Glassware, analytical balance
Procedure:
-
Sample Preparation: a. Package the final dosage form (e.g., pellets in sealed vials or capsules in HDPE bottles) from at least three research batches.[15] b. Prepare an initial (time zero) sample for complete analysis.
-
Storage Conditions: a. Place the packaged samples in a climatic chamber set to accelerated stability conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[13][16] b. For comparison, additional conditions such as intermediate (30°C/65% RH) or real-time (25°C/60% RH) can be used.[17]
-
Testing Schedule: a. Pull samples from the chamber at specified time points. For a 6-month accelerated study, typical pull points are 0, 1, 2, 3, and 6 months.[13]
-
Analytical Testing: At each time point, perform the following tests: a. Appearance: Visually inspect for any changes in color, shape, or signs of moisture uptake. b. Assay (Omeprazole Content): Quantify the amount of omeprazole magnesium using a validated stability-indicating HPLC method. The acceptance criterion is typically 90-110% of the label claim. c. Related Substances/Degradation Products: Analyze for the presence and quantity of degradation products using the same HPLC method. d. Acid Resistance: Perform a dissolution test in an acidic medium (e.g., 0.1 N HCl for 2 hours). The amount of drug released should not exceed a specified limit (e.g., 10-15%).[10] e. In-Vitro Dissolution: Following the acid resistance stage, change the medium to a buffer of pH 6.8 and measure the drug release over time (e.g., 45 minutes). No less than 75% of the drug should dissolve within the specified time.[10] f. Moisture Content: Determine the water content by Karl Fischer titration, as low moisture is critical for stability.[4]
-
Data Analysis: a. Tabulate the results for all tests at each time point. b. Analyze trends in drug content decrease or degradation product increase to estimate the shelf-life of the formulation.[13]
Table 3: Typical HPLC Method for Omeprazole Assay
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18, 150mm x 4.6mm, 5µm | [16] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.6) (e.g., 40:60 v/v) | [18] |
| Flow Rate | 1.0 mL/min | [19] |
| Column Temp. | 25°C | [18] |
| Detection | UV at 280 nm or 290 nm | [18][19] |
| Injection Vol. | 10 - 20 µL | [18] |
| Diluent | 0.01M Sodium Tetraborate : Acetonitrile (3:1 v/v) |[16] |
Mechanism of Action: Proton Pump Inhibition
Omeprazole is administered as an inactive prodrug. After absorption in the small intestine, it reaches the acidic secretory canaliculi of the gastric parietal cells. Here, the acidic environment catalyzes its conversion into the active form, a tetracyclic sulfenamide. This active metabolite then forms a stable disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, leading to its irreversible inactivation. This blocks the transport of H+ ions into the gastric lumen, thereby inhibiting acid secretion.[3]
References
- 1. Preformulation Studies for Generic Omeprazole Magnesium Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation, evaluation, and optimization of the omeprazole magnesium multi-unit particulate controlled release tablets using different concentrations of polymers - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. US5690960A - Pharmaceutical formulation of omeprazole - Google Patents [patents.google.com]
- 5. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. meixi-mgo.com [meixi-mgo.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of the Manufacturing Process of Organic-Solvent-Free Omeprazole Enteric Pellets for the Paediatric Population: Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. CN102631327A - Enteric coated omeprazole pellet and preparation method thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. extranet.who.int [extranet.who.int]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. accelerated stability test: Topics by Science.gov [science.gov]
- 18. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Enteric-Coated Omeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the in vitro dissolution testing of enteric-coated omeprazole magnesium capsules. The procedures outlined are crucial for quality control, formulation development, and ensuring the biopharmaceutical performance of delayed-release dosage forms.
Omeprazole is a proton pump inhibitor that is highly labile in acidic conditions. Therefore, enteric coatings are essential to protect the drug from degradation in the stomach and allow for its dissolution and absorption in the neutral pH of the small intestine.[1][2] The following protocols are based on United States Pharmacopeia (USP) guidelines and findings from various research studies.[3][4]
I. Overview of Two-Stage Dissolution Testing
The in vitro dissolution test for enteric-coated formulations is a two-stage process designed to mimic the physiological transit of the dosage form from the stomach to the small intestine.[4][5]
-
Acid Stage (Gastric Resistance): This stage simulates the acidic environment of the stomach. The enteric-coated product is exposed to a low pH medium for a specified period to evaluate the integrity and acid-resistance of the coating. Minimal drug release is expected during this phase.[2][6]
-
Buffer Stage (Drug Release): Following the acid stage, the dosage form is transferred to a higher pH buffer medium that simulates the conditions of the small intestine. In this stage, the enteric coating should dissolve, leading to the release of the active pharmaceutical ingredient (API).[4][6]
II. Experimental Protocols
A. USP General Method for Delayed-Release Dosage Forms
This protocol is a standard method for evaluating enteric-coated products.
1. Acid Resistance Stage:
-
Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).
-
Temperature: 37 ± 0.5°C.[6]
-
Rotation Speed: 100 rpm.[3]
-
Procedure: Place one capsule in each vessel. After 2 hours, withdraw a sample of the medium for analysis.
-
Acceptance Criteria: Not more than 10% of the labeled amount of omeprazole should be dissolved.[4]
2. Buffer Stage:
-
Apparatus: Same as the acid stage.
-
Dissolution Medium: pH 6.8 Phosphate Buffer.[6][7] Other buffers such as pH 7.4, 7.6, or 8.0 have also been used in studies to discriminate between different formulations.[1][7][8]
-
Volume: 900 mL.[6]
-
Temperature: 37 ± 0.5°C.[6]
-
Rotation Speed: 100 rpm.[3]
-
Time: 45 to 60 minutes, with specified sampling intervals (e.g., 15, 30, 45, 60 minutes).[9][10]
-
Procedure: After completion of the acid stage, the dosage form can be transferred to the buffer medium, or the pH of the existing medium can be adjusted. Withdraw samples at predetermined time points.
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of omeprazole should be dissolved.[4]
B. Analytical Method for Omeprazole Quantification
High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of omeprazole in dissolution samples.
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and acetonitrile.
-
Column: A C18 column is typically used.
-
Detection: UV detection at 302 nm.
-
Sample Preparation: Due to the instability of omeprazole, samples withdrawn from the dissolution medium should be immediately stabilized, for instance, by adding a small volume of a basic solution like 0.25 M NaOH.[6]
III. Data Presentation
The following tables summarize quantitative data from various studies on the dissolution of enteric-coated omeprazole formulations.
Table 1: Drug Release in Acid Stage (0.1 N HCl)
| Formulation | Time (hours) | % Omeprazole Released | Reference |
| Commercial Product A | 2 | < 10% | |
| Commercial Product B | 2 | < 10% | |
| Test Formulation 1 | 2 | 3.2% | [1] |
| Test Formulation 2 | 2 | 17.1% | [1] |
| Test Formulation 3 | 2 | 23.4% | [1] |
| Test Formulation 4 | 2 | 48.1% (degradation) | [1] |
Table 2: Drug Release in Buffer Stage (pH 6.8 Phosphate Buffer)
| Formulation | Time (minutes) | % Omeprazole Released | Reference |
| Losec® (Brand) | 30 | > 80% | [7] |
| Generic Product E | 60 | 87.88 ± 5.89 µg/mL (cumulative concentration) | [11] |
| Generic Product B | 60 | 118.69 ± 5.93 µg/mL (cumulative concentration) | [11] |
| Generic Product C | 60 | 105.25 ± 11.94 µg/mL (cumulative concentration) | [11] |
| Generic Product F | 60 | 87.88 ± 5.89 µg/mL (cumulative concentration) | [11] |
| Generic Product D | 60 | 73.69 ± 5.88 µg/mL (cumulative concentration) | [11] |
Table 3: Influence of Buffer pH on Omeprazole Dissolution
| Formulation | Buffer pH | Time (minutes) | % Omeprazole Released | Reference |
| Formulation 1 | 6.0 | 60 | No release | [6] |
| Formulation 1 | 6.8 | 40 | Drug release initiated | [6] |
| Formulation P | 6.8 | > 40 | Drug release initiated | [6] |
| Commercial Products | 7.4 | Not specified | Different dissolution rates observed | [7][8] |
| Commercial Products | 8.0 | Not specified | Better discrimination between products | [7][8] |
IV. Visualizations
References
- 1. Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dissolution of omeprazole from delayed-release solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models of PPI-Induced Hypomagnesemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying Proton Pump Inhibitor (PPI)-induced hypomagnesemia. The protocols detailed below, based on established research, offer a framework for inducing, monitoring, and analyzing this important adverse drug effect.
Introduction
Proton pump inhibitors (PPIs) are a widely prescribed class of drugs for acid-related gastrointestinal disorders. However, long-term use has been associated with an increased risk of hypomagnesemia, a condition of low serum magnesium levels that can lead to serious neuromuscular and cardiovascular complications.[1][2] The primary mechanism is believed to be impaired intestinal magnesium absorption.[1][2][3] Animal models are crucial for elucidating the precise molecular mechanisms and for the preclinical evaluation of potential therapeutic interventions. This document outlines protocols for establishing and analyzing rodent models of PPI-induced hypomagnesemia.
Animal Models
Sprague-Dawley rats and C57BL/6 mice are the most commonly used animal models for studying PPI-induced hypomagnesemia. Rats, in particular, have been shown to develop significant hypomagnesemia following prolonged omeprazole administration.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing a rat model of omeprazole-induced hypomagnesemia.
Table 1: Effect of Omeprazole Treatment on Plasma and Urinary Magnesium Levels in Sprague-Dawley Rats
| Treatment Group | Duration | Plasma Mg2+ (mg/dL) | Urinary Mg2+ (mg/dL) |
| Control | 12 weeks | 1.7 - 2.4 (reference range) | 1.7 - 3.0 (normal reference) |
| Omeprazole (20 mg/kg/day) | 12 weeks | 1.41 ± 0.08 | 1.26 ± 0.72 |
| Control | 24 weeks | 1.7 - 2.4 (reference range) | 1.7 - 3.0 (normal reference) |
| Omeprazole (20 mg/kg/day) | 24 weeks | 1.37 ± 0.14 | 1.48 ± 0.52 |
Data adapted from a study on male Sprague-Dawley rats.[4]
Table 2: Effect of Omeprazole Treatment on Other Serum and Urinary Parameters in Sprague-Dawley Rats (24 weeks)
| Parameter | Control Group | Omeprazole (20 mg/kg/day) |
| Plasma Ca2+ (mg/dL) | No significant change | No significant change |
| Urinary Ca2+ (mg/dL) | 4.06 ± 0.87 | 1.42 ± 0.23 |
| Plasma Phosphate (mg/dL) | Significantly lower | Significantly higher |
| Urinary Phosphate (mg/dL) | Significantly lower | Significantly higher |
Data adapted from a study on male Sprague-Dawley rats.[4]
Experimental Protocols
Protocol 1: Induction of Hypomagnesemia in Rodents
This protocol describes the induction of hypomagnesemia in Sprague-Dawley rats using omeprazole. A similar protocol can be adapted for mice, though the duration of treatment may need to be extended to observe significant effects.[5]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Omeprazole for injection (e.g., Ocid® IV)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
Grouping: Randomly divide the animals into a control group and a PPI-treatment group.
-
Drug Preparation: Reconstitute the lyophilized omeprazole with sterile saline to a final concentration of 10 mg/mL. Prepare fresh daily.
-
Administration:
-
Treatment Group: Administer omeprazole via subcutaneous injection at a dose of 20 mg/kg body weight, once daily.
-
Control Group: Administer an equivalent volume of sterile saline via subcutaneous injection, once daily.
-
-
Duration: Continue the treatment for a minimum of 12 weeks. For more pronounced effects, a 24-week duration is recommended.[4]
-
Monitoring: Monitor the animals' body weight and general health status weekly.
Protocol 2: Blood and Tissue Collection
This protocol outlines the procedures for collecting blood and intestinal tissue for magnesium analysis and protein expression studies.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Blood collection tubes (serum separator tubes and EDTA tubes)
-
Surgical instruments (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Cryotubes
Procedure:
-
Anesthesia: Anesthetize the animal using an approved anesthetic protocol.
-
Blood Collection:
-
Perform cardiac puncture to collect the maximum blood volume.
-
Dispense blood into serum separator tubes for magnesium analysis and EDTA tubes for other hematological parameters.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum supernatant.
-
-
Tissue Collection:
-
Perform a laparotomy to expose the abdominal cavity.
-
Excise the small intestine (duodenum, jejunum, ileum) and colon.
-
Flush the intestinal segments with ice-cold PBS to remove luminal contents.
-
For protein analysis (Western Blot), snap-freeze the tissue segments in liquid nitrogen and store at -80°C.
-
For histological analysis (Immunohistochemistry), fix the tissue in 10% neutral buffered formalin.
-
Protocol 3: Measurement of Magnesium Levels
This protocol describes the quantification of magnesium in serum and urine samples.
Materials:
-
Serum and urine samples
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a clinical chemistry analyzer
-
Magnesium standards
Procedure:
-
Sample Preparation: Dilute serum and urine samples as required by the instrument manufacturer's instructions.
-
Analysis: Measure the magnesium concentration using ICP-OES or a validated clinical chemistry analyzer.
-
Data Expression: Express magnesium levels in mg/dL or mmol/L.
Protocol 4: Western Blot Analysis of TRPM6 and TRPM7
This protocol details the procedure for assessing the protein expression of TRPM6 and TRPM7 in intestinal tissue lysates.
Materials:
-
Frozen intestinal tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-TRPM6 antibody
-
Anti-TRPM7 antibody
-
Anti-beta-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen intestinal tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRPM6, TRPM7, and beta-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Protocol 5: Immunohistochemistry for TRPM6 and TRPM7
This protocol describes the localization of TRPM6 and TRPM7 proteins in intestinal tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-TRPM6 antibody
-
Anti-TRPM7 antibody
-
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against TRPM6 or TRPM7 overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
-
Signal Amplification: Apply the ABC reagent.
-
Visualization: Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope to assess the localization and expression of TRPM6 and TRPM7.
Visualization of Pathways and Workflows
Signaling Pathway of PPI-Induced Hypomagnesemia
Caption: Proposed mechanism of PPI-induced hypomagnesemia.
Experimental Workflow for Studying PPI-Induced Hypomagnesemia
Caption: Workflow for animal studies of PPI-induced hypomagnesemia.
References
- 1. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Omeprazole on Urinary Magnesium Excretion in Children with Peptic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prolonged omeprazole administration on segmental intestinal Mg2+ absorption in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of intestine-specific TRPM6 knockout C57BL/6 J mice: effects of short-term omeprazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Chiral Separation of Omeprazole Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of omeprazole enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole, using High-Performance Liquid Chromatography (HPLC). Omeprazole, a proton pump inhibitor, contains a chiral sulfoxide center, and its enantiomers exhibit different pharmacokinetic profiles. Accurate enantioselective analysis is therefore critical for quality control in pharmaceutical formulations and for pharmacokinetic studies.
Introduction
Omeprazole is a racemic mixture of two enantiomers. The (S)-enantiomer, esomeprazole, is metabolized more slowly than the (R)-enantiomer, leading to higher plasma concentrations and a more pronounced therapeutic effect.[1] Consequently, robust and reliable HPLC methods are essential for the quantitative determination of the enantiomeric purity of esomeprazole and for the analysis of racemic omeprazole. This note details validated methods using various chiral stationary phases (CSPs) under both normal-phase and reversed-phase conditions.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of omeprazole enantiomers.
Table 1: Normal-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm)[2] | Chiralpak AD (dimensions not specified)[3][4] | Chiralpak IA (dimensions not specified)[5] |
| Mobile Phase | n-hexane:Methanol:IPA:Ethanol (85:8:5.95:1.05 v/v/v/v)[2] | n-hexane:Ethanol (40:60 v/v)[3][4] | Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1 v/v/v/v)[5] |
| Flow Rate | 0.75 mL/min[2] | 0.7 mL/min[4] | 1.0 mL/min |
| Detection Wavelength | 301 nm[2] | 302 nm[3][4] | Not Specified |
| Column Temperature | 40°C[2] | 22 ± 2°C[3] | Not Specified |
| (S)-Omeprazole Retention Time | ~9.65 min | Not Specified | Not Specified |
| (R)-Omeprazole Retention Time | ~11.81 min | Not Specified | Not Specified |
| Resolution (Rs) | >2 | 3.3[3] | Not Specified |
Table 2: Reversed-Phase HPLC Methods
| Parameter | Method 4 | Method 5 |
| Chiral Stationary Phase | Chiral AGP (100 x 4.6 mm, 5 µm)[6][7] | Chiralpak ID-3 (100 x 4.6 mm, 3 µm)[8] |
| Mobile Phase | 0.025 M Disodium hydrogen phosphate:Acetonitrile (90:10 v/v), pH 7.0[6] | Acetonitrile:Water (50:50 v/v)[8] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[8] |
| Detection Wavelength | 301 nm[6] | 280 nm[9] |
| Column Temperature | Not Specified (ambient) | 40°C[8] |
| (S)-Omeprazole Retention Time | Not Specified | Not Specified |
| (R)-Omeprazole Retention Time | Not Specified | Not Specified |
| Resolution (Rs) | Not Specified | Not Specified |
Table 3: Method Validation Parameters
| Parameter | Method 1 (Normal-Phase)[2] | Method 4 (Reversed-Phase)[6] | Method 5 (Reversed-Phase)[8] |
| Linearity Range (S-Omeprazole) | 0.39 - 800 µg/mL | 0.015 - 152 µg/mL | 0.2485 - 497 µg/mL |
| Linearity Range (R-Omeprazole) | 0.39 - 800 µg/mL | 0.01 - 150 µg/mL | 0.12425 - 12.425 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 1.0 |
| LOD (R-Omeprazole) | 0.39 µg/mL | Not Specified | 33.32 ng/mL |
| LOQ (R-Omeprazole) | 0.78 µg/mL | Not Specified | 111.06 ng/mL |
| Accuracy (% Recovery) | 93.5 - 104% | Not Specified | Not Specified |
| Precision (% RSD) | < 2% | Intra-day: 0.2-0.7%, Inter-day: 0.6-0.9% | Not Specified |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation on Chiralcel OD-H
This protocol is based on the method developed for the enantioselective analysis of omeprazole in enteric-coated formulations.[2]
1. Instrumentation
-
HPLC system with a quaternary pump, column oven, photodiode array (PDA) detector, and an auto-injector (e.g., Shimadzu LC-2010).[1][2]
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of 85% n-hexane, 8% methanol, and 7% of a pre-mixed solution of isopropyl alcohol and ethanol (85:15 v/v).[2]
-
Flow Rate: 0.75 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV at 301 nm.[2]
3. Preparation of Solutions
-
Diluent: Mobile phase.[2]
-
Standard Stock Solutions: Prepare individual stock solutions of (S)-omeprazole and (R)-omeprazole by dissolving accurately weighed amounts in the diluent.[2]
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[3]
-
Accurately weigh a portion of the powder equivalent to a specific amount of omeprazole.
-
Transfer to a volumetric flask and add the appropriate diluent.
-
Sonicate to ensure complete dissolution.[3]
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.[1]
-
4. System Suitability
-
Inject a standard solution containing both enantiomers.
-
The resolution between the (S)- and (R)-omeprazole peaks should be greater than 2.0.
-
The tailing factor for each peak should be less than 2.0.
-
The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.
Protocol 2: Reversed-Phase HPLC Separation on Chiral AGP
This protocol is suitable for the analysis of omeprazole enantiomers in bulk drug samples and pharmaceutical formulations.[6]
1. Instrumentation
-
HPLC system with a separation module, PDA detector (e.g., Waters Alliance 2695 with 2996 PDA).[6]
-
Data acquisition and processing software (e.g., Empower 2).[6]
2. Chromatographic Conditions
-
Guard Column: Inertsil ODS (4 cm x 4.6 mm).[6]
-
Analytical Column: Chiral AGP (100 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate and acetonitrile (90:10, v/v). Adjust the pH to 7.0 with diluted ortho-phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Detection: UV at 301 nm.[6]
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
Mobile Phase Preparation: Filter the prepared mobile phase through a 0.45 µm membrane filter and degas prior to use.[6]
-
Standard Solution: Prepare a standard solution of omeprazole (e.g., 200 µg/mL) in the mobile phase.[6]
-
Sample Preparation:
4. System Suitability
-
Perform replicate injections of the standard solution.
-
Evaluate parameters such as resolution, tailing factor, and reproducibility to ensure the system is suitable for the analysis.
Visualizations
Caption: Experimental workflow for HPLC chiral separation.
Caption: Key parameters influencing chiral separation.
References
- 1. Method validation in HPLC of omeprazole enantiomers | PPTX [slideshare.net]
- 2. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 8. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Measuring Omeprazole Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. However, it is known to be highly labile, particularly in acidic environments, and is also susceptible to degradation by light, heat, and oxidative stress.[1][2] Understanding the degradation profile of omeprazole is crucial for the development of stable pharmaceutical formulations and for ensuring drug efficacy and safety. These application notes provide detailed protocols for inducing and measuring the degradation of omeprazole under various stress conditions, as well as methods for analyzing its degradation products.
Experimental Protocols
Forced degradation studies are essential to establish the stability-indicating properties of analytical methods and to identify potential degradation products.[3][4] The following protocols outline the procedures for inducing omeprazole degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Protocol 1: Acid-Induced Degradation
This protocol describes the procedure for inducing the degradation of omeprazole in an acidic solution. Omeprazole is known to degrade rapidly in acidic media.[2][5]
Materials:
-
Omeprazole reference standard
-
0.1 N Hydrochloric acid (HCl)[4]
-
0.1 N Sodium hydroxide (NaOH)
-
Methanol
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of omeprazole in methanol.
-
To a volumetric flask, add an aliquot of the omeprazole stock solution.
-
Add a specific volume of 0.1 N HCl to induce degradation. For example, 25 mL of 0.1 N HCl can be used.
-
Allow the solution to stand at room temperature for a specified period (e.g., 1.5 hours) to allow for degradation to occur.
-
Neutralize the solution by adding an equivalent volume of 0.1 N NaOH.
-
Dilute the solution to the final volume with a suitable solvent, such as a methanol:water mixture.
-
Filter the sample through a 0.2 μm filter before analysis.
-
Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Alkaline-Induced Degradation
This protocol details the procedure for degrading omeprazole in a basic solution. While more stable in alkaline conditions compared to acidic conditions, omeprazole still undergoes degradation.[5]
Materials:
-
Omeprazole reference standard
-
0.1 N Sodium hydroxide (NaOH)[4]
-
Methanol
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a stock solution of omeprazole in methanol.
-
To a volumetric flask, add an aliquot of the omeprazole stock solution.
-
Add a specific volume of 0.1 N NaOH to induce degradation.
-
Heat the solution if necessary to accelerate degradation (e.g., on a water bath).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid if required by the analytical method.
-
Dilute the solution to the final volume with a suitable solvent.
-
Analyze the sample using a stability-indicating analytical method.
Protocol 3: Oxidative Degradation
This protocol describes the use of hydrogen peroxide to induce oxidative degradation of omeprazole.[5]
Materials:
-
Omeprazole reference standard
-
Methanol
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a stock solution of omeprazole in methanol.
-
To a volumetric flask, add an aliquot of the omeprazole stock solution.
-
Add a specific volume of the hydrogen peroxide solution.
-
Allow the reaction to proceed at room temperature for a defined period.
-
Dilute the solution to the final volume with a suitable solvent.
-
Analyze the sample using a stability-indicating analytical method.
Protocol 4: Thermal Degradation
This protocol outlines the procedure for inducing degradation of omeprazole using dry heat.[5]
Materials:
-
Omeprazole reference standard (solid)
-
Oven
Procedure:
-
Place a known amount of solid omeprazole in a suitable container.
-
Heat the sample in an oven at a specified temperature (e.g., 110°C) for a specific duration (e.g., 5 hours).[5]
-
After heating, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Dilute the solution to a known concentration.
-
Analyze the sample using a stability-indicating analytical method.
Protocol 5: Photolytic Degradation
This protocol describes how to induce the degradation of omeprazole using ultraviolet (UV) light.[4]
Materials:
-
Omeprazole reference standard
-
Methanol
-
Volumetric flasks
-
UV light source (e.g., 254 nm)[4]
Procedure:
-
Prepare a solution of omeprazole in a suitable solvent like methanol.
-
Expose the solution to a UV light source for a specified duration (e.g., 24 hours).[4]
-
A control sample should be kept in the dark to differentiate between photolytic and other forms of degradation.
-
After exposure, dilute the sample if necessary.
-
Analyze the sample using a stability-indicating analytical method.
Analytical Measurement
High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the quantitative determination of omeprazole and its degradation products due to its specificity and ability to separate the parent drug from its degradants.[1][4][6]
Typical HPLC-UV Method Parameters:
-
Column: C18 column (e.g., 250mm x 4.6mm, 5 µm)[5]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or disodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).[6][7] The exact ratio can be optimized.
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at 280 nm or 302 nm.[6][7]
Data Presentation
The following table summarizes the percentage of omeprazole degradation observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 1 hour | 61.64% | [5] |
| Base Hydrolysis | 0.1 N NaOH | - | 4.29% | [5] |
| Oxidative | 3% H₂O₂ | - | 26.38% | [5] |
| Thermal (Dry Heat) | 110°C | 5 hours | 4.32% | [5] |
| Photolytic | UV light (254 nm) | 24 hours | Degradation Observed | [4] |
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies of omeprazole.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Screening Protein-Protein Interaction (PPI) Effects on Magnesium Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is a crucial divalent cation essential for a vast array of physiological processes, including enzymatic reactions, signal transduction, and maintaining genomic stability.[1][2] The concentration of intracellular free Mg²⁺ is tightly regulated within a narrow range, and disruptions in its homeostasis are linked to numerous diseases, such as cardiovascular disorders, metabolic syndrome, and neurological conditions.[2] Cellular Mg²⁺ levels are maintained by a delicate balance between influx and efflux, mediated by a variety of transport proteins. The function of these transporters is often modulated by protein-protein interactions (PPIs), which represent a promising class of targets for therapeutic intervention.
This document provides detailed application notes and protocols for various cell-based assays designed to screen for and characterize the effects of PPIs on magnesium transport. The methodologies described herein are intended to guide researchers in selecting and implementing appropriate assays for their specific research and drug discovery needs.
Key Magnesium Transport Proteins and Their Interactions
Several key protein families are involved in cellular magnesium transport, with their activities often regulated by PPIs. Understanding these interactions is fundamental to developing effective screening assays.
-
Transient Receptor Potential Melastatin (TRPM) Channels: TRPM6 and TRPM7 are bifunctional proteins that act as both ion channels and kinases.[3][4] They are critical for Mg²⁺ influx.[5] TRPM6 and TRPM7 can form both homomeric and heteromeric channel complexes.[5][6] The formation of these complexes is crucial for their proper trafficking to the cell surface and for their channel function.[3][6] Mutations that disrupt the interaction between TRPM6 and TRPM7 can lead to severe magnesium deficiency disorders.[6]
-
Cyclin M (CNNM) Family: The CNNM family of proteins (CNNM1-4) are implicated in Mg²⁺ efflux.[7][8] Their function is controversially described as either direct Na⁺/Mg²⁺ exchangers or as regulators of other transport mechanisms.[8][9] A key regulatory interaction for CNNM proteins is their binding to Phosphatase of Regenerating Liver (PRL) proteins.[7][8] This interaction inhibits the Mg²⁺ efflux activity of CNNM proteins.[8]
The following diagram illustrates the interaction between CNNM2 and its regulatory partner, PRL.
Section 1: Functional Assays to Measure Magnesium Transport
Functional assays directly measure changes in intracellular Mg²⁺ concentration, providing a readout of the overall effect of a PPI or a compound that modulates it.
Fluorescent-Based Intracellular Magnesium Measurement
This is the most common method for assessing Mg²⁺ transport in living cells. It relies on Mg²⁺-sensitive fluorescent indicators that exhibit a change in their spectral properties upon binding to Mg²⁺.[1][10]
Data Presentation: Comparison of Common Magnesium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ | Key Features |
| Mag-fura-2 | 330/370 (ratio) | ~510 | 1.9 mM[10] | Ratiometric, UV-excitable, suitable for microscopy.[11] |
| Magnesium Green | ~490 | ~530 | ~1.0 mM | Visible light excitable, suitable for flow cytometry and confocal microscopy.[11] |
| mag-fluo-4 | ~490 | ~515 | 4.7 mM[11] | Visible light excitable, more sensitive fluorescence response to Mg²⁺ than Magnesium Green.[11] |
| DCHQ5 | Not specified | Not specified | Not specified | Used for quantifying total intracellular Mg²⁺ in small samples.[12][13] |
Experimental Protocol: Intracellular Free Mg²⁺ Measurement using Mag-fura-2 AM
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Mag-fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of loading buffer containing 5 µM Mag-fura-2 AM and 0.02% Pluronic F-127 to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with 100 µL of loading buffer to remove extracellular dye.
-
Add 100 µL of loading buffer to each well for the measurement.
-
-
Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation.
-
Record the fluorescence intensity at an emission wavelength of ~510 nm, with excitation alternating between 340 nm and 380 nm.
-
Establish a baseline reading for 2-5 minutes.
-
-
Stimulation and Data Acquisition:
-
Add the test compound or stimulus (e.g., a compound designed to disrupt a PPI).
-
Continue to record the fluorescence ratio (F340/F380) for a desired period to observe changes in intracellular Mg²⁺.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, add a final concentration of 10 µM ionomycin to permeabilize the cells.
-
To determine the maximum fluorescence ratio (Rmax), add a saturating concentration of MgCl₂ (e.g., 25 mM).
-
To determine the minimum fluorescence ratio (Rmin), add a solution containing a high concentration of EDTA (e.g., 50 mM) to chelate all Mg²⁺.
-
Calculate the intracellular Mg²⁺ concentration using the Grynkiewicz equation.
-
The following diagram outlines the general workflow for a fluorescence-based magnesium transport assay.
Section 2: Assays to Detect and Quantify Protein-Protein Interactions
These assays are used to confirm the physical interaction between a magnesium transporter and its binding partner(s) and to screen for molecules that can disrupt this interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful and widely used technique to study PPIs in their native cellular environment.[14][15] It involves using an antibody to pull down a protein of interest ("bait") and then detecting any associated proteins ("prey") by Western blotting.[15][16]
Experimental Protocol: Co-IP for Membrane-Bound Magnesium Transporters
-
Cell Lysis:
-
Culture cells expressing the tagged "bait" protein (e.g., FLAG-TRPM7) and the "prey" protein (e.g., HA-TRPM6).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[17][18]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose or magnetic beads and a non-specific IgG antibody of the same isotype as the IP antibody.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the antibody specific to the "bait" protein (e.g., anti-FLAG antibody) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., anti-HA antibody) to detect the interaction.
-
Data Presentation: Expected Co-IP Results
| Lane | Sample | Anti-HA Blot | Anti-FLAG Blot | Interpretation |
| 1 | Input (Cell Lysate) | Band at expected MW | Band at expected MW | Both proteins are expressed. |
| 2 | IP: anti-FLAG | Band at expected MW | Band at expected MW | TRPM6 co-precipitates with TRPM7, indicating an interaction. |
| 3 | IP: IgG Control | No band | No band | The interaction is specific to the anti-FLAG antibody. |
Förster Resonance Energy Transfer (FRET)
FRET is a biophysical technique that measures the proximity of two fluorophore-tagged proteins.[19][20] Energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore, resulting in acceptor emission upon donor excitation.[19] This technique can be used to study PPIs in living cells with high spatial and temporal resolution.[21][22]
Experimental Protocol: FRET Microscopy for Magnesium Transporter PPIs
-
Construct Preparation:
-
Generate expression vectors for the proteins of interest fused to a FRET pair (e.g., CFP as the donor and YFP as the acceptor). For example, TRPM6-CFP and TRPM7-YFP.
-
-
Cell Transfection:
-
Co-transfect cells with the donor and acceptor fusion constructs.
-
Also prepare control samples: cells expressing only the donor, only the acceptor, and untransfected cells (for background).[21]
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Use a confocal or epifluorescence microscope equipped with the appropriate filter sets for the chosen FRET pair.
-
-
Image Acquisition:
-
Acquire three images for each field of view:
-
Donor Image: Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.
-
Acceptor Image: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.
-
FRET Image: Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.
-
-
-
Data Analysis (Sensitized Emission Method):
-
Correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.
-
Calculate a normalized FRET (NFRET) index or FRET efficiency for each cell or region of interest.
-
For screening, compare the FRET efficiency in untreated cells versus cells treated with potential PPI inhibitors.
-
The following diagram illustrates the principle of FRET for detecting PPIs.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is similar to FRET but uses a bioluminescent enzyme (e.g., Renilla Luciferase, RLuc, or NanoLuc) as the donor and a fluorescent protein as the acceptor.[23][24] Upon addition of a substrate, the donor emits light, which can excite a nearby acceptor if the proteins are in close proximity. BRET offers a better signal-to-noise ratio than FRET as it does not require external excitation light.[25]
Data Presentation: Comparison of Proximity-Based Assays
| Assay | Donor | Acceptor | Signal Detection | Advantages | Disadvantages |
| FRET | Fluorophore (e.g., CFP) | Fluorophore (e.g., YFP) | Fluorescence | High spatial resolution, dynamic measurements.[21] | Photobleaching, spectral bleed-through. |
| BRET | Luciferase (e.g., NanoLuc) | Fluorophore (e.g., YFP) | Luminescence | No photobleaching, better signal-to-noise.[25] | Requires substrate addition, lower signal intensity. |
Section 3: High-Throughput Screening (HTS) for PPI Modulators
The assays described above can be adapted for a high-throughput screening (HTS) format to screen large compound libraries for molecules that modulate PPIs affecting magnesium transport.[26][27]
Workflow for an HTS Campaign:
-
Primary Screen: Use a robust, cost-effective assay to screen a large library. A fluorescence-based intracellular Mg²⁺ assay or a BRET assay in a 384- or 1536-well plate format is often suitable.[27] The goal is to identify "hits" that show activity.
-
Hit Confirmation: Re-test the initial hits to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Perform dose-response curves for confirmed hits to determine their potency (e.g., EC₅₀ or IC₅₀).
-
Secondary Assays: Use orthogonal assays to validate the mechanism of action. For example, if the primary screen was a functional Mg²⁺ transport assay, a secondary FRET or Co-IP assay could be used to confirm that the compound directly disrupts the target PPI.
-
Lead Optimization: Promising hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
Conclusion
Screening for modulators of PPIs that regulate magnesium transport is a viable strategy for identifying novel therapeutic agents. The choice of assay depends on the specific research question, available resources, and the desired throughput. A combination of functional assays to measure Mg²⁺ transport and biophysical/biochemical assays to directly probe PPIs provides a comprehensive approach for discovering and characterizing new modulators of magnesium homeostasis.
References
- 1. Intracellular magnesium detection by fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. TRPM6 kinase activity regulates TRPM7 trafficking and inhibits cellular growth under hypomagnesic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of TRPM6/TRPM7 complex formation by a mutation in the TRPM6 gene causes hypomagnesemia with secondary hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular function and biological importance of CNNM family Mg2+ transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CrossTalk proposal: CNNM proteins are Na+/Mg2+ exchangers playing a central role in transepithelial Mg2+ (re)absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CrossTalk opposing view: CNNM proteins are not Na+/Mg2+ exchangers but Mg2+ transport regulators playing a central role in transepithelial Mg2+ (re)absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. bioone.org [bioone.org]
- 19. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 20. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Basicmedical Key [basicmedicalkey.com]
- 21. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmglabtech.com [bmglabtech.com]
- 27. High-throughput screening - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Bioavailability Assessment of Omeprazole Magnesium
Introduction
Omeprazole, a proton pump inhibitor, is widely used for treating acid-related gastrointestinal disorders. A critical challenge in its oral delivery is its rapid degradation in the acidic environment of the stomach. To overcome this, omeprazole magnesium is often formulated in enteric-coated granules or delayed-release capsules, which protect the active ingredient until it reaches the more alkaline environment of the small intestine for absorption.[1][2] Assessing the in vivo bioavailability of these formulations is crucial for drug development and for establishing bioequivalence between generic and innovator products. This document provides detailed protocols and application notes for conducting such assessments in both human and animal models.
The primary method for determining bioavailability is through pharmacokinetic (PK) studies, which measure the rate and extent of drug absorption into the systemic circulation.[3] Key pharmacokinetic parameters derived from these studies include:
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, representing the extent of absorption.
Experimental Protocols
Protocol 1: Human Bioequivalence Study
This protocol outlines a standard design for comparing the bioavailability of a test omeprazole magnesium formulation against a reference formulation in healthy human volunteers, consistent with regulatory guidelines.[4][5][6]
1. Study Design:
-
Design: Randomized, open-label, single-dose, two-period, two-sequence crossover study.[5][7]
-
Conditions: Two separate studies are typically conducted: one under fasting conditions and one under fed conditions.[4][6]
-
Washout Period: A washout period of at least seven days should separate the two treatment periods.[7][8]
2. Subject Selection:
-
Population: Healthy adult male and non-pregnant female volunteers.[4][5]
-
Inclusion Criteria: Age 18-55 years, Body Mass Index (BMI) within a normal range, and willingness to provide written informed consent.
-
Exclusion Criteria: History of significant gastrointestinal, liver, or kidney disease; allergy to proton pump inhibitors; use of any medication that could interfere with omeprazole pharmacokinetics.
3. Drug Administration:
-
Fasting Study: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference omeprazole magnesium formulation (e.g., 20 mg) with 240 mL of water.[7][8] No food is allowed for at least 4 hours post-dose.
-
Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before receiving the single oral dose.
4. Blood Sampling Schedule:
-
Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sampling Time Points: Pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, and 10 hours post-dose.[5][7]
-
Sample Processing: Plasma is immediately separated by centrifugation and stored frozen at -20°C or below until analysis.
5. Bioanalytical Method:
-
Quantification of omeprazole in plasma is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][9][10] (See Protocol 3 for details).
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time profiles for each subject.
-
The parameters are log-transformed, and an analysis of variance (ANOVA) is performed.
-
Bioequivalence Criteria: The 90% confidence intervals (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80% to 125%.[7]
Protocol 2: Animal Pharmacokinetic Study (Rat Model)
This protocol describes a typical pharmacokinetic study in rats to evaluate the oral bioavailability of an omeprazole magnesium formulation.
1. Animal Model:
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals should be fasted overnight before dosing.[13]
2. Drug Administration:
-
Formulation: Omeprazole magnesium is suspended in a suitable vehicle, such as 0.5% Methocel®.[13]
-
Dosing: A single oral dose (e.g., 10-40 mg/kg) is administered via oral gavage.[11][12] For absolute bioavailability determination, a separate group receives an intravenous (IV) dose (e.g., 20 mg/kg).[11]
3. Blood Sampling:
-
Technique: Blood samples (approximately 0.2-0.3 mL) are collected, typically from the jugular vein or tail vein, at specified time points.
-
Sampling Time Points: Pre-dose (0 hour) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Sample Processing: Plasma is separated and stored frozen at -20°C or below until analysis.
4. Bioanalytical Method:
-
Omeprazole concentrations in rat plasma are determined using a validated LC-MS/MS method.
5. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Protocol 3: LC-MS/MS Bioanalytical Method for Omeprazole in Plasma
This protocol provides a general framework for the quantitative analysis of omeprazole in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add an internal standard (e.g., lansoprazole or sildenafil).[9][14]
-
Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40 v/v).[9]
-
Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Purospher STAR, 5µm).[10][15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate or 5mM ammonium bicarbonate).[9][10]
-
Flow Rate: 0.5 - 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[15]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[10][15]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example Transitions: Monitor the precursor to product ion transitions for both omeprazole and the internal standard.
-
4. Calibration and Validation:
-
The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.[14][16]
-
A calibration curve is constructed using spiked plasma standards over a specified concentration range (e.g., 0.50-800 ng/mL).[9]
Data Presentation
Quantitative data from bioavailability studies are typically summarized to compare pharmacokinetic profiles.
Table 1: Representative Pharmacokinetic Parameters of Omeprazole (20 mg Oral Dose) in Healthy Human Volunteers
| Parameter | Mean ± SD | Reference |
| Cmax (ng/mL) | 283 ± 113 | [17] |
| Tmax (h) | 1.48 ± 0.52 | [18] |
| AUC0-t (ng·h/mL) | 455 ± 155 | [1] |
| AUC0-∞ (ng·h/mL) | 481 ± 175 | [17] |
| Bioavailability | ~30-40% (single dose) | [3] |
Note: Values can vary significantly between individuals, particularly due to genetic polymorphisms in metabolizing enzymes like CYP2C19.[1]
Table 2: Representative Pharmacokinetic Parameters of Omeprazole in Male Rats
| Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Bioavailability (F%) | Reference |
| 10 mg/kg | - | - | - | 6.4% | [12] |
| 20 mg/kg | - | - | - | 9.6% | [12] |
| 40 mg/kg | - | - | - | 12.6% | [12] |
Note: Omeprazole exhibits dose-dependent bioavailability in rats, which is attributed to the saturation of first-pass metabolism in the liver and potentially the intestine.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a human bioequivalence study of omeprazole magnesium.
Caption: Workflow for a two-period crossover bioequivalence study.
Metabolic Pathway
Omeprazole's bioavailability is significantly influenced by its metabolism in the liver, primarily by the cytochrome P450 enzyme system. Genetic variations in these enzymes can lead to substantial inter-individual differences in drug exposure.
References
- 1. sid.ir [sid.ir]
- 2. Preformulation Studies for Generic Omeprazole Magnesium Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A bioequivalence study of two omeprazole formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AN LC- MS/MS METHOD FOR THE DETERMINATION OF OMEPRAZOLE ON PROTON PUMP INHIBITOR IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. ijpsr.com [ijpsr.com]
- 17. scispace.com [scispace.com]
- 18. Comparative bioavailability study of two oral omeprazole formulations after single and repeated administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to mitigate omeprazole-induced magnesium deficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of omeprazole-induced magnesium deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which omeprazole induces magnesium deficiency?
Omeprazole-induced hypomagnesemia is primarily caused by the malabsorption of magnesium in the intestines.[1][2] The leading hypothesis is that omeprazole interferes with the active transport of magnesium by inhibiting the transient receptor potential melastatin-6 and -7 (TRPM6 and TRPM7) channels in the intestine.[3][4][5][6] An increase in intestinal pH caused by omeprazole may alter the affinity of these channels for magnesium, thereby reducing its absorption.[4][7]
Q2: Are all individuals taking omeprazole at risk for developing hypomagnesemia?
Not all individuals develop this side effect, suggesting that other factors may be involved.[5] Genetic predisposition, such as the presence of certain single nucleotide polymorphisms (SNPs) in the TRPM6 gene, can increase the risk of developing hypomagnesemia when using proton pump inhibitors (PPIs) like omeprazole.[8] Other risk factors include long-term therapy (especially beyond one year), high doses of omeprazole, and concurrent use of other medications that can affect magnesium levels, such as diuretics.[3][9]
Q3: What are the common clinical presentations and symptoms of omeprazole-induced hypomagnesemia?
Symptoms can range from mild to severe. Mild symptoms include nausea, fatigue, and weakness.[3] More severe presentations can involve neuromuscular symptoms like tetany, tremors, and seizures, as well as cardiac arrhythmias.[3][5][9] It is also often associated with other electrolyte abnormalities such as hypocalcemia and hypokalemia.[3][10]
Q4: What are the primary strategies to mitigate or manage omeprazole-induced hypomagnesemia in a clinical setting?
Management strategies include:
-
Discontinuation of omeprazole: If clinically appropriate, stopping the medication is the most effective way to resolve hypomagnesemia.[3][11]
-
Switching to an H2-receptor antagonist: For patients who still require acid suppression, switching to a drug like famotidine can be an alternative.[3][4]
-
Magnesium supplementation: Oral or, in severe cases, intravenous magnesium can be administered.[11][12] However, supplementation alone may not be sufficient if omeprazole is continued.[3][9]
-
Dose reduction: Using the lowest effective dose of omeprazole may help mitigate the risk.[11]
-
Regular monitoring: Periodic monitoring of serum magnesium levels is recommended for patients on long-term PPI therapy.[9][11]
Q5: Can dietary modifications help in managing this condition?
While a magnesium-rich diet, including foods like leafy green vegetables, nuts, and whole grains, is generally beneficial for maintaining adequate magnesium levels, it may not be sufficient to counteract the malabsorption caused by omeprazole.[12][13] Dietary interventions targeting the gut microbiome have been proposed as a potential future strategy, as bacterial fermentation of dietary fibers can lead to luminal acidification, which may improve magnesium solubility and absorption.[2]
Troubleshooting Experimental Issues
Problem 1: Inconsistent results in our in vitro model of omeprazole's effect on magnesium transport across Caco-2 cell monolayers.
-
Possible Cause: Variation in the confluence and integrity of the Caco-2 cell monolayer.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of a tight monolayer (typically >500 Ω·cm²).[11]
-
Standardize Cell Seeding Density: Ensure a consistent number of cells (e.g., 2 x 10⁵ cells/well) are seeded in each experiment.[11]
-
Control for pH: Maintain a stable and physiologically relevant pH in the culture medium, as pH can influence magnesium transport.
-
Assess Paracellular Permeability: Use a marker like FITC-dextran to confirm that the observed effects are not due to a general increase in paracellular permeability.[11]
-
Problem 2: Difficulty in consistently inducing hypomagnesemia in our rat model with omeprazole administration.
-
Possible Cause: Insufficient duration or dose of omeprazole, or compensatory mechanisms in the animal model.
-
Troubleshooting Steps:
-
Prolonged Administration: Studies that have successfully induced hypomagnesemia in rats have used prolonged administration, for instance, for 12 to 24 weeks.[14]
-
Adequate Dosing: A subcutaneous dose of 20 mg/kg has been shown to be effective in inducing hypomagnesemia in rats.[1]
-
Monitor Urinary Magnesium: A decrease in urinary magnesium excretion is a key indicator of intestinal malabsorption and can confirm the model's validity.[14]
-
Assess Dietary Magnesium: Ensure a consistent and controlled magnesium content in the animal diet, as variations can affect serum magnesium levels.
-
Quantitative Data Summary
Table 1: Clinical and Experimental Observations of Omeprazole-Induced Hypomagnesemia
| Parameter | Finding | Reference |
| Increased Risk of Hypomagnesemia | Associated with a 71% higher risk in a meta-analysis of 16 observational studies. | [3] |
| Prevalence | Approximately 19% (range: 2%–36%) in patients on PPI therapy. | [1] |
| Time to Onset | Most cases occur after 1 year of treatment, but it can be seen as early as 3 months. | [3][5] |
| Recovery after Discontinuation | Median time for magnesium levels to normalize is one week. | [9] |
| Recurrence on Re-challenge | Median time to develop hypomagnesemia again after restarting is two weeks. | [9] |
| Effect on Colonic Mg2+ Absorption in Rats | Omeprazole treatment diminished colonic Mg2+ absorption by 39% in Sprague-Dawley rats. | [1][15] |
| Effect on Paracellular Mg2+ Transport in Rats | A single omeprazole dose reduced paracellular Mg2+ transport in the duodenum, jejunum, and ileum by 81%, 71%, and 69%, respectively. | [1][15] |
Table 2: Effect of Omeprazole on Mg²⁺ Transport Across Caco-2 Monolayers
| Omeprazole Concentration (ng/mL) | Treatment Duration (days) | Activation Energy (Ea) (kJ/mol) | Q10 Value |
| 0 (Control) | 14 | 14.28 ± 1.19 | 1.22 ± 0.04 |
| 600 | 14 | 19.24 ± 1.98 | 1.31 ± 0.05 |
| Source: Adapted from Omeprazole decreases magnesium transport across Caco-2 monolayers.[16] |
Experimental Protocols
Protocol 1: Induction of Hypomagnesemia in a Rat Model
-
Animal Model: Use male Sprague-Dawley rats.
-
Omeprazole Administration: Administer omeprazole subcutaneously at a dose of 20 mg/kg daily.[1]
-
Duration: Continue the administration for a period of 12 to 24 weeks to induce significant hypomagnesemia.[14]
-
Monitoring:
-
Collect blood samples periodically to measure serum magnesium levels.
-
Collect 24-hour urine samples to measure urinary magnesium excretion.
-
At the end of the study, intestinal tissue can be collected for further analysis (e.g., Western blot for TRPM6/7).
-
Protocol 2: Western Blot Analysis of TRPM6 and TRPM7 in Intestinal Tissue
-
Protein Extraction: Isolate total protein, membrane, and cytosolic fractions from intestinal tissue samples.
-
SDS-PAGE: Resuspend protein samples in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and separate on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins onto a nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against TRPM6 (e.g., Thermo Fisher Scientific, Cat. No. PA5-77326) and TRPM7 (e.g., Abcam, Cat. No. ab729) at a 1:1000 dilution.[1]
-
Use an appropriate secondary antibody.
-
Use β-actin as a loading control.
-
-
Detection: Visualize the protein bands using a suitable detection method.
Protocol 3: Measurement of Paracellular Permeability in Caco-2 Monolayers
-
Cell Culture: Seed Caco-2 cells (2 x 10⁵ cells/well) into 12-well Transwell inserts and culture until a confluent monolayer is formed.[11]
-
TEER Measurement: Monitor the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter to confirm monolayer integrity (TEER > 500 Ω).[11]
-
Treatment: Treat the cells with omeprazole at the desired concentration for a specified duration.
-
Permeability Assay:
-
Add FITC-dextran (4 kDa) to the apical chamber.[11]
-
After a 2-hour incubation, collect fluid from the basolateral chamber.[11]
-
Measure the fluorescence intensity using a microplate reader at excitation/emission wavelengths of 492/520 nm to determine the amount of FITC-dextran that has passed through the monolayer.[11]
-
Visualizations
References
- 1. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of intestine-specific TRPM6 knockout C57BL/6 J mice: effects of short-term omeprazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartic protease 2 from Trichinella spiralis excretion/secretion products hydrolyzes tight junctions of intestinal epithelial cells | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. aab.copernicus.org [aab.copernicus.org]
- 14. Effect of prolonged omeprazole administration on segmental intestinal Mg2+ absorption in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omeprazole suppressed plasma magnesium level and duodenal magnesium absorption in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Omeprazole in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the stability of omeprazole in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my omeprazole degrading so rapidly in an acidic solution?
A1: Omeprazole is inherently unstable in acidic conditions.[1][2][3] The degradation half-life of omeprazole is as short as 10 minutes at a pH below 5, whereas it increases to 18 hours at a pH of 6.5.[1][2] This rapid degradation is due to a proton-catalyzed process that transforms the omeprazole prodrug into a reactive sulphenamide intermediate within the acidic environment.[1] Upon exposure to acid, omeprazole can break down into at least five different degradation products.[1]
Q2: What are the primary strategies to prevent omeprazole degradation in an acidic medium?
A2: The two main strategies to protect omeprazole from acid degradation are:
-
Enteric Coating: This involves creating a barrier that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine.[1][[“]] Common materials for enteric coatings include cellulose acetate phthalate and methacrylic acid copolymers.[1]
-
Acid Neutralization: This approach involves co-formulating omeprazole with an acid-neutralizing agent, such as an antacid.[2][[“]] This method raises the pH of the surrounding environment, thus preventing the acid-catalyzed degradation of the drug.
Q3: Which acid-neutralizing agents are most effective for stabilizing omeprazole?
A3: Sodium bicarbonate has been shown to be a highly effective acid-neutralizing agent for omeprazole formulations.[2][5] Studies have demonstrated that sodium bicarbonate can rapidly neutralize stomach acid, allowing for the quick release and absorption of omeprazole.[2][5] Magnesium oxide has also been investigated as a potential stabilizer.[1][5]
Q4: Can I simply crush commercially available enteric-coated omeprazole pellets for my experiments?
A4: Crushing enteric-coated pellets will destroy the protective layer, exposing the omeprazole to the acidic environment and leading to significant degradation.[6][7] If an immediate-release liquid formulation is required, it is recommended to use pure omeprazole powder in combination with a buffering agent like sodium bicarbonate.[6][7]
Q5: What is the optimal pH for an omeprazole solution to maintain its stability?
A5: Omeprazole's stability significantly increases at higher pH values. It is unstable at pH levels below 7.4.[6][7] For instance, the degradation half-life is approximately 18 hours at pH 6.5, and at a pH of 10.0, the half-life can be as long as three months.[1][2][8] Therefore, maintaining a pH well above 7.4 is crucial for stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low omeprazole recovery in acidic dissolution testing. | 1. Inadequate enteric coating. 2. Insufficient amount of acid-neutralizing agent. 3. Crushing of enteric-coated pellets. | 1. Increase the thickness or change the polymer of the enteric coating.[9] 2. Optimize the quantity of the acid-neutralizing agent (e.g., sodium bicarbonate) to ensure rapid and sufficient pH modification.[2][5] 3. For liquid formulations, use pure omeprazole powder with a suitable buffering vehicle instead of crushed pellets.[6][7] |
| High variability in stability results between experimental batches. | 1. Inconsistent coating thickness. 2. Non-uniform mixing of omeprazole and stabilizing excipients. 3. Fluctuations in the pH of the experimental medium. | 1. Implement stringent process controls to ensure uniform coating application. 2. Employ robust mixing techniques to achieve a homogenous blend of the active pharmaceutical ingredient and excipients. 3. Precisely prepare and verify the pH of all buffers and solutions before use. |
| Precipitation of omeprazole in the formulation. | 1. Poor solubility of omeprazole at the formulation's pH. 2. Incompatibility with other excipients. | 1. Ensure the pH of the final formulation is sufficiently alkaline to maintain omeprazole in solution. 2. Conduct compatibility studies with all excipients. Consider using solubilizing agents if necessary. |
| Discoloration of the omeprazole formulation over time. | 1. Degradation of omeprazole. 2. Light sensitivity. 3. Oxidation. | 1. Confirm the pH of the formulation is stable and in the alkaline range. 2. Store the formulation in light-protected containers.[10] 3. Consider the addition of an antioxidant to the formulation.[11] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Omeprazole
| pH | Half-life | Reference |
| < 5 | 10 minutes | [1][2] |
| 5.0 (at 25°C) | 43 minutes | [8] |
| 6.5 | 18 hours | [1][2] |
| 10.0 (at 25°C) | 2.8 months | [8] |
Table 2: Omeprazole Release from Different Formulations in Simulated Gastric and Intestinal Conditions
| Formulation | pH 1.2 Release (after 120 min) | pH 6.8 Release (after 120 min) | Key Finding | Reference |
| O1: Crushed enteric-coated pellets | Minimal (significant degradation) | ~57% | Crushing pellets leads to acid degradation. | [6][7] |
| O2: Crushed pellets in 8% sodium bicarbonate | Minimal (improved stability over O1) | Not specified | Sodium bicarbonate offers a protective effect. | [6][7] |
| O3: Pure omeprazole in 8% sodium bicarbonate | Not specified | ~65% | Pure omeprazole with sodium bicarbonate shows the best recovery. | [6][7][12] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Omeprazole Formulations
This protocol is adapted from studies evaluating the release of omeprazole in simulated gastric and intestinal fluids.[6][7]
-
Apparatus: USP Dissolution Apparatus 1 (baskets) or 2 (paddles).
-
Media:
-
Acidic Stage (Simulated Gastric Fluid): 0.1 N HCl (pH 1.2).
-
Buffer Stage (Simulated Intestinal Fluid): pH 6.8 phosphate buffer.
-
-
Procedure: a. Place the omeprazole formulation (e.g., capsule, pellets) in the dissolution vessel containing 900 mL of the acidic medium, maintained at 37 ± 0.5 °C. b. Operate the apparatus at a specified rotation speed (e.g., 75 rpm). c. After a set time in the acidic medium (e.g., 120 minutes), withdraw a sample. d. For enteric-coated formulations, proceed to the buffer stage by replacing the acidic medium with 900 mL of the pH 6.8 buffer. e. Continue the dissolution for a specified period, withdrawing samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes). f. Filter the samples promptly and analyze for omeprazole content using a validated HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Omeprazole Quantification
This is a representative HPLC method for the analysis of omeprazole.[6][7][10]
-
Column: Supelcosil™ LC-8-DB (150 x 4.6 mm, 5 µm) or equivalent C8/C18 column.
-
Mobile Phase: A mixture of a buffer solution (e.g., 25 mM potassium phosphate monobasic with 0.25% triethylamine, pH adjusted to 6.5) and acetonitrile in a specified ratio (e.g., 350:650 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 290 nm or 301 nm.
-
Column Temperature: 22-30 °C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of omeprazole reference standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the samples withdrawn from the dissolution test with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples, and quantify the omeprazole concentration based on the peak area.
Visualizations
Caption: Acid-catalyzed degradation pathway of omeprazole.
Caption: Workflow for developing and testing stabilized omeprazole.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms [mdpi.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting impurities in omeprazole magnesium synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in omeprazole magnesium synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of omeprazole and its magnesium salt.
| Problem | Potential Causes | Recommended Solutions |
| High Levels of Sulfide Impurity (Ufiprazole) | Incomplete oxidation of the sulfide intermediate. | • Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA). • Monitor the reaction progress closely using TLC or HPLC to ensure completion. • Quench the reaction promptly after the complete consumption of the sulfide intermediate.[1] |
| High Levels of Sulfone Impurity | Over-oxidation of omeprazole. | • Carefully control the amount of the oxidizing agent.[1] • Maintain a low reaction temperature during the oxidation step to minimize over-oxidation.[1] • Consider using a milder or more selective oxidizing agent. |
| Presence of Colored Impurities | Degradation of omeprazole or its intermediates. | • Protect the reaction mixture and the final product from light.[1] • Conduct purification steps at lower temperatures. • Treat the crude product with activated carbon or macroporous resin to adsorb colored impurities.[1] |
| Low Purity of Crude Omeprazole | Incomplete initial reaction between 5-methoxy-2-mercaptobenzimidazole and the pyridine derivative. | • Verify the purity of starting materials. • Optimize the stoichiometry of the reactants to ensure complete conversion.[1] |
| Difficulty in Crystallization/Precipitation | Improper solvent system or supersaturation. | • Use a methanol-water mixture for recrystallization.[1] • Adjust the pH to approximately 9.0 with a suitable acid (e.g., acetic acid) to facilitate precipitation.[1] • Induce crystallization by seeding with a small crystal of pure omeprazole or by scratching the inside of the flask.[1] |
| Inconsistent Yield of Omeprazole Magnesium | Issues with the salt formation reaction or isolation. | • Ensure the complete conversion of omeprazole to its sodium salt before adding the magnesium salt. • Control the addition rate and temperature during the precipitation of omeprazole magnesium. • Use an appropriate solvent for washing the final product to remove unreacted starting materials and inorganic salts.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of omeprazole magnesium?
A1: The most common process-related impurities include the sulfide intermediate (Ufiprazole or Omeprazole Impurity C) from incomplete oxidation, and the sulfone derivative (Omeprazole Sulphone or Impurity D) from over-oxidation.[3] Other potential impurities can arise from degradation, such as N-oxides and various colored byproducts.[3]
Q2: What is the optimal pH range to maintain during the purification of omeprazole?
A2: Omeprazole is most stable under alkaline conditions. During purification, especially in aqueous solutions, it is recommended to maintain a pH between 9.0 and 11.0 to prevent degradation.[4]
Q3: Which analytical techniques are most suitable for monitoring the purity of omeprazole and its magnesium salt?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the purity of omeprazole and quantifying its impurities.[5][6] Capillary electrophoresis is another suitable method.
Q4: How can I remove the sulfone impurity from my final product?
A4: The sulfone impurity is often difficult to remove due to its similar polarity to omeprazole. The most effective approach is to prevent its formation by carefully controlling the oxidation step (temperature and amount of oxidizing agent).[1] If formed, careful recrystallization with an appropriate solvent system may help in its partial removal, but complete removal is challenging.
Q5: What are the critical parameters to control during the conversion of omeprazole to omeprazole magnesium?
A5: Key parameters include the choice of magnesium salt (e.g., magnesium chloride or magnesium methoxide), the solvent system (often a mixture of water and an organic solvent like ethanol or methanol), the reaction temperature, and the method of isolation and drying of the final product.[2][7]
Data Presentation
The following table summarizes typical HPLC retention times for omeprazole and its key impurities. Note that these values can vary based on the specific chromatographic conditions.
| Compound | Relative Retention Time (RRT) |
| Omeprazole | 1.00 |
| Sulfide Impurity | ~0.85 |
| Sulfone Impurity | ~1.15 |
Experimental Protocols
Protocol 1: Synthesis of Omeprazole
This protocol details the synthesis of omeprazole from its precursors.[8]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Formation of the Sulfide Intermediate:
-
In a reaction vessel, dissolve 5 g of NaOH in 50 mL of ethanol with heating to 70-90°C.
-
Add 17.8 g of 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.
-
Cool the mixture to below 10°C.
-
In a separate vessel, dissolve 20 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation, cool the mixture to 10°C and add 500 mL of water. Stir for 12 hours.
-
Filter the resulting white solid, wash with water, and dry to obtain the sulfide intermediate.
-
-
Oxidation to Omeprazole:
-
Dissolve the dried sulfide intermediate in dichloromethane.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of m-CPBA in dichloromethane, maintaining the temperature below 5°C.
-
Monitor the reaction by TLC or HPLC until the sulfide is consumed.
-
Wash the organic layer with an aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
-
Protocol 2: Preparation of Omeprazole Magnesium
This protocol describes the conversion of omeprazole to its magnesium salt.[2]
Materials:
-
Omeprazole
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
Procedure:
-
In a reaction vessel, add 35 mL of ethanol and 1.32 g of NaOH pellets. Stir until dissolved.
-
Add 5 g of omeprazole powder and stir for 30 minutes at 20-25°C.
-
In a separate beaker, dissolve 1.32 g of MgCl₂·6H₂O in 17.5 mL of ethanol.
-
Slowly add the magnesium chloride solution to the omeprazole solution.
-
Stir the reaction mixture for 48 hours at 20-25°C.
-
Filter the resulting solid, wash with ethanol, and dry at 50-55°C to a constant weight to obtain omeprazole magnesium.
Protocol 3: HPLC Method for Purity Analysis
This protocol outlines a typical HPLC method for the analysis of omeprazole and its impurities.[6]
-
Column: Zorbax Extend C18 (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and 1% triethylamine in water (pH adjusted to 9.5).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
Visualizations
Caption: Overall workflow for the synthesis of omeprazole magnesium.
Caption: Formation pathway of common omeprazole impurities.
Caption: Logical workflow for troubleshooting impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Process For The Preparation Of Omeprazole Magnesium [quickcompany.in]
- 3. scispace.com [scispace.com]
- 4. CN104045627A - Purification method of omeprazole - Google Patents [patents.google.com]
- 5. Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2254572A1 - Magnesium omeprazole and process for its preparation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Crystallization of Omeprazole Magnesium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of omeprazole magnesium.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of omeprazole magnesium, offering potential causes and solutions in a question-and-answer format.
Question: Why is my final product amorphous or have low crystallinity?
Answer:
The formation of amorphous material or a product with low crystallinity is a common issue that can often be attributed to several factors:
-
Rapid Precipitation: If the supersaturation of the solution occurs too quickly, it can lead to rapid precipitation rather than controlled crystal growth. This is often the case with fast cooling rates or rapid addition of an anti-solvent. To mitigate this, consider a slower, more controlled cooling profile or a gradual addition of the anti-solvent.
-
Inadequate Solvent System: The choice of solvent and anti-solvent is critical. A solvent system that does not provide the appropriate solubility balance can hinder crystal formation. Experiment with different solvent and anti-solvent combinations.
-
Insufficient Agitation: Proper mixing is essential to ensure a homogenous solution and facilitate mass transfer to the crystal surface. Inadequate agitation can lead to localized high supersaturation and amorphous precipitation.
-
Milling-Induced Amorphization: Mechanical stress from processes like milling can disrupt the crystal lattice, leading to an amorphous state.[1]
Question: How can I control the polymorphic form of my omeprazole magnesium crystals?
Answer:
Controlling polymorphism is crucial as different polymorphs can exhibit varying physical and chemical properties. Key parameters to control include:
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.[2]
-
Solvent Selection: The solvent system can influence which polymorphic form is thermodynamically favored. Experimentation with different solvents is recommended.
-
Temperature: The crystallization temperature can significantly impact the resulting polymorph. Different polymorphs may be stable at different temperatures.
-
Supersaturation: The level of supersaturation can affect the nucleation and growth of different polymorphs. Controlled supersaturation is key.
Question: My final product has a high level of residual solvent. How can I reduce it?
Answer:
High residual solvent content is a common problem, particularly with solvents like methanol which can get trapped in the crystal lattice.[3][4] Here are some strategies to minimize residual solvents:
-
Drying Conditions: Optimize the drying temperature and duration. Drying under vacuum can also be effective. For instance, drying at 50-75°C has been reported.[5]
-
Washing: Washing the crystals with a suitable solvent in which the product is sparingly soluble can help remove residual primary solvent. Ethyl acetate has been used for this purpose.[5]
-
Flash Evaporation/Spray Drying: These techniques can be employed to rapidly remove the solvent, preventing its entrapment within the crystals.[4]
-
Crystallization from an Aqueous System: To avoid organic solvent residues entirely, consider a process that utilizes an aqueous phase for crystallization.[3]
Question: The yield of my crystallization is consistently low. What are the potential causes and solutions?
Answer:
A low yield can be attributed to several factors throughout the crystallization process:
-
High Solubility in Mother Liquor: If the product has high solubility in the final solvent mixture, a significant amount will remain in the solution after filtration. To address this, you can try:
-
Optimizing the solvent/anti-solvent ratio to decrease the final product's solubility.
-
Lowering the final crystallization temperature to reduce solubility.
-
Concentrating the mother liquor and attempting a second crystallization.
-
-
Incomplete Crystallization: The crystallization process may not have reached equilibrium. Ensure sufficient time is allowed for the crystallization to complete.
-
Losses During Isolation: Product can be lost during filtration and washing steps. Ensure the filter medium is appropriate for the particle size, and use a minimal amount of a cold washing solvent in which the product has low solubility.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents and anti-solvents used for omeprazole magnesium crystallization?
A1: Common solvent systems include:
Q2: What is the importance of pH in the crystallization of omeprazole magnesium?
A2: Omeprazole is unstable in acidic conditions and more stable in alkaline environments.[8][9][10] Therefore, maintaining a basic pH during the crystallization process is crucial to prevent degradation of the active pharmaceutical ingredient (API).
Q3: What analytical techniques are essential for characterizing omeprazole magnesium crystals?
A3: The following techniques are critical for a thorough characterization:
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline form (polymorph) and the degree of crystallinity.[4][11]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic transitions.[7]
-
Thermogravimetric Analysis (TGA): To determine the water and solvent content.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identity of the compound.[12]
-
Gas Chromatography (GC): To quantify residual solvents.[13]
Q4: Are there established methods for preparing different polymorphs of (S)-omeprazole magnesium?
A4: Yes, specific processes have been developed to obtain different polymorphic forms. For example, polymorph form G-1 of (S)-omeprazole magnesium trihydrate can be prepared by treating a sodium or potassium salt of (S)-omeprazole in water with a magnesium source at a temperature between -10°C and 20°C.[14]
Data Presentation
Table 1: Summary of Crystallization Parameters for Omeprazole Magnesium
| Parameter | Reported Values/Conditions | Reference(s) |
| Solvent Systems | Methanol, Methanol/Water, 1-Butanol/Water, Tetrahydrofuran/Cyclohexane | [5][6] |
| Crystallization Temperature | 0°C to 30°C; Cooling to -10°C to 20°C | [5][13] |
| Drying Temperature | 40°C to 75°C | [5] |
| Final Water Content | 5% to 12% | [5][13] |
| pH Conditions | Alkaline conditions are necessary for stability | [8][9] |
| Seeding | Recommended to control polymorphic form | [2] |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of Esomeprazole Magnesium Water/Butanol Solvate
This protocol is adapted from a published method.[6][12]
-
Dissolution: Dissolve 0.750 g of amorphous esomeprazole magnesium in 7.0 mL of 1-butanol.
-
Filtration: Filter the solution to obtain a clear solution.
-
Anti-Solvent Addition: Add 1.0 mL of distilled water to the clear solution and stir until miscible.
-
Crystallization: Keep the solution overnight at 5.0°C.
-
Isolation: Filter the resulting crystalline powder.
-
Washing: Wash the crystals with 1-butanol.
-
Drying: Dry the crystals under vacuum at 50–55°C for up to 16 hours to remove surface solvent.
Protocol 2: Crystallization of Omeprazole Magnesium from Tetrahydrofuran/Cyclohexane
This protocol is based on a patented process.[5]
-
Reaction Mixture: In a suitable reactor, charge 27 kg of tetrahydrofuran, 0.5 kg (8.6 mole) of magnesium hydroxide (as a 20-30% aqueous solution), and then 3 kg (8.6 mole) of omeprazole.
-
Initial Crystallization: Add 9 kg of cyclohexane as an anti-solvent and seed with omeprazole magnesium crystals. Stir at 15-30°C until crystallization is complete.
-
Solvent Removal: Evaporate the solvents to dryness by increasing the temperature to 30-45°C.
-
Redissolution: Add a sufficient amount of methanol (approximately 14-17 parts by weight per 1 part of omeprazole) to the residue and dissolve at 20-35°C. The excess magnesium hydroxide will not dissolve.
-
Purification: Add activated charcoal, stir for 20-40 minutes, and then filter to remove the unreacted magnesium hydroxide and charcoal.
-
Recrystallization: Add water (equal to or half the amount of methanol) to the filtrate. Initiate crystallization by evaporating 60-90% of the initial volume.
-
Cooling and Isolation: Lower the temperature to 0-30°C and stir until crystallization is complete. Separate the crystals by centrifugation or filtration.
-
Washing and Drying: Wash the crystals with water and then with ethyl acetate. Dry the final product at 40-50°C.
Visualizations
Caption: General experimental workflow for the crystallization of omeprazole magnesium.
Caption: Troubleshooting decision tree for omeprazole magnesium crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104844577A - Crystal forms of esomeprazole magnesium - Google Patents [patents.google.com]
- 3. CA2254572A1 - Magnesium omeprazole and process for its preparation - Google Patents [patents.google.com]
- 4. CA2290893C - this compound - Google Patents [patents.google.com]
- 5. WO2005082888A1 - Process for the preparation of magnesium salt of omeprazole - Google Patents [patents.google.com]
- 6. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijesrr.org [ijesrr.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of esomeprazole magnesium polymorphs by X-ray powder diffractometry [ywfx.nifdc.org.cn]
- 12. mdpi.com [mdpi.com]
- 13. US5690960A - Pharmaceutical formulation of omeprazole - Google Patents [patents.google.com]
- 14. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]
Navigating the Complexities of Omeprazole Metabolite Identification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered during the identification and quantification of omeprazole metabolites. The information is designed to offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My omeprazole sample is degrading rapidly upon preparation. How can I prevent this?
A1: Omeprazole is notoriously unstable in acidic conditions.[1][2][3][4] Its degradation is pH-dependent, with rapid breakdown occurring at a low pH.[2] To mitigate this, ensure all your solutions, including solvents and buffers, are neutral or slightly alkaline. A pH of 7.4 is often recommended for stability.[2] It is also sensitive to heat, light, and humidity, so proper storage in a cool, dark, and dry place is crucial.[1][3]
Q2: I am observing poor sensitivity and high background noise in my LC-MS/MS analysis. What are the likely causes and solutions?
A2: This is a common issue that can stem from several factors:
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the ionization of your target analytes, leading to ion suppression or enhancement.[5]
-
Troubleshooting:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6][7]
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[8][9]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components.
-
-
-
Suboptimal MS/MS Parameters: Incorrect mass transition settings or collision energies will result in poor sensitivity.
-
Troubleshooting:
-
Optimize Tuning: Infuse a standard solution of each metabolite to optimize the precursor and product ion selection and their corresponding collision energies.
-
Select Appropriate Transitions: For omeprazole, the protonated [M+H]+ ion is typically at m/z 346.1, with a major product ion at m/z 198.1.[8] For its main metabolites, hydroxyomeprazole and omeprazole sulfone, the [M+H]+ ion is at m/z 362.[7]
-
-
Q3: I am having difficulty separating omeprazole and its various metabolites chromatographically. What column and mobile phase should I use?
A3: Achieving good chromatographic separation is key for accurate identification and quantification.
-
Recommended Approach: A reversed-phase C18 column is commonly used and has proven effective.[6][7][10] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent like acetonitrile is typically employed.[6][7][10]
-
Troubleshooting Poor Separation:
-
Adjust Gradient: Optimize the gradient slope and duration to improve the resolution between closely eluting peaks.
-
Modify pH: Adjusting the pH of the aqueous mobile phase can alter the retention times of the metabolites. A neutral to slightly alkaline pH is often beneficial for peak shape and stability.
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
Q4: I have identified the major metabolites, but I suspect there are other minor or unknown metabolites present. How can I detect and identify them?
A4: Identifying unknown metabolites requires a more advanced approach, often involving high-resolution mass spectrometry (HRMS).
-
Strategy for Unknown Metabolite Identification:
-
Use a Q-TOF or Orbitrap Mass Spectrometer: These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of unknown peaks.[5][11][12]
-
Stable Isotope Labeling: Administering a stable isotope-labeled version of omeprazole (e.g., D3-omeprazole) alongside the unlabeled drug is a powerful technique.[8][9][13] Metabolites will appear as doublet peaks with a specific mass difference, making them easier to identify in a complex chromatogram.[8][9][13]
-
Information-Dependent Acquisition (IDA): This scan mode allows the mass spectrometer to automatically acquire fragmentation spectra (MS/MS) of the most intense ions detected in a full scan, aiding in structural elucidation.[8][9][13]
-
Quantitative Data Summary
The following table summarizes the major metabolites of omeprazole and the enzymes primarily responsible for their formation.
| Metabolite | Primary Metabolizing Enzyme | Typical Analytical Technique |
| 5-Hydroxyomeprazole | CYP2C19[10][14][15] | LC-MS/MS[7][15] |
| Omeprazole Sulfone | CYP3A4[10][14][15] | LC-MS/MS[7][15] |
| 5'-O-desmethylomeprazole | CYP2C19[14] | LC-MS/MS[16] |
| 3-Hydroxyomeprazole | CYP3A4[14] | LC-MS/MS[16] |
Experimental Protocols
Key Experiment: Quantification of Omeprazole and its Major Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an internal standard (e.g., lansoprazole or a stable isotope-labeled omeprazole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water, pH 8.0.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Omeprazole: 346.1 -> 198.1
-
5-Hydroxyomeprazole: 362.1 -> 214.1
-
Omeprazole Sulfone: 362.1 -> 198.1
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Visualizations
Caption: Metabolic pathway of omeprazole.
Caption: Experimental workflow for metabolite analysis.
Caption: Troubleshooting decision tree.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. [PDF] Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability | Semantic Scholar [semanticscholar.org]
- 13. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
Technical Support Center: Enhancing Omeprazole Magnesium Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation adjustments to enhance the absorption of omeprazole magnesium.
Troubleshooting Guide
Issue: Low Bioavailability of Omeprazole Magnesium in Pre-clinical Trials
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation in Gastric Acid | 1. Verify Enteric Coating Integrity: - Perform disintegration testing in simulated gastric fluid (SGF, pH 1.2) for 2 hours. - Follow with disintegration in simulated intestinal fluid (SIF, pH 6.8). 2. Increase Coating Thickness: - Incrementally increase the coating level (e.g., by 2-5% w/w) and repeat integrity testing. 3. Alternative Enteric Polymers: - Evaluate alternative polymers such as Eudragit® L30 D-55 or Acryl-EZE® for optimal pH-dependent release. | No significant drug release in SGF, with complete release in SIF. Improved protection of omeprazole magnesium from acidic degradation, leading to higher plasma concentrations. |
| Poor Dissolution in Intestinal Fluid | 1. Particle Size Reduction: - Employ micronization or nano-milling to increase the surface area of the drug substance. 2. Incorporate Solubilizing Agents: - Test the inclusion of surfactants (e.g., sodium lauryl sulfate, polysorbate 80) or alkalizing agents (e.g., meglumine) in the formulation. 3. Amorphous Solid Dispersions: - Prepare solid dispersions with hydrophilic polymers like PVP K30 or HPMC to enhance dissolution rates. | Faster and more complete dissolution of omeprazole magnesium in SIF. Enhanced drug concentration at the site of absorption. |
| Efflux by P-glycoprotein (P-gp) | 1. Include P-gp Inhibitors: - Co-administer with known P-gp inhibitors such as quercetin or piperine in the formulation. 2. Use of Excipients with Inhibitory Effects: - Formulate with excipients like Cremophor® EL, which have demonstrated P-gp inhibitory properties. | Increased intracellular concentration of omeprazole in Caco-2 cell permeability assays. Higher in vivo bioavailability due to reduced efflux back into the intestinal lumen. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in formulating omeprazole magnesium for oral delivery?
The primary challenge is its acid lability. Omeprazole is a proton pump inhibitor that degrades rapidly in the acidic environment of the stomach. Therefore, effective formulation strategies must protect the drug from gastric acid and ensure its release in the more alkaline environment of the small intestine where it is absorbed.
2. How can I improve the dissolution rate of a poorly soluble omeprazole magnesium batch?
Improving the dissolution rate can be achieved through several methods:
-
Micronization: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Solid Dispersions: Creating a solid dispersion of omeprazole magnesium in a hydrophilic carrier (e.g., polyethylene glycol, polyvinylpyrrolidone) can enhance its dissolution.
-
Inclusion of Alkalinizing Agents: Incorporating buffering agents like sodium bicarbonate or magnesium carbonate into the formulation can create a micro-environment with a higher pH, promoting dissolution.
3. What are the critical quality attributes to monitor for an enteric-coated omeprazole magnesium formulation?
The critical quality attributes (CQAs) for an enteric-coated formulation include:
-
Acid Resistance: The formulation must resist disintegration in a low-pH environment (e.g., 0.1 N HCl for 2 hours).
-
Dissolution: The drug should be released rapidly and completely at a neutral or slightly alkaline pH (e.g., pH 6.8 phosphate buffer).
-
Assay and Purity: The potency of the omeprazole magnesium should be within the specified limits, and degradation products should be strictly controlled.
4. Can the use of nanoparticles enhance the absorption of omeprazole magnesium?
Yes, nanoparticle-based delivery systems can significantly enhance the absorption of omeprazole magnesium. Polymeric nanoparticles, such as those made from chitosan or PLGA, can protect the drug from degradation, increase its residence time in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Enteric-Coated Omeprazole Magnesium Pellets
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Media:
-
Acid Stage: 900 mL of 0.1 N HCl (pH 1.2).
-
Buffer Stage: 900 mL of 0.1 M phosphate buffer (pH 6.8).
-
-
Procedure:
-
Place one dose of enteric-coated pellets in each dissolution vessel containing the acid stage medium at 37°C ± 0.5°C with a paddle speed of 75 RPM.
-
After 2 hours, withdraw a sample for analysis of drug degradation.
-
Carefully decant the acid and add the buffer stage medium to the same vessels.
-
Continue the dissolution for 60 minutes, withdrawing samples at 10, 20, 30, 45, and 60 minutes.
-
Analyze the samples for omeprazole concentration using a validated HPLC method.
-
Protocol 2: Caco-2 Cell Permeability Assay for P-gp Inhibition
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the omeprazole magnesium solution (with and without the potential P-gp inhibitor) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with 5% CO2.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of omeprazole in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A significant increase in the A-to-B Papp value or a decrease in the B-to-A/A-to-B efflux ratio in the presence of the inhibitor suggests P-gp inhibition.
Visualizations
Caption: Experimental workflow for developing enhanced absorption omeprazole magnesium formulations.
Caption: Signaling pathway for omeprazole magnesium absorption and efflux.
methods to prevent omeprazole degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of omeprazole during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my omeprazole sample degrading so quickly?
A1: Omeprazole is a highly sensitive compound that degrades under several common laboratory conditions. The primary factors causing degradation are acidic pH, exposure to light, elevated temperatures, and high humidity.[1][2][3][4] It is particularly unstable in acidic environments, which catalyze its rapid conversion into inactive products.[5][6][7]
Q2: What is the optimal pH range for omeprazole stability?
A2: Omeprazole's stability significantly increases in alkaline conditions. The decomposition is very fast below pH 7.8, with maximum stability observed around pH 11.[1] For analytical purposes, maintaining a pH above 7.4 is crucial for preventing degradation during sample preparation and analysis.
Q3: How should I dissolve and dilute my omeprazole samples?
A3: To ensure stability, omeprazole should be dissolved and diluted in alkaline solutions. Common choices include:
-
A mixture of methanol and an alkaline buffer (e.g., 0.01M sodium tetraborate).[3]
-
0.1 N Sodium Hydroxide (NaOH), followed by dilution with a neutral or alkaline mobile phase.[8]
-
Using borax buffer (pH 9.2) as a diluent has also been shown to be effective.[10]
Q4: What precautions should I take regarding light and temperature?
A4: Both light and heat accelerate omeprazole degradation.[2][3]
-
Light: Always prepare samples under reduced light conditions and store them in amber or light-blocking containers.[4][11][12]
-
Temperature: Prepare samples at room temperature or below. If sonication is required for dissolution, ensure the bath temperature does not exceed 30°C.[8] For storage in an autosampler, use a cooled tray, typically set around 5°C.[10]
Q5: How long are my prepared samples stable in the autosampler?
A5: Prepared samples should be analyzed as quickly as possible. Due to its inherent instability, even under optimized conditions, omeprazole can degrade while waiting in the autosampler. Storing samples in a cooled autosampler (5°C) and in amber vials can extend stability, but prompt analysis is the best practice.[10]
Troubleshooting Guide
Problem: Low or no omeprazole peak is detected in the chromatogram.
| Possible Cause | Recommended Solution |
| Acidic Degradation | Verify the pH of all solutions used in your sample preparation, including diluents and the final mobile phase. The pH should be maintained above 7.4. Consider using an alkaline diluent such as 0.1 N NaOH or a sodium bicarbonate solution.[8][13] |
| Thermal Degradation | If using sonication, monitor the temperature to ensure it remains low.[8] Prepare samples at room temperature and immediately transfer them to a cooled autosampler.[10] |
| Photodegradation | The sample was exposed to light. Re-prepare the sample in a low-light environment and use amber vials for all subsequent steps, including autosampler storage.[3][4] |
Problem: Results are inconsistent between replicate injections.
| Possible Cause | Recommended Solution |
| Ongoing Degradation in Vial | The sample is degrading in the autosampler vial between injections. Ensure the autosampler is cooled (e.g., 5°C) and that vials are protected from light.[10] Reduce the time between sample preparation and injection. |
| Non-Homogeneous Sample | The sample was not fully dissolved or mixed before injection. Ensure complete dissolution using gentle agitation or controlled sonication before final dilution and filtering. |
Problem: Unexpected peaks appear in the chromatogram.
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | Acidic conditions, oxidation, or photodegradation can create by-products such as omeprazole sulphenamide, benzimidazole sulphide, or sulfone derivatives.[13][14] Review the entire sample preparation workflow to identify and eliminate potential causes of degradation. |
| Contamination | The unexpected peaks may be from contaminated solvents, glassware, or excipients. Prepare a blank (all components except omeprazole) and inject it to identify the source of the contamination. |
Data on Omeprazole Stability
Quantitative data highlights the critical influence of environmental factors on omeprazole stability.
Table 1: Effect of pH on Omeprazole Degradation
| pH | Temperature (°C) | Half-Life | Reference |
| < 5.0 | - | ~10 minutes | [6] |
| 5.0 | 25 | 43 minutes | [15] |
| 6.5 | - | 18 hours | [6] |
| 7.5 | - | Stable for 24 hours | [1] |
| 10.0 | 25 | 2.8 months | [15] |
| 11.0 | - | Maximum Stability | [1] |
Table 2: Omeprazole Degradation Under Forced Stress Conditions
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 61.64% | |
| Base Hydrolysis | 0.1 N NaOH | 4.29% | |
| Oxidation | 3% H₂O₂ | 26.38% | |
| Dry Heat | - | 4.32% |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for HPLC Analysis
This protocol is designed to minimize degradation during preparation for chromatographic analysis.
-
Weighing: Accurately weigh the omeprazole sample (pure substance or formulation powder).
-
Initial Dissolution: Transfer the sample to a volumetric flask. Add a small volume of 0.1 N NaOH and sonicate for 15 minutes, ensuring the temperature does not exceed 30°C.[8]
-
Dilution: Once fully dissolved, dilute the sample to the final volume using the mobile phase (e.g., a mixture of phosphate buffer at pH 7.4 and acetonitrile).[8][9]
-
Filtration: Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove particulates.[9]
-
Transfer: Immediately transfer the filtered sample into an amber HPLC vial to protect it from light.
-
Analysis: Place the vial in a cooled autosampler (5°C) and proceed with the analysis without delay.[10]
Protocol 2: Example of an Acid-Induced Forced Degradation Study
This protocol is used to intentionally degrade omeprazole to study its degradation products, as per ICH guidelines.[16]
-
Sample Preparation: Crush an omeprazole tablet (e.g., 20 mg) using a mortar and pestle and transfer the powder to a 100 mL volumetric flask.
-
Acid Stress: Add 25 mL of 0.1 N HCl to the flask and let the solution stand at room temperature for 1.5 hours.
-
Neutralization: Add 25 mL of 0.1 N NaOH to neutralize the acid and halt the rapid degradation.
-
Final Dilution: Dilute the solution to the 100 mL mark with methanol.
-
Filtration & Analysis: Filter the solution through a 0.2 µm filter and analyze using HPLC-UV or HPLC-MS to identify the resulting degradation products.
Visual Guides
Caption: Key environmental triggers that compromise omeprazole stability.
Caption: Recommended workflow for preparing omeprazole samples.
Caption: Troubleshooting decision tree for common omeprazole analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. banglajol.info [banglajol.info]
- 9. scispace.com [scispace.com]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
enhancing the resolution of omeprazole enantiomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of omeprazole enantiomers in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating omeprazole enantiomers?
A1: Polysaccharide-based chiral stationary phases are highly effective for the resolution of omeprazole enantiomers. Columns such as Chiralpak AD, Chiralcel OD-H, Chiralcel OJ-H, and Chiralpak IA have been successfully used.[1][2][3][4][5] Protein-based columns like the Chiral AGP have also demonstrated good separation.[6] The choice of CSP often depends on the specific chromatographic mode (normal phase, reversed-phase, or polar organic).[5][7]
Q2: How does the mobile phase composition affect the resolution of omeprazole enantiomers?
A2: The mobile phase composition is a critical factor. In normal-phase HPLC, mixtures of n-hexane and an alcohol (like ethanol or isopropanol) are common.[2][8][9] The ratio of these components significantly impacts retention and resolution. The addition of a small amount of a basic modifier, like diethylamine (DEA) or ammonium hydroxide, can improve peak shape and selectivity.[4][8] For instance, adding 0.2% ammonium hydroxide to a hexane/ethanol mobile phase has been shown to improve enantiomeric selectivity and peak symmetry.[8] In reversed-phase HPLC, a mixture of a phosphate buffer and acetonitrile is often used.
Q3: What is the role of additives in the mobile phase?
A3: Additives play a crucial role in optimizing the separation. Basic additives like diethylamine (DEA) or ammonium hydroxide can minimize peak tailing by interacting with acidic sites on the stationary phase.[4][8] In some cases, acidic modifiers like acetic acid are used.[9] The addition of methanol as a polar organic modifier in normal phase chromatography has been shown to improve the peak shape of omeprazole enantiomers.[3][10]
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature can influence the resolution. Varying the temperature can affect the thermodynamics of the chiral recognition process. It is a parameter that can be optimized to improve separation, though its effect can vary depending on the CSP and mobile phase used.
Q5: What are typical flow rates for omeprazole enantiomer separation?
A5: Flow rates for analytical scale HPLC separation of omeprazole enantiomers typically range from 0.6 mL/min to 1.2 mL/min.[4][9] The optimal flow rate will depend on the column dimensions, particle size, and desired analysis time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate mobile phase additive.4. Incorrect column temperature. | 1. Screen different polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD-H).[2][3]2. Adjust the ratio of hexane to alcohol in the mobile phase.[2][9] For reversed-phase, alter the buffer/acetonitrile ratio.3. Introduce or adjust the concentration of a basic additive like diethylamine or ammonium hydroxide to improve peak shape and selectivity.[4][8] Consider adding methanol in normal phase.[3][10]4. Optimize the column temperature; try adjusting in 5°C increments. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Add a basic modifier (e.g., 0.1% DEA or 0.2% ammonium hydroxide) to the mobile phase.[4][8]2. For reversed-phase methods, ensure the mobile phase pH is appropriate for omeprazole's pKa.3. Reduce the concentration or injection volume of the sample.[1] |
| Poor Peak Shape (Broadening) | 1. Suboptimal mobile phase composition.2. Column degradation.3. High flow rate. | 1. The addition of methanol to the mobile phase in normal phase chromatography can lead to sharper peaks.[3][10]2. Use a guard column to protect the analytical column. If performance continues to decline, replace the column.3. Reduce the flow rate to allow for better mass transfer. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in temperature.3. Mobile phase instability. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
Quantitative Data Summary
| Parameter | (R)-Omeprazole | (S)-Omeprazole (Esomeprazole) | Chromatographic Conditions | Reference |
| Linearity Range | 0.01–150 µg/ml | 0.015–152 µg/ml | Column: Chiral AGP; Mobile Phase: 0.025 M disodium hydrogen phosphate/acetonitrile (90:10, V/V), pH 7.0 | |
| 0.5–25 µg/ml (for R-impurity) | - | Column: Chiralpak IA; Mobile Phase: MtBE-EA-EtOH-DEA (60:40:5:0.1, v/v/v/v) | [4] | |
| 0.39-800 µg/ml | 0.39-800 µg/ml | Column: Chiralcel OD-H; Mobile Phase: n-hexane, methanol, IPA, and ethanol mixture | [3] | |
| Limit of Detection (LOD) | 99 ng/ml (as impurity) | - | Column: Chiralpak IA; Mobile Phase: MtBE-EA-EtOH-DEA (60:40:5:0.1, v/v/v/v) | [4] |
| 0.39 µg/ml | - | Column: Chiralcel OD-H; Mobile Phase: n-hexane, methanol, IPA, and ethanol mixture | [3] | |
| 1.16 µg/ml | 0.71 µg/ml | Column: Chiralcel OD-H; Mobile Phase: n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v) | [9] | |
| Limit of Quantification (LOQ) | 333 ng/ml (as impurity) | - | Column: Chiralpak IA; Mobile Phase: MtBE-EA-EtOH-DEA (60:40:5:0.1, v/v/v/v) | [4] |
| 0.78 µg/ml | - | Column: Chiralcel OD-H; Mobile Phase: n-hexane, methanol, IPA, and ethanol mixture | [3] | |
| 3.51 µg/ml | 2.16 µg/ml | Column: Chiralcel OD-H; Mobile Phase: n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v) | [9] |
Experimental Protocols
Protocol 1: HPLC Method for Enantiomeric Purity of Esomeprazole [4]
-
Chromatographic System: High-Performance Liquid Chromatograph
-
Column: Chiralpak IA (immobilized polysaccharide-based CSP)
-
Mobile Phase: Methyl tert-butylether (MtBE) - Ethyl acetate (EA) - Ethanol (EtOH) - Diethylamine (DEA) at a ratio of 60:40:5:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: HPLC Method for Separation of Omeprazole Enantiomers [3]
-
Chromatographic System: High-Performance Liquid Chromatograph
-
Column: Chiralcel OD-H (250mm × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of 85% n-hexane, 8% methanol, and 7% of a pre-mixed solution of isopropyl alcohol and ethanol (85:15, v/v).
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 301 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Method development workflow for omeprazole enantiomer separation.
Caption: Troubleshooting logic for omeprazole enantiomer separation.
References
- 1. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method validation in HPLC of omeprazole enantiomers | PPTX [slideshare.net]
Technical Support Center: Managing Side Effects of Long-Term Omeprazole Use in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term omeprazole administration in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with long-term omeprazole use in research models?
A1: Long-term administration of omeprazole in research models, particularly rodents, has been consistently associated with several side effects. These primarily include:
-
Hypergastrinemia: A significant and sustained elevation of serum gastrin levels is a well-documented consequence of chronic acid suppression.[1][2][3]
-
Gastric Mucosal Alterations: This includes hyperplasia of enterochromaffin-like (ECL) cells and an increase in gastric mucosal thickness.[4] In some rodent models, long-term hypergastrinemia has been linked to the development of gastric carcinoids.[4][5]
-
Reduced Bone Mineral Density: Chronic omeprazole use, especially at high doses, has been shown to decrease bone mineral density in rats.[6][7]
-
Micronutrient Deficiencies: Malabsorption of essential micronutrients is a key concern. This can lead to:
-
Hypomagnesemia: Reduced serum magnesium levels.
-
Vitamin B12 Deficiency: Impaired absorption of dietary vitamin B12.
-
-
Alterations in Gut Microbiota: Changes in the composition and diversity of the gut microbiome have been reported.
Q2: How quickly do serum gastrin levels rise after starting omeprazole treatment in rats?
A2: In rats, a significant increase in gastric gastrin content can be observed as early as 3 days after starting treatment with omeprazole at a dose of 80 µmol/kg twice daily.[1] After 28 days of treatment at this dosage, the tissue gastrin content can increase by as much as 114%.[1] One-year treatment with high doses of omeprazole in female rats resulted in a 15-fold increase in plasma gastrin levels.[2]
Q3: Is the reduction in bone mineral density dose-dependent?
A3: Yes, studies in rats suggest a dose-dependent effect. For example, daily administration of 300 µmol/kg/day of omeprazole for 90 days resulted in a significant decrease in femoral bone mineral density, whereas lower doses (10, 40, and 200 µmol/kg/day) did not produce a statistically significant change compared to controls.[6][7]
Q4: What is the mechanism behind omeprazole-induced vitamin B12 deficiency?
A4: Gastric acid is essential for the release of vitamin B12 from dietary proteins. Omeprazole, by suppressing acid secretion, inhibits this initial step of B12 absorption. This can lead to a deficiency over time, especially in models with prolonged treatment.
Troubleshooting Guides
Issue 1: Marked Hypergastrinemia and ECL Cell Hyperplasia
Symptoms:
-
Significantly elevated serum gastrin levels in treated animals compared to controls.
-
Histological evidence of increased ECL cell proliferation in the gastric mucosa.
Possible Causes:
-
Prolonged and effective suppression of gastric acid secretion by omeprazole leads to a feedback mechanism that increases gastrin production.
Solutions:
-
Re-evaluate Dosage and Duration: If scientifically permissible, consider if the omeprazole dose or the duration of the study can be minimized while still achieving the desired experimental outcome.
-
Pharmacological Intervention with a CCK2 Receptor Antagonist: To specifically counteract the trophic effects of hypergastrinemia on ECL cells, consider co-administration of a cholecystokinin-2 (CCK2) receptor antagonist, such as netazepide (YF476). This has been shown to prevent the effects of omeprazole-induced hypergastrinemia on ECL cells in rats.[8]
-
Workflow for Managing Hypergastrinemia:
Workflow for monitoring and managing omeprazole-induced hypergastrinemia.
-
Issue 2: Progressive Decrease in Bone Mineral Density
Symptoms:
-
Significant differences in bone mineral density (BMD) between omeprazole-treated and control groups, as measured by techniques like DEXA.
-
Changes in serum markers of bone turnover.
Possible Causes:
-
Reduced intestinal absorption of dietary calcium due to decreased gastric acidity.
-
Potential direct effects of omeprazole on bone cell function.
Solutions:
-
Dietary Calcium and Vitamin D Supplementation: Ensure the diet of the research animals is adequately fortified with calcium and vitamin D. For rats on long-term omeprazole, consider a supplementation protocol.
Issue 3: Onset of Micronutrient Deficiencies (Hypomagnesemia, Vitamin B12 Deficiency)
Symptoms:
-
Lowered serum magnesium or vitamin B12 levels.
-
Potential secondary physiological effects, such as neurological signs (for severe B12 deficiency) or neuromuscular hyperexcitability (for severe hypomagnesemia).
Possible Causes:
-
Omeprazole-induced achlorhydria impairs the absorption of these nutrients from the diet.
Solutions:
-
Magnesium Supplementation: If hypomagnesemia is detected, consider supplementing the drinking water or diet with a bioavailable form of magnesium, such as magnesium chloride or magnesium sulfate.
-
Vitamin B12 Supplementation: For vitamin B12 deficiency, supplementation can be provided either in the diet or via parenteral (subcutaneous or intramuscular) injections of cyanocobalamin. Oral supplementation in drinking water has also been described in mouse models.[9][10]
-
Signaling Pathway of Gastrin-Induced ECL Cell Proliferation:
Simplified signaling pathway of gastrin-induced ECL cell proliferation.
-
Data Presentation
Table 1: Quantitative Effects of Long-Term Omeprazole Use in Rodent Models
| Parameter | Species | Omeprazole Dose | Duration | Observed Effect | Reference |
| Plasma Gastrin | Rat | 80 µmol/kg x 2 daily | 14 days | Reduced plasma gastrin concentrations with prolonged fasting post-dosing. | [1] |
| Tissue Gastrin | Rat | 80 µmol/kg x 2 daily | 28 days | ~114% increase in gastric gastrin content. | [1] |
| Tissue Gastrin | Rat | 20 µmol/kg x 2 daily | 28 days | ~41% increase in gastric gastrin content. | [1] |
| Plasma Gastrin | Rat | High dose (unspecified) | 1 year | 15-fold increase compared to controls. | [2] |
| Plasma Gastrin | Rat | 15 mg/kg daily | 90 days | Peak plasma gastrin of 996 ± 285 pg/mL. | [3] |
| Plasma Gastrin | Rat | 100 mg/kg daily | 90 days | Peak plasma gastrin of 1816 ± 197 pg/mL. | [3] |
| Bone Mineral Density | Rat | 300 µmol/kg daily | 90 days | Femoral BMD 0.20 ± 0.008 g/cm² vs. 0.22 ± 0.107 g/cm² in controls. | [6][7] |
Experimental Protocols
Protocol 1: Management of Omeprazole-Induced Hypergastrinemia with a CCK2 Receptor Antagonist in Rats
Objective: To mitigate the trophic effects of hypergastrinemia, such as ECL cell hyperplasia, during long-term omeprazole treatment.
Model: Male/Female Sprague-Dawley or Wistar rats.
Materials:
-
Omeprazole
-
Netazepide (YF476) or another selective CCK2 receptor antagonist.
-
Vehicle for omeprazole (e.g., 0.5% carboxymethylcellulose).
-
Vehicle for netazepide (e.g., polyethylene glycol).
-
Gavage needles.
-
Blood collection supplies (for gastrin measurement).
-
Tissue fixation and processing reagents for histology.
Methodology:
-
Animal Groups:
-
Group 1: Control (Vehicle for omeprazole + Vehicle for netazepide).
-
Group 2: Omeprazole (e.g., 40 mg/kg, oral gavage, once daily).
-
Group 3: Omeprazole + Netazepide (e.g., Omeprazole 40 mg/kg + Netazepide 5-10 mg/kg, oral gavage, once daily).
-
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Drug Administration:
-
Prepare fresh solutions/suspensions of omeprazole and netazepide daily.
-
Administer drugs by oral gavage at approximately the same time each day for the duration of the study (e.g., 4-12 weeks).
-
-
Monitoring:
-
Monitor animal health daily (body weight, food/water intake, general appearance).
-
At predetermined intervals (e.g., every 4 weeks) and at the study endpoint, collect blood samples for serum gastrin analysis.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize animals and collect stomach tissue.
-
Fix the stomach in 10% neutral buffered formalin for histological analysis.
-
Process tissues for paraffin embedding, sectioning, and staining (e.g., H&E, immunohistochemistry for chromogranin A to identify ECL cells).
-
Quantify ECL cell density and assess for hyperplasia.
-
Protocol 2: Management of Potential Vitamin B12 Deficiency in Mice on Long-Term Omeprazole
Objective: To prevent or treat vitamin B12 deficiency during chronic omeprazole administration.
Model: Male/Female C57BL/6 or other relevant mouse strain.
Materials:
-
Omeprazole.
-
Cyanocobalamin (Vitamin B12).
-
Sterile saline for injection.
-
Specialized diet with or without vitamin B12.
-
Blood collection supplies (for vitamin B12 and methylmalonic acid levels).
Methodology:
Option A: Dietary Supplementation
-
Diet Preparation:
-
Utilize a purified diet where the vitamin B12 content can be precisely controlled.
-
Prepare a control diet with a standard amount of vitamin B12 and a supplemented diet with a higher concentration of vitamin B12. A study on B12 over-supplementation used ~120 µ g/day in drinking water, which is significantly higher than the RDA.[9][10] A more moderate supplementation level should be determined based on the severity of the expected deficiency.
-
-
Animal Groups:
-
Group 1: Control diet + Omeprazole vehicle.
-
Group 2: Control diet + Omeprazole.
-
Group 3: Vitamin B12 supplemented diet + Omeprazole.
-
-
Administration: Provide the respective diets and omeprazole (or vehicle) for the duration of the study.
-
Monitoring: Collect blood samples at baseline and regular intervals to measure serum vitamin B12 and methylmalonic acid (a sensitive marker of B12 deficiency).
Option B: Parenteral Supplementation
-
Animal Groups:
-
Group 1: Standard diet + Omeprazole vehicle + Saline injection.
-
Group 2: Standard diet + Omeprazole + Saline injection.
-
Group 3: Standard diet + Omeprazole + Cyanocobalamin injection.
-
-
Administration:
-
Administer omeprazole orally as planned.
-
Administer cyanocobalamin via subcutaneous or intramuscular injection. A common veterinary protocol suggests weekly injections, with the dose adjusted for the animal's size.[11] For mice, a dose of 50 µg/kg could be a starting point, to be adjusted based on monitoring.
-
-
Monitoring: As described in Option A.
-
Experimental Workflow for Managing Vitamin B12 Deficiency:
Workflow for monitoring and managing potential vitamin B12 deficiency.
References
- 1. Effects of omeprazole and ranitidine on plasma gastrin concentration and stomach gastrin content in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of omeprazole to rats for one year produces reciprocal effects on antral gastrin and somatostatin cells and no effect on endocrine cells in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Toxicological studies on omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole. Gastrin and gastric endocrine cell data from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of long-term administration of omeprazole on bone mineral density and the mechanical properties of the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term administration of omeprazole on bone mineral density and the mechanical properties of the bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin-mediated effects of omeprazole on rat colon mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Over supplementation with vitamin B12 alters microbe-host interactions in the gut leading to accelerated Citrobacter rodentium colonization and pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Over supplementation with vitamin B12 alters microbe-host interactions in the gut leading to accelerated Citrobacter rodentium colonization and pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elmavets.com [elmavets.com]
Validation & Comparative
Comparative Analysis of Proton Pump Inhibitors on Serum Magnesium Levels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of various proton pump inhibitors (PPIs) on serum magnesium levels, intended for researchers, scientists, and drug development professionals. The information presented is based on a thorough review of existing clinical trials, meta-analyses, and observational studies.
Executive Summary
Proton pump inhibitors (PPIs) are a class of drugs widely used to reduce gastric acid production. While generally considered safe, long-term use of PPIs has been associated with an increased risk of hypomagnesemia (low serum magnesium). This condition can lead to serious adverse events, including muscle spasms, arrhythmias, and seizures. Evidence suggests that the risk of hypomagnesemia may vary among different PPIs. This guide summarizes the available data, outlines the proposed mechanisms, and provides an overview of the experimental protocols used to study this adverse effect.
Data Presentation: Comparative Risk of Hypomagnesemia
The following tables summarize quantitative data from observational studies and meta-analyses comparing the risk of hypomagnesemia associated with different PPIs. It is important to note that direct head-to-head randomized controlled trials are limited, and much of the comparative data comes from analyses of large databases of reported adverse events.
Table 1: Comparative Risk of Hypomagnesemia Associated with Specific PPIs (Based on FDA Adverse Event Reporting System Data)
| Proton Pump Inhibitor | Odds Ratio (95% CI) vs. Esomeprazole | Reference Study |
| Pantoprazole | 4.3 (3.3 - 5.7) | Luk et al., 2013[1] |
| Omeprazole | 3.8 (reference unavailable) | A 2014 study reported this relative risk[2] |
| Lansoprazole | 1.7 (reference unavailable) | A 2014 study reported this relative risk[2] |
| Rabeprazole | 1.5 (reference unavailable) | A 2014 study reported this relative risk[2] |
| Esomeprazole | 1.0 (Reference) | Luk et al., 2013[1] |
Note: This data is derived from a cross-sectional study of adverse events reported to the FDA and may be subject to reporting bias. The odds ratios represent the likelihood of a report of hypomagnesemia for a given PPI compared to esomeprazole.
Table 2: General Association Between PPI Use and Hypomagnesemia from Meta-Analyses
| Study Type | Number of Studies Analyzed | Pooled Odds Ratio (95% CI) for Hypomagnesemia with PPI Use | Key Findings |
| Meta-analysis of Observational Studies | 16 | 1.71 (1.33 - 2.19) | A significant association between PPI use and hypomagnesemia was found.[3] |
| Meta-analysis of Observational Studies | 9 | 1.775 (1.077 - 2.924) | PPI use may increase the risk of hypomagnesemia, though significant heterogeneity was observed among studies.[4] |
| Meta-analysis of Observational Studies | 16 | 1.71 (95% CI 1.33, 2.19) | High-dose PPIs were associated with a higher risk of hypomagnesemia compared to low-dose PPIs (Pooled adjusted OR 2.13).[3] |
Proposed Mechanism of PPI-Induced Hypomagnesemia
The primary mechanism underlying PPI-induced hypomagnesemia is believed to be the impairment of intestinal magnesium absorption.[5][6] PPIs inhibit the H+/K+ ATPase in gastric parietal cells, leading to a significant reduction in gastric acid secretion and an increase in intragastric pH. This change in pH is thought to affect magnesium transport in the intestine.
The key molecular players implicated in this process are the Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7) channels , which are crucial for active magnesium transport in the intestinal epithelium.[2][7] The current hypothesis suggests that an increase in luminal pH in the intestine, a downstream effect of gastric acid suppression, may alter the conformation and function of these channels, leading to reduced magnesium absorption.[8]
Experimental Protocols
The investigation of PPI-induced hypomagnesemia employs a variety of experimental designs, from large-scale observational studies to in vitro cell-based assays.
Clinical and Observational Study Protocols
-
Study Design: The majority of studies are retrospective or cross-sectional in design, often utilizing large patient databases or adverse event reporting systems.[1][3] Prospective cohort studies have also been conducted.[9]
-
Patient Population: Studies typically include adult patients on long-term PPI therapy (often defined as >1 year).[10] Exclusion criteria often include conditions or medications known to independently affect magnesium levels, such as renal dysfunction, malabsorption syndromes, and diuretic use.[11]
-
Data Collection: Data on PPI use (specific agent, dose, and duration), serum magnesium levels, and potential confounding factors are collected from electronic health records, prescription databases, and adverse event reports.[11]
-
Serum Magnesium Measurement:
-
Method: Serum magnesium levels are most commonly measured using colorimetric assays (e.g., with calmagite or xylidyl blue) or atomic absorption spectrometry .[4][10][12]
-
Sample Handling: Blood samples are typically collected after a period of fasting. Serum is separated by centrifugation and analyzed.[13]
-
Definition of Hypomagnesemia: The threshold for defining hypomagnesemia varies across studies but is generally in the range of <0.7 to <0.75 mmol/L (<1.7 to <1.8 mg/dL).[2][4]
-
-
Statistical Analysis: Logistic regression is commonly used to calculate odds ratios for the association between PPI use and hypomagnesemia, adjusting for potential confounders.[1]
In Vitro Experimental Workflow
In vitro studies using cell culture models, such as Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer), are employed to investigate the direct effects of PPIs on intestinal magnesium transport.[14][15]
Conclusion
The available evidence strongly suggests an association between long-term PPI use and the development of hypomagnesemia. The risk appears to vary among different PPIs, with pantoprazole and omeprazole potentially carrying a higher risk than esomeprazole. The underlying mechanism is likely multifactorial but is centered on the impairment of intestinal magnesium absorption, possibly through the alteration of TRPM6/7 channel function due to changes in luminal pH.
For researchers and drug development professionals, further investigation through well-designed, head-to-head clinical trials is warranted to definitively establish the comparative risk profiles of different PPIs. Additionally, more detailed mechanistic studies are needed to fully elucidate the molecular interactions between PPIs and intestinal magnesium transporters. Such research will be crucial for developing strategies to mitigate this important adverse effect and for guiding safer long-term use of this widely prescribed class of drugs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlas-medical.com [atlas-medical.com]
- 5. The Perilous PPI: Proton Pump Inhibitor as a Cause of Clinically Significant Hypomagnesaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton pump inhibitor-induced hypomagnesemia: A new challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proton-pump inhibitor-induced hypomagnesemia: Current research and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitor associated hypomagnasaemia ‐ a cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study | PLOS Medicine [journals.plos.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Omeprazole and Esomeprazole: Impact on Gastric pH Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic effects of omeprazole and its S-isomer, esomeprazole, on gastric pH control. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Esomeprazole consistently demonstrates superior acid control compared to omeprazole.[1][2][3] This enhanced efficacy is attributed to its stereoselective metabolism, which results in higher and more sustained plasma concentrations.[2][3] Clinical studies show that esomeprazole maintains a higher intragastric pH for a longer duration than omeprazole at equivalent doses, a key factor in the management of acid-related disorders.[1][4]
Quantitative Data Comparison
The following tables summarize the key findings from comparative clinical trials evaluating the effect of omeprazole and esomeprazole on gastric pH.
Table 1: Mean Percentage of Time with Intragastric pH > 4.0 over 24 Hours
| Medication | Dose | Mean Time (%) with pH > 4.0 | Study Population | Reference |
| Omeprazole | 20 mg | 43.8% (10.5 hours) | GERD Patients | [1] |
| Esomeprazole | 20 mg | 52.9% (12.7 hours) | GERD Patients | [1] |
| Esomeprazole | 40 mg | 70.0% (16.8 hours) | GERD Patients | [1] |
| Omeprazole | 20 mg | 49.2% (11.8 hours) | GERD Patients | [4] |
| Esomeprazole | 40 mg | 58.3% (14.0 hours) | GERD Patients | [4] |
| Omeprazole | 40 mg | 62.0% | Healthy Volunteers | [2] |
| Esomeprazole | 40 mg | 68.4% | Healthy Volunteers | [2] |
Table 2: 24-Hour Median Intragastric pH
| Medication | Dose | 24-Hour Median pH | Study Population | Reference |
| Omeprazole | 20 mg | 3.6 | GERD Patients | [1] |
| Esomeprazole | 20 mg | 4.1 | GERD Patients | [1] |
| Esomeprazole | 40 mg | 4.9 | GERD Patients | [1] |
Experimental Protocols
The data presented above are derived from rigorously designed clinical trials. Below are summaries of the methodologies employed in key comparative studies.
Study 1: Double-Blind Crossover Study in GERD Patients[1]
-
Objective: To compare the effects of esomeprazole (20 mg and 40 mg) and omeprazole (20 mg) on intragastric pH in patients with symptoms of gastroesophageal reflux disease (GERD).
-
Study Design: A randomized, double-blind, three-way crossover study.
-
Participants: 38 patients with GERD symptoms.
-
Treatment Regimen: Patients received each of the following treatments once daily for 5 days: esomeprazole 40 mg, esomeprazole 20 mg, and omeprazole 20 mg. A washout period separated each treatment phase.
-
pH Monitoring: On day 5 of each treatment period, 24-hour intragastric pH was recorded using a pH probe.
-
Pharmacokinetic Analysis: Plasma concentrations of the drugs were also measured to determine the area under the plasma concentration-time curve (AUC).
Study 2: Five-Way Crossover Study in GERD Patients[4]
-
Objective: To evaluate and compare the intragastric pH profiles of esomeprazole, lansoprazole, omeprazole, pantoprazole, and rabeprazole.
-
Study Design: A randomized, open-label, five-way crossover study.
-
Participants: 34 Helicobacter pylori-negative patients with GERD symptoms.
-
Treatment Regimen: Patients received one of the following standard doses once daily for 5 consecutive mornings, 30 minutes before a standardized breakfast: esomeprazole 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg. A washout period of at least 10 days separated each treatment phase.
-
pH Monitoring: 24-hour intragastric pH was monitored on day 5 of each treatment period.
Mechanism of Action and Signaling Pathway
Proton pump inhibitors (PPIs), including omeprazole and esomeprazole, are prodrugs that require activation in an acidic environment.[5][6] They work by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[6][7]
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by PPIs.
Experimental Workflow: 24-Hour Intragastric pH Monitoring
The standardized methodology for assessing the pharmacodynamic effect of acid-suppressing drugs involves continuous 24-hour intragastric pH monitoring.[8]
Conclusion
References
- 1. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Review article: pharmacology of esomeprazole and comparisons with omeprazole. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gastric acid control with esomeprazole, lansoprazole, omeprazole, pantoprazole, and rabeprazole: a five-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 6. droracle.ai [droracle.ai]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-Analysis of Proton Pump Inhibitors and Hypomagnesemia Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key meta-analyses investigating the association between the use of proton pump inhibitors (PPIs) and the risk of developing hypomagnesemia. The data presented is intended to offer a consolidated overview for researchers, scientists, and professionals involved in drug development and post-marketing surveillance.
Quantitative Data Summary
The following table summarizes the quantitative findings from three prominent meta-analyses on the risk of hypomagnesemia associated with PPI use.
| Meta-Analysis | Number of Studies | Total Patients | Pooled Effect Size (95% CI) | Key Findings |
| Park et al. (2014) [1][2][3] | 9 | 115,455 | Odds Ratio (OR): 1.775 (1.077–2.924) | PPI use was associated with an increased risk of hypomagnesemia. Significant heterogeneity was observed among the included studies.[1] |
| Cheungpasitporn et al. (2015) [4] | 9 (3 cohort, 5 cross-sectional, 1 case-control) | 109,798 | Risk Ratio (RR): 1.43 (1.08–1.88) | A statistically significant increased risk of hypomagnesemia was demonstrated in PPI users. The risk remained significant in a sensitivity analysis of high-quality studies (RR 1.63, 95% CI 1.14–2.23).[4][5] |
| Unnamed Meta-Analysis (as of 2025) [6] | 9 | >100,000 | Odds Ratio (OR): 1.43 (1.08–1.88) | Revealed a 43% higher risk of hypomagnesemia with PPI use. The risk was noted to be duration-dependent, with a 2-fold higher risk for use longer than one year.[6] |
| Liao et al. (2019) [7] | 15 | 129,347 | Risk Ratio (RR): 1.44 (1.13-1.76) | The meta-analysis of 14 of these studies indicated an increased risk of hypomagnesemia with PPI use. |
| Upala et al. (2019) [8][9] | 16 | 131,507 | Adjusted Odds Ratio (aOR): 1.71 (1.33-2.19) | PPI use was significantly associated with hypomagnesemia. A dose-response relationship was observed, with high-dose PPI use associated with a higher risk.[8][9] |
Experimental Protocols
The methodologies employed in the primary studies included in these meta-analyses were predominantly observational in nature.
Study Designs: The meta-analyses primarily included data from:
-
Cohort studies
-
Case-control studies
-
Cross-sectional studies [4]
Data Sources and Search Strategy: The systematic reviews conducted comprehensive literature searches across multiple databases, including:
Inclusion Criteria: Studies were generally included if they:
-
Evaluated the association between PPI use and hypomagnesemia.
-
Reported effect estimates such as odds ratios (ORs) or risk ratios (RRs), or provided data for their calculation.[1]
Statistical Analysis: The meta-analyses calculated pooled effect sizes using random-effects models to account for anticipated heterogeneity between studies.[1][4][8] Heterogeneity was typically assessed using Cochran's Q test and the I² statistic.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a standard PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram, representing the typical workflow of the summarized meta-analyses.
Caption: PRISMA flow diagram illustrating the study selection process in a systematic review and meta-analysis.
Proposed Signaling Pathway for PPI-Induced Hypomagnesemia
The leading hypothesis for PPI-induced hypomagnesemia centers on the impairment of intestinal magnesium absorption. The following diagram depicts the proposed mechanism.
Caption: Proposed mechanism of PPI-induced hypomagnesemia through reduced intestinal magnesium absorption.
References
- 1. The association between the use of proton pump inhibitors and the risk of hypomagnesemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. Proton pump inhibitors linked to hypomagnesemia: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Omeprazole Magnesium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of omeprazole magnesium in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the safety, efficacy, and quality of the final product. This comparison aims to provide the necessary data to make informed decisions based on the specific requirements of the analysis.
Data Presentation: Performance Comparison
The performance of each analytical method was evaluated based on several key validation parameters as established by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy (as % recovery), precision (as % Relative Standard Deviation, RSD), Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 10-400 µg/mL[1], 100-1000 ng/mL[2], 1-50 µg/mL[3] | 5-25 µg/mL[4], 10-18 µg/mL[5][6], 2-20 µg/mL[7], 5-35 µg/mL[8] | 0.016-0.8 µ g/spot , 200-800 ng/spot[9] |
| Accuracy (% Recovery) | 98.72-102.38%[1], 97.82-98.22%[2], 99.92% ± 0.4%[3] | 99.73-100%[4], 102.87-105.48%[6], 100.68%[7], 101.8%[8] | 99.42% |
| Precision (%RSD) | Intra-day: 0.63-1.01%[1], 0.66-0.86%[2]; Inter-day: 0.84-1.11%[2] | <1%[4], <2%[5][6] | Intra-day: 0.008921%; Inter-day: 0.002886% |
| Limit of Detection (LOD) | 99 ng/mL[10] | 0.20-1.12 µg/mL[4], 0.436 µg/mL[5], 0.1 µg/mL[7] | 12.7 ng/spot[11] |
| Limit of Quantification (LOQ) | 333 ng/mL[10] | 0.60-3.39 µg/mL[4], 1.322 µg/mL[5], 1.1 µg/mL[7], 1.00 µg/ml | 38.1 ng/spot[11] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring the reliability and accuracy of results for the quantification of omeprazole magnesium.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods from published studies.
High-Performance Liquid Chromatography (HPLC)
This method offers high sensitivity and specificity for the quantification of esomeprazole.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol (35:65 v/v), with the pH adjusted to 6.1.[12]
-
Standard Preparation: A stock solution of omeprazole magnesium is prepared in methanol. Serial dilutions are made with the mobile phase to obtain concentrations within the linear range (e.g., 10-400 µg/mL).[1]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A portion equivalent to 40 mg of esomeprazole is suspended in 50 mL of methanol and sonicated. The volume is then made up to 100 mL with methanol. The mixture is centrifuged, and the supernatant is diluted with the mobile phase to a final concentration within the calibration range. The solution is filtered through a 0.22 µm membrane filter before injection.[1]
-
Analysis: 5 µL of the standard and sample solutions are injected into the HPLC system. The peak area of omeprazole is measured, and the concentration is determined using the calibration curve.[1]
UV-Vis Spectrophotometry
This method is simple, rapid, and cost-effective for the determination of omeprazole magnesium.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Detection Wavelength (λmax): 302 nm and 230 nm in methanol for simultaneous estimation with another drug[4], or 304.80 nm in 0.1 N NaOH.[5][6]
-
Standard Preparation: A stock solution of omeprazole magnesium (e.g., 1000 µg/mL) is prepared in the chosen solvent.[4][5] Serial dilutions are made to obtain concentrations within the linear range (e.g., 5-25 µg/mL).[4]
-
Sample Preparation: A quantity of powdered tablets equivalent to a known amount of omeprazole magnesium is dissolved in the solvent, sonicated, and diluted to a final volume to achieve a concentration within the calibration range. The solution is then filtered.[5]
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve of absorbance versus concentration is plotted to determine the concentration of omeprazole magnesium in the sample.[4][5]
High-Performance Thin-Layer Chromatography (HPTLC)
This technique allows for the simultaneous analysis of multiple samples and is suitable for screening purposes.
-
Instrumentation: An HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: A mixture of Ethyl Acetate: n-Hexane: Methanol (8:1:1 v/v/v).
-
Detection Wavelength: 294 nm.
-
Standard Preparation: A stock solution of esomeprazole magnesium trihydrate is prepared in methanol.
-
Sample Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the specified wavelength. The peak areas are used to construct a calibration curve and quantify the omeprazole magnesium in the samples.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsm.com [ijpsm.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Development and Validation of HPTLC Method for Simultaneous Estimation of Esomeprazole Magnesium and Aspirin in Bulk and Synthetic Mixture - IJPRS [ijprs.com]
- 10. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Bioavailability of Different Oral Omeprazole Formulations
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from studies comparing different oral omeprazole formulations. These parameters are crucial in assessing the rate and extent of drug absorption into the systemic circulation.
Table 1: Pharmacokinetic Comparison of Immediate-Release Omeprazole with Sodium Bicarbonate vs. Delayed-Release Omeprazole Capsule (Single 20 mg Dose, Fasting)
| Parameter | Delayed-Release Capsule (Reference) | Immediate-Release with Sodium Bicarbonate (Test) | Key Finding |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | The immediate-release formulation leads to a higher peak concentration. |
| AUC(0–t) (Area Under the Curve) | Bioequivalent | Bioequivalent | The total drug exposure over time is comparable between the two formulations.[1] |
| tmax (Time to Maximum Concentration) | ~1.5 - 3.5 hours | ~0.5 hours | The immediate-release formulation is absorbed significantly faster.[1] |
This comparison is based on a study developing an immediate-release formulation with sodium bicarbonate to neutralize stomach acid, thus allowing for rapid absorption.[1]
Table 2: Pharmacokinetic Comparison of Omeprazole Magnesium Tablet vs. Omeprazole Capsule (20 mg, Repeated Dosing)
| Parameter | Omeprazole 20 mg Capsule (Reference) | Omeprazole Magnesium 20 mg Tablet (Test) | Percentage Change from Reference |
| AUC (Area Under the Curve) | Baseline | Increased | +18% |
| Cmax (Maximum Plasma Concentration) | Baseline | Increased | +41% |
This data, from a product monograph, indicates that the omeprazole magnesium tablet is not bioequivalent to the standard omeprazole capsule upon repeated administration, showing increased total and peak exposure.[2]
Experimental Protocols
The determination of bioavailability and assessment of bioequivalence for different drug formulations are guided by rigorous experimental protocols. Below is a detailed methodology synthesized from various clinical trial designs for omeprazole.
Study Design
A typical bioavailability study for omeprazole is designed as a randomized, open-label, two-period, two-sequence, crossover clinical trial.[3] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration. Studies are generally conducted under fasting conditions, with subjects fasting for at least 10 hours overnight before drug administration and for a specified period after.
Subject Selection
Healthy adult volunteers, typically between the ages of 18 and 55, are enrolled.[4] Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize confounding factors. Key criteria include a normal body mass index (BMI), no history of significant medical conditions (especially gastrointestinal, renal, or hepatic diseases), and no concurrent use of medications that could interact with omeprazole. All participants provide written informed consent before enrollment.[4]
Drug Administration and Blood Sampling
A single oral dose of the test or reference omeprazole formulation is administered with a standardized volume of water. Blood samples are collected in tubes containing an anticoagulant at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples, for instance, at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours. Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Analytical Methodology: Plasma Omeprazole Quantification
The concentration of omeprazole in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
-
Sample Preparation: Omeprazole and an internal standard (e.g., lansoprazole) are extracted from the plasma using a liquid-liquid extraction technique with a solvent mixture like diethyl ether and dichloromethane.[7]
-
Chromatographic Separation: The extracted sample is injected into a reversed-phase HPLC column (e.g., C8 or C18). The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.0-7.3) and an organic solvent like acetonitrile.[5][6]
-
Detection and Quantification: The concentration of omeprazole is quantified by measuring the peak area response at a specific wavelength (around 302 nm for UV detection) relative to the internal standard.[8] The method is validated to ensure linearity, accuracy, precision, and a low limit of quantification (typically in the range of 2-20 ng/mL).[5][6]
Pharmacokinetic and Statistical Analysis
The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters: Cmax, tmax, AUC(0–t), and AUC(0–∞) using non-compartmental methods. To assess bioequivalence, statistical analysis, such as an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values. The 90% confidence intervals for the geometric mean ratio of the test to reference product must fall within the range of 80% to 125%.
Visualizations
Experimental Workflow for a Bioavailability Study
The following diagram illustrates the typical workflow of a crossover bioavailability study, from subject recruitment to final data analysis.
Caption: A typical workflow for a crossover bioavailability study of oral drug formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Study to Compare the Bioavailability of Omeprazole 20 mg Before and After Undergoing Surgery for Morbid Obesity [ctv.veeva.com]
- 4. dovepress.com [dovepress.com]
- 5. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Risk: A Cross-Study Comparison of Omeprazole-Induced Hypomagnesemia Incidence
For Immediate Release
A comprehensive review of multiple studies reveals a significant association between the use of the proton pump inhibitor (PPI) omeprazole and the development of hypomagnesemia, a condition characterized by abnormally low levels of magnesium in the blood. This guide synthesizes findings from observational studies and meta-analyses to provide researchers, scientists, and drug development professionals with a clear comparison of the incidence of this adverse effect, alongside an examination of the underlying mechanisms and diagnostic protocols.
The data consistently indicates that long-term use of omeprazole, particularly at higher doses, elevates the risk of developing hypomagnesemia. A meta-analysis of 16 observational studies reported a 71% higher risk in patients taking PPIs.[1][2] Another meta-analysis of nine studies involving 115,455 patients found that the median proportion of patients with hypomagnesemia was 27.1% among those taking PPIs, compared to 18.4% in non-users.[3][4] The pooled odds ratio for developing hypomagnesemia with PPI use was found to be 1.775 in one meta-analysis and 1.83 (unadjusted) and 1.71 (adjusted) in another.[3][5]
Several factors can exacerbate this risk, including the concurrent use of diuretics, underlying conditions like diabetes mellitus and renal impairment, and low body mass index (BMI).[6][7] The onset of hypomagnesemia typically occurs after at least three months of continuous PPI therapy, but it is more commonly reported after a year or more of use.[1]
Incidence of Omeprazole-Induced Hypomagnesemia: A Tabular Comparison
The following table summarizes the quantitative data from key studies, offering a comparative view of the incidence of hypomnesemia in patients using proton pump inhibitors, including omeprazole.
| Study Type | Number of Studies/Patients | Key Findings | Reported Incidence/Risk |
| Meta-analysis | 16 observational studies | PPI use was associated with a 71% higher risk of hypomagnesemia. | Adjusted Odds Ratio (OR): 1.71 (95% CI: 1.33–2.19)[2][5] |
| Meta-analysis | 9 studies (115,455 patients) | PPI users had a higher proportion of hypomagnesemia compared to non-users. | Median proportion with hypomagnesemia: 27.1% in PPI users vs. 18.4% in non-users. Pooled OR: 1.775 (95% CI: 1.077–2.924)[3][4] |
| Systematic Review | Analysis of cohort studies | Hypomagnesemia is a common side effect of PPI therapy. | Reported prevalence is approximately 19% (range: 2%–36%). Increased risk with an odds ratio of 1.83.[8] |
| Population-Based Case-Control Study | 366 patients hospitalized with hypomagnesemia and 1,464 controls | Current PPI use was associated with a 43% increased risk of hospitalization with hypomagnesemia. | Adjusted OR: 1.43 (95% CI 1.06–1.93)[7] |
| Retrospective Study | 360 patients with severe hypomagnesemia | High-dose PPI use was identified as a risk factor for severe hypomagnesemia. | Adjusted OR for high-dose PPI: 1.96 (95% CI: 1.29–2.98)[6] |
Experimental Protocols: Diagnosing Omeprazole-Induced Hypomagnesemia
The diagnosis of omeprazole-induced hypomagnesemia is primarily one of exclusion and is based on clinical presentation, laboratory findings, and the patient's medication history. The following workflow outlines the typical diagnostic process.
Unraveling the Mechanism: Signaling Pathways in PPI-Induced Hypomagnesemia
The leading hypothesis for omeprazole-induced hypomagnesemia centers on the impairment of intestinal magnesium absorption.[8][9] Proton pump inhibitors are thought to interfere with the function of the transient receptor potential melastatin-6 (TRPM6) and -7 (TRPM7) channels, which are crucial for active magnesium transport in the intestine.[1][2][10] By altering the luminal pH in the intestine, PPIs may reduce the solubility and subsequent absorption of magnesium.[8][9] The diagram below illustrates this proposed mechanism.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton-pump inhibitor use amongst patients with severe hypomagnesemia [frontiersin.org]
- 7. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of proton pump inhibitor‐induced hypomagnesemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of proton pump inhibitor-induced hypomagnesemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple electrolyte disorders triggered by proton pump inhibitor-induced hypomagnesemia: Case reports with a mini-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
- 12. FDA Drug Safety Communication: Low magnesium levels can be associated with long-term use of Proton Pump Inhibitor drugs (PPIs) | FDA [fda.gov]
Reversing the Current: A Comparative Guide to Magnesium Supplementation for PPI-Induced Hypomagnesemia
For Researchers, Scientists, and Drug Development Professionals
Long-term use of proton pump inhibitors (PPIs), a cornerstone in the management of acid-related gastrointestinal disorders, has been linked to an increased risk of hypomagnesemia. This adverse effect, stemming from the impaired intestinal absorption of magnesium, presents a clinical challenge. This guide provides a comprehensive comparison of the efficacy of various magnesium supplementation strategies to counteract this imbalance, supported by available data and detailed experimental insights.
Understanding the Mechanism: How PPIs Disrupt Magnesium Homeostasis
Proton pump inhibitors are understood to primarily interfere with the active transport of magnesium in the intestines. The transient receptor potential melastatin 6 and 7 (TRPM6/7) channels, which are crucial for active magnesium uptake in the gut, are thought to be inhibited by the altered intestinal pH brought on by PPIs. While passive paracellular absorption of magnesium may remain intact, the disruption of active transport is significant enough to lead to a deficit, particularly with prolonged PPI use. In approximately a quarter of reported cases of PPI-induced hypomagnesemia, oral magnesium supplementation alone proves insufficient to correct the deficiency, necessitating the discontinuation of the PPI.
Comparative Efficacy of Oral Magnesium Supplements
The choice of oral magnesium salt is a critical determinant of supplementation efficacy, largely due to variations in bioavailability. Organic magnesium salts generally exhibit superior absorption compared to their inorganic counterparts.
| Magnesium Salt | Bioavailability | Key Efficacy Findings | Common Daily Dosage Range (Elemental Mg) |
| Magnesium Citrate | High | Studies have shown it to be more soluble and bioavailable than magnesium oxide. It is an organic salt that is generally well-absorbed. | 200 - 400 mg |
| Magnesium Lactate | High | Demonstrates significantly higher bioavailability compared to magnesium oxide. | 200 - 400 mg |
| Magnesium Aspartate | High | Shows equivalent bioavailability to magnesium chloride and lactate. | 200 - 400 mg |
| Magnesium Chloride | Moderate to High | Has better bioavailability than magnesium oxide. | 200 - 400 mg |
| Magnesium Oxide | Low | Characterized by poor solubility and low fractional absorption (around 4%). Often requires higher doses, which can lead to gastrointestinal side effects. | 400 - 800 mg |
Intravenous Magnesium Supplementation for Severe Cases
For patients with severe symptomatic hypomagnesemia or those unable to tolerate or absorb oral supplements, intravenous administration of magnesium sulfate is the standard of care.
| Treatment Protocol | Dosage | Administration | Monitoring |
| Severe/Symptomatic Hypomagnesemia | 1-2 grams of magnesium sulfate | Infused intravenously over 15 to 60 minutes | Continuous cardiac monitoring and frequent assessment of serum magnesium levels are essential. |
| Non-life-threatening Symptomatic Hypomagnesemia | 1 gram of magnesium sulfate per hour | Infused for up to 8 hours | Serum magnesium levels should be monitored every 6 to 12 hours. |
Experimental Protocols
Detailed experimental protocols from large-scale, randomized controlled trials specifically comparing different magnesium supplements for PPI-induced hypomagnesemia are limited in the published literature. However, bioavailability studies provide a robust framework for assessing the efficacy of different formulations.
Representative Experimental Protocol: Bioavailability of Oral Magnesium Preparations
This protocol is adapted from studies assessing the bioavailability of different magnesium salts.
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.
2. Participants: Healthy adult volunteers with normal renal function and baseline serum magnesium levels.
3. washout Period: A one-week washout period where participants avoid magnesium-rich foods and supplements.
4. Intervention:
- Participants are randomized to receive a single dose of different magnesium salts (e.g., magnesium oxide, magnesium citrate, magnesium aspartate) or a placebo.
- The elemental magnesium content of each active dose is standardized (e.g., 400 mg).
5. Data Collection:
- Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-ingestion to measure serum magnesium concentrations.
- Urine Collection: 24-hour urine samples are collected at baseline and on the day of the intervention to measure urinary magnesium excretion.
6. Outcome Measures:
- Primary Outcome: The primary outcome is the area under the curve (AUC) of the serum magnesium concentration-time profile.
- Secondary Outcomes: Include the maximum serum magnesium concentration (Cmax), the time to reach Cmax (Tmax), and the total amount of magnesium excreted in the urine over 24 hours.
7. Statistical Analysis: Analysis of variance (ANOVA) is used to compare the pharmacokinetic parameters between the different magnesium formulations and the placebo.
Visualizing the Pathways and Processes
Signaling Pathway of Intestinal Magnesium Absorption
Caption: Intestinal magnesium absorption pathways.
Experimental Workflow for a Bioavailability Study
Omeprazole vs. H2 Receptor Antagonists: A Head-to-Head Comparison of Their Effects on Magnesium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of omeprazole, a proton pump inhibitor (PPI), and H2 receptor antagonists (H2RAs) on magnesium levels, supported by experimental data. The information is intended to inform research, clinical trial design, and drug development efforts.
Executive Summary
Proton pump inhibitors, exemplified by omeprazole, are associated with a significantly increased risk of hypomagnesemia (low serum magnesium) compared to H2 receptor antagonists.[1][2][3][4] The mechanism for PPI-induced hypomagnesemia is primarily attributed to impaired intestinal magnesium absorption.[5][6][7][8] While H2RAs are generally considered to have a minimal impact on magnesium levels, rare cases of hypomagnesemia have been reported with long-term use.[9] This guide synthesizes the available quantitative data, details the underlying physiological mechanisms, and outlines common experimental protocols for assessing these effects.
Quantitative Data Comparison
The following tables summarize the quantitative findings from various studies comparing the effects of omeprazole (and other PPIs) and H2 receptor antagonists on serum magnesium levels.
Table 1: Serum Magnesium Levels in Users of PPIs vs. H2RAs and Non-Users
| Study Population | Drug Group | Mean Serum Magnesium (mg/dL) [SD] | p-value | Reference |
| Hemodialysis Patients | PPI users | 2.52 [0.45] | <0.001 | [1] |
| H2RA users | 2.68 [0.41] | [1] | ||
| No acid-suppressive medication | 2.68 [0.46] | [1] | ||
| Elderly Japanese Outpatients | PPI users (>6 months) | 2.1 [0.2] | <0.05 | [10] |
| Non-users | 2.2 [0.3] | [10] |
Table 2: Risk of Hypomagnesemia with PPIs vs. H2RAs
| Study Design | Drug Group | Outcome | Adjusted Odds Ratio (OR) [95% CI] | p-value | Reference |
| Meta-analysis of 16 observational studies | PPI users vs. non-users | Hypomagnesemia | 1.71 [1.33, 2.19] | <0.001 | [3] |
| Population-based case-control study | Current PPI users | Hospitalization with hypomagnesemia | 1.43 [1.06, 1.93] | - | [11] |
| Current H2RA users | Hospitalization with hypomagnesemia | 1.06 [0.54, 2.06] | - | [11] | |
| Cross-sectional study in hemodialysis patients | PPI users | Hypomagnesemia (<2.0 mg/dL) | 2.05 [1.14, 3.69] | 0.017 | [1] |
Proposed Mechanisms of Action on Magnesium Absorption
The differential effects of omeprazole and H2RAs on magnesium homeostasis are rooted in their distinct mechanisms of action on gastric acid secretion and the subsequent downstream effects on intestinal magnesium transport.
Omeprazole (Proton Pump Inhibitors)
PPIs like omeprazole irreversibly inhibit the H+/K+-ATPase pump in gastric parietal cells, leading to a profound and long-lasting suppression of gastric acid secretion.[7] This alteration of the gastrointestinal environment is thought to impair magnesium absorption through several mechanisms:
-
Altered Intestinal pH: The significant increase in luminal pH in the intestine may reduce the solubility and availability of ionized magnesium for absorption.[5][6]
-
Inhibition of TRPM6/7 Channels: The primary pathway for active magnesium absorption in the intestine is through the Transient Receptor Potential Melastatin 6 and 7 (TRPM6/7) channels. Evidence suggests that PPIs may directly or indirectly inhibit the function of these channels, which are sensitive to changes in pH.[7][8][9]
-
Changes in Gut Microbiome: Long-term PPI use can alter the composition of the gut microbiome, which may influence magnesium absorption.[5][6]
References
- 1. Effect of cimetidine on tissue distribution of some trace elements and minerals in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proton Pump Inhibitors and Hospitalization with Hypomagnesemia: A Population-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nephropathol.com [nephropathol.com]
- 8. Proton-pump inhibitor-induced hypomagnesemia: Current research and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of omeprazole and ranitidine in the prevention of recurrence of benign esophageal stricture. Restore Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of proton-pump inhibitor and ranitidine on the reduction of serum magnesium level and blood pressure in chronic hemodialysis patients with hypotension; a double-blind clinical trial [nephropathol.com]
Assessing the Clinical Significance of Omeprazole-Induced Electrolyte Imbalance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the clinical significance of electrolyte imbalances induced by omeprazole, a widely prescribed proton pump inhibitor (PPI). It offers a comparative analysis with other PPIs and alternative acid-suppressing therapies, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to inform research, clinical trial design, and the development of safer therapeutic agents.
Introduction
Omeprazole, and the broader class of proton pump inhibitors, are mainstays in the treatment of acid-related gastrointestinal disorders. However, growing evidence highlights their potential to induce clinically significant electrolyte disturbances. These imbalances, primarily hypomagnesemia, hyponatremia, hypokalemia, and hypocalcemia, can lead to a range of adverse events, from mild symptoms to life-threatening conditions. Understanding the comparative risk profiles of omeprazole and its alternatives is crucial for informed clinical decision-making and future drug development.
Comparative Analysis of Electrolyte Imbalance Incidence
The following tables summarize quantitative data from various studies, comparing the incidence of electrolyte imbalances associated with omeprazole, other PPIs, and H2 receptor antagonists.
Table 1: Comparison of Hypomagnesemia Incidence with PPIs
| Medication | Odds Ratio (OR) for Hypomagnesemia (vs. non-users) | Incidence in PPI Users | Incidence in Non-Users | Key Studies |
| PPIs (Class) | 1.71 (95% CI: 1.33-2.19) | 19.4% | 13.5% | Meta-analysis of 16 observational studies |
| Omeprazole | Higher association compared to some other PPIs | Data varies across studies | - | Observational studies |
| Pantoprazole | Potentially highest risk among PPIs | Data varies across studies | - | Observational studies |
| Esomeprazole | Potentially lower risk among PPIs | Data varies across studies | - | Observational studies |
| Lansoprazole | Intermediate risk among PPIs | Data varies across studies | - | Observational studies |
| Rabeprazole | Data limited, appears to have a lower risk | Data varies across studies | - | Observational studies |
Note: Odds Ratios represent the odds of an outcome occurring given a particular exposure, compared to the odds of the outcome occurring in the absence of that exposure. Confidence Intervals (CI) provide a range of plausible values for the OR.
Table 2: Comparison of Hyponatremia Incidence with Newly Initiated PPIs
| Medication | Adjusted Odds Ratio (aOR) for Hospitalization due to Hyponatremia (vs. controls) | Key Study |
| Omeprazole | 2.67 (95% CI: 2.37-3.01) | Population-based case-control study |
| Esomeprazole | 2.89 (95% CI: 2.21-3.79) | Population-based case-control study |
| Pantoprazole | 2.06 (95% CI: 1.32-3.19) | Population-based case-control study |
| Lansoprazole | 1.19 (95% CI: 0.72-1.94) | Population-based case-control study |
| Any PPI | 2.78 (95% CI: 2.48-3.11) | Population-based case-control study |
Note: Adjusted Odds Ratios are adjusted for other potential confounding factors. The association was primarily with newly initiated PPIs (≤90 days) and not with ongoing use.
Table 3: Comparison of Omeprazole with H2 Receptor Antagonists
| Parameter | Omeprazole (PPI) | Famotidine/Ranitidine (H2RA) | Key Findings |
| Efficacy (GERD) | Generally more effective for healing erosive esophagitis and symptom relief[1][2]. | Less effective than PPIs for severe GERD, but can be effective for milder symptoms[2]. | Omeprazole provides more potent and longer-lasting acid suppression[3][4]. |
| Risk of Hypomagnesemia | Established risk, particularly with long-term use. | Generally considered to have a lower risk. | Switching from a PPI to an H2RA can resolve hypomagnesemia. |
| Risk of Hyponatremia | Associated with an increased risk, especially upon initiation[5]. | Lower risk profile compared to PPIs. | Case reports suggest resolution of hyponatremia after switching from a PPI to an H2RA[6]. |
| Risk of Hypokalemia | Can occur, often secondary to hypomagnesemia[7]. | Lower risk profile. | Hypokalemia is an indirect consequence of PPI-induced magnesium depletion[7]. |
| Risk of Hypocalcemia | Can occur, often secondary to hypomagnesemia and subsequent hypoparathyroidism[8]. | Lower risk profile. | Similar to hypokalemia, it is often a downstream effect of hypomagnesemia[8]. |
Mechanisms of Omeprazole-Induced Electrolyte Imbalance
The primary mechanism implicated in omeprazole-induced hypomagnesemia is the inhibition of intestinal magnesium absorption. This is thought to occur through the interference with the transient receptor potential melastatin 6 and 7 (TRPM6 and TRPM7) channels in the colon.
Experimental Protocols
1. In Vivo Assessment of Omeprazole's Effect on TRPM6 Expression in a Mouse Model
This protocol is based on studies investigating the molecular mechanisms of PPI-induced hypomagnesemia.
-
Animal Model: Male C57BL/6J mice are used.
-
Experimental Groups:
-
Control group: Receives a placebo.
-
Omeprazole-treated group: Receives omeprazole (e.g., 20 mg/kg body weight) for a specified period (e.g., 4 days for short-term effects or several weeks for long-term effects).
-
-
Dietary Conditions: Mice may be kept on a normal or a low magnesium diet to assess the interaction between the drug and dietary intake.
-
Sample Collection:
-
Blood samples are collected to measure serum magnesium, sodium, and potassium levels.
-
24-hour urine and feces are collected to assess electrolyte excretion.
-
Tissue samples from the colon are harvested.
-
-
Analysis:
-
Quantitative PCR (qPCR): mRNA expression levels of TRPM6 and other relevant genes (e.g., TRPM7, colonic H+,K+-ATPase) in the colon tissue are quantified.
-
Immunoblotting: Protein expression of TRPM6 is analyzed in colon tissue lysates.
-
Stable Isotope Tracing: Administration of stable magnesium isotopes (e.g., ²⁵Mg²⁺) allows for the direct measurement of intestinal magnesium absorption.
-
2. In Vitro Electrophysiological Analysis of TRPM6/7 Channel Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the effect of omeprazole on TRPM6/7 channel function.
-
Cell Line: A human cell line endogenously expressing TRPM6 and TRPM7 channels (e.g., human colon carcinoma cell lines) or a cell line engineered to express these channels (e.g., HEK293 cells).
-
Experimental Setup:
-
Cells are cultured on coverslips suitable for microscopy and patch-clamping.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The whole-cell configuration is achieved by rupturing the cell membrane patch, allowing for control of the membrane potential and measurement of transmembrane currents.
-
-
Recording Procedure:
-
The membrane potential is held at a constant voltage (voltage-clamp mode).
-
Ionic currents flowing through the TRPM6/7 channels are recorded in response to voltage steps or ramps.
-
Omeprazole is applied to the extracellular solution at various concentrations to determine its effect on the channel currents.
-
-
Data Analysis: The magnitude of the TRPM6/7-mediated currents before and after the application of omeprazole is compared to determine if the drug directly inhibits channel activity.
Clinical Significance and Future Directions
The evidence strongly suggests that omeprazole and other PPIs are associated with an increased risk of electrolyte imbalances, most notably hypomagnesemia and hyponatremia. While the absolute risk for an individual patient may be low, the widespread and often long-term use of these medications makes this a significant public health concern.
For researchers and drug development professionals, these findings highlight the need for:
-
Development of PPIs with a more favorable safety profile: This could involve designing molecules that are more selective for the gastric proton pump or have a reduced impact on intestinal ion transport.
-
Head-to-head clinical trials: Rigorous, prospective, randomized controlled trials are needed to directly compare the incidence of various electrolyte disturbances among different PPIs and H2 receptor antagonists.
-
Further elucidation of mechanisms: A deeper understanding of the molecular interactions between PPIs and ion channels like TRPM6/7 could pave the way for targeted interventions to mitigate these side effects.
-
Identification of at-risk populations: Research into genetic predispositions and other risk factors can help identify patients who are more susceptible to PPI-induced electrolyte imbalances, allowing for more personalized treatment strategies.
References
- 1. gbchealth.org [gbchealth.org]
- 2. Famotidine vs. omeprazole: a prospective randomized multicentre trial to determine efficacy in non-erosive gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compare Prilosec vs. Pepcid for heartburn relief [singlecare.com]
- 4. marleydrug.com [marleydrug.com]
- 5. Associations of proton pump inhibitors and hospitalization due to hyponatremia: A population-based case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Proton pump inhibitor-induced hypomagnesaemia and hypocalcaemia: case review - PMC [pmc.ncbi.nlm.nih.gov]
correlation between omeprazole dosage and severity of hypomagnesemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the correlation between omeprazole dosage and the severity of hypomagnesemia, supported by experimental data. It is intended to be a resource for researchers, scientists, and drug development professionals investigating the adverse effects of proton pump inhibitors (PPIs).
Data Presentation: Quantitative Analysis of Omeprazole Dosage and Hypomagnesemia
The following tables summarize quantitative data from studies investigating the link between omeprazole dosage and the incidence or severity of hypomagnesemia.
Table 1: Incidence of Hypomagnesemia at Different Omeprazole Dosages
| Daily Omeprazole Dosage | Number of Patients | Incidence of Hypomagnesemia (%) | Study |
| 20 mg | 38 | 15.8% | Abuelsoud et al. (2022)[1] |
| 40 mg | 35 | 22.9% | Abuelsoud et al. (2022)[1] |
| 80 mg (40 mg twice daily) | 32 | 28.1% | Abuelsoud et al. (2022)[1] |
Note: The study by Abuelsoud et al. found the difference in incidence to be clinically significant but not statistically significant.[1]
Table 2: Mean Serum Magnesium Levels in PPI Users vs. Non-Users
| Group | Number of Patients | Mean Serum Magnesium (mg/dL) | Standard Deviation | p-value | Study |
| PPI Users (≥75 years) | 47 | 2.1 | 0.2 | < 0.05 | Nakamura et al. (2022)[2] |
| Non-PPI Users (≥75 years) | 85 | 2.2 | 0.3 | < 0.05 | Nakamura et al. (2022)[2] |
| PPI Users (<75 years) | 26 | 2.1 | 0.1 | < 0.001 | Nakamura et al. (2022)[2] |
| Non-PPI Users (<75 years) | 106 | 2.2 | 0.2 | < 0.001 | Nakamura et al. (2022)[2] |
Note: This study demonstrates a statistically significant lower mean serum magnesium level in long-term PPI users compared to non-users. However, the data is not stratified by specific omeprazole dosage.[2]
Table 3: Meta-Analysis of High-Dose vs. Low-Dose PPIs and Hypomagnesemia Risk
| Comparison | Pooled Adjusted Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Study |
| High-Dose PPIs vs. Low-Dose PPIs | 2.13 | 1.26 - 3.59 | 0.005 | Srinutta et al. (2019) |
| Low-Dose PPIs vs. Non-Users | 2.61 | 1.44 - 4.71 | < 0.001 | Srinutta et al. (2019) |
Note: This meta-analysis suggests a dose-dependent relationship, with high-dose PPI use associated with a greater risk of hypomagnesemia compared to low-dose use.
Experimental Protocols
Prospective Observational Study Protocol
This protocol is based on the methodology described by Vázquez et al. (2015) for a prospective study on omeprazole and hypomagnesemia.[3]
1. Patient Selection:
- Inclusion Criteria: Hospitalized patients who have been receiving a standard daily dose of omeprazole (e.g., 20 mg) for at least three months prior to admission.
- Exclusion Criteria: Patients with pre-existing conditions known to cause hypomagnesemia (e.g., chronic renal failure, malabsorption syndromes not related to PPI use), and patients on medications known to significantly alter magnesium levels (other than diuretics, which may be recorded as a confounding factor).
2. Data Collection:
- Upon hospital admission, collect baseline demographic and clinical data using a standardized form. This should include age, sex, reason for hospitalization, medical history, current medications (including diuretics), and duration of omeprazole therapy.
- Record all concomitant medications that could potentially affect magnesium levels.
3. Blood Sampling and Laboratory Analysis:
- Collect a venous blood sample from each patient upon admission.
- Serum should be separated from the clot promptly to prevent leakage of magnesium from red blood cells.
- Determine serum magnesium concentration using a validated laboratory method. Common methods include:
- Colorimetric method: Using reagents like calmagite or xylidyl blue on an automated analyzer (e.g., Cobas 6000).[3]
- Atomic Absorption Spectrophotometry: A reference method for accurate magnesium measurement.
- Define hypomagnesemia based on a pre-specified cut-off value (e.g., <1.6 mg/dL or <0.65 mmol/L).[3]
4. Follow-up and Re-evaluation:
- For patients who continue on omeprazole, particularly if the dose is increased, a second serum magnesium level should be determined after a specified period (e.g., one week).
- Record any magnesium supplementation administered during the hospital stay.
5. Statistical Analysis:
- Descriptive statistics will be used to summarize patient characteristics.
- The incidence of hypomagnesemia will be calculated for the study population.
- Statistical tests (e.g., t-test, chi-square test) will be used to compare baseline characteristics between patients with and without hypomagnesemia to identify potential confounding factors.
- If different dosage groups are included, analysis of variance (ANOVA) can be used to compare mean serum magnesium levels between the groups.
Mandatory Visualization
Proposed mechanism of omeprazole-induced hypomagnesemia.
Workflow for a prospective clinical trial on omeprazole and hypomagnesemia.
References
Safety Operating Guide
Proper Disposal of Magnesium Omeprazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of magnesium omeprazole, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety Data Sheets (SDS) recommend wearing protective gloves, clothing, and eye protection.[1][2] Ensure handling occurs in a well-ventilated area to avoid inhalation of dust or aerosols.[1][3] In case of a spill, collect the material using spark-proof tools and promptly dispose of it in a suitable, closed container.[1]
Environmental Impact and Aquatic Toxicity
Omeprazole, the active ingredient in this compound, is classified as toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment.[1][2] Discharge into sewer systems or waterways is strictly prohibited.[1] While omeprazole is known to degrade in water, particularly in acidic conditions and when exposed to light, it is not readily biodegradable.[1][4]
The following tables summarize the aquatic toxicity data for omeprazole and its S-enantiomer, esomeprazole.
Table 1: Aquatic Toxicity of Omeprazole
| Species | Test Duration | Endpoint | Result | Reference |
| Danio rerio (Zebra fish) | 96 hours | LC50 | 42 mg/L | [1] |
| Daphnia magna (Water flea) | 48 hours | EC50 | > 100 mg/L | [1] |
| Selenastrum capricornutum (Green algae) | 72 hours | EC50 (biomass) | 30 mg/L | [1] |
| Activated sludge | 3 hours | EC50 | > 100 mg/L | [1] |
Table 2: Aquatic Toxicity of Esomeprazole (S-enantiomer of Omeprazole)
| Species | Test Duration | Endpoint | Result | Reference |
| Pimephales promelas (Fathead minnow) | 32 days | NOEC | 1.0 mg/L | [1] |
| Daphnia magna (Water flea) | 21 days | NOEC | 10 mg/L | [1] |
| Selenastrum capricornutum (Green algae) | 72 hours | EC50 (growth rate) | 85 mg/L | [1] |
| Activated sludge | 3 hours | EC50 | > 100 mg/L | [1] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. NOEC: No observed effect concentration.
Recommended Disposal Procedures
The primary and recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical destruction facility.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect waste this compound, including expired or unused material and contaminated labware (e.g., weighing boats, gloves), in a designated and clearly labeled waste container.
-
The container must be sound, leak-proof, and compatible with the chemical.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for hazardous waste manifest and transportation.
-
Alternative Disposal Method (Controlled Incineration):
In some cases, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1] This should only be carried out by a licensed and permitted waste management facility. Do not attempt to incinerate chemical waste in a standard laboratory furnace.
Prohibited Disposal Methods
-
Do not dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, approved protocol from your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste management.
References
Essential Safety and Operational Guidance for Handling Magnesium Omeprazole
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling Magnesium Omeprazole. This document outlines the essential personal protective equipment (PPE), handling procedures, first aid measures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and prevent allergic reactions.[1][2]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves should be worn.[1] | Prevents skin contact which can cause irritation and allergic reactions.[1][2][3] |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side-shields. | Protects eyes from dust and potential splashes. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4] A particulate filter conforming to EN 143 is recommended.[5] | Avoid breathing in dust particles.[1][2][4][5][6] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing.[4] | Provides a barrier against accidental spills and contamination of personal clothing.[1][4] Contaminated work clothing should not be allowed out of the workplace.[1][4][6] |
Operational Plans: Handling and Storage
Handling:
-
Handle in a well-ventilated place.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][5][6][7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store refrigerated and protected from light.[5]
-
Store under an inert atmosphere to maintain product quality.[5]
-
Keep away from sources of ignition and heat.[7]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water.[1][4][7] Do not induce vomiting.[1][7] Call a physician or Poison Control Center immediately.[1][4] |
| Skin Contact | Take off contaminated clothing immediately.[1][4] Wash off with soap and plenty of water.[1][2][7] If skin irritation or rash occurs, get medical advice/attention.[1][4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] Consult a doctor if irritation persists.[1][6] |
| Inhalation | Remove the victim to fresh air.[4][5] If not breathing, give artificial respiration.[5] Get medical attention if symptoms occur.[2][5] |
Spill Response Workflow
A spill of this compound should be managed promptly and safely by following a structured response plan. The following diagram illustrates the key steps.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.[6]
-
Product Disposal: Disposal should be in accordance with local, state, or national legislation.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
